Levamisole Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,10H,6-8H2;1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZPBGZRMVRFKY-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(CN21)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=N[C@H](CN21)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14769-73-4 (Parent) | |
| Record name | Levamisole hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016595805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7047518 | |
| Record name | Levamisole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.1 [ug/mL] (The mean of the results at pH 7.4), Water 210 (mg/mL), Methanol sol. (mg/mL), Propylene glycol sol. (mg/mL), Ethanol sl. sol. (mg/mL) | |
| Record name | SID56463293 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | LEVAMISOLE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/177023%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
16595-80-5 | |
| Record name | Levamisole hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16595-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levamisole hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016595805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levamisole hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177023 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Levamisole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Levamisole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVAMISOLE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL9055K809 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Immunomodulatory Landscape of Levamisole Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levamisole Hydrochloride, a synthetic imidazothiazole derivative initially developed as an anthelmintic, has garnered significant attention for its multifaceted immunomodulatory properties. This technical guide provides an in-depth exploration of the core mechanisms by which Levamisole exerts its effects on the immune system. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a detailed overview of the signaling pathways, cellular targets, and functional outcomes associated with Levamisole's immunomodulatory action. This document summarizes key quantitative data, provides detailed experimental protocols for cited methodologies, and visualizes complex biological processes through signaling pathway diagrams.
Introduction
Levamisole has demonstrated a remarkable ability to restore depressed immune function rather than nonspecifically stimulating the immune system.[1] Its immunomodulatory effects are complex and appear to be dose-dependent and contingent on the host's immune status.[2] This guide will dissect the intricate mechanisms of action of Levamisole, focusing on its impact on key players of both the innate and adaptive immune systems, including dendritic cells, macrophages, and T lymphocytes.
Mechanism of Action: A Multi-pronged Approach
Levamisole's immunomodulatory effects are not attributed to a single mechanism but rather to a constellation of interactions with various immune cells and signaling cascades.
Activation of Antigen-Presenting Cells (APCs)
Levamisole has been shown to promote the maturation and activation of dendritic cells (DCs), the most potent antigen-presenting cells. This is characterized by the upregulation of co-stimulatory molecules and MHC class II, crucial for initiating T-cell responses.
-
Upregulation of Surface Markers: Treatment with Levamisole leads to an increased presentation of CD80, CD86, and CD83 on the surface of human monocyte-derived dendritic cells.[3][4] This enhanced expression of co-stimulatory molecules facilitates more effective T-cell activation.
Modulation of T-Cell Function
Levamisole exerts a direct influence on T-lymphocyte activity, with evidence suggesting both stimulatory and, in some contexts, suppressive effects on T-cell proliferation and differentiation.
-
T-Cell Proliferation: The effect of Levamisole on T-cell proliferation is nuanced. Some studies suggest it can augment antigen-stimulated lymphocyte proliferation at clinically achievable concentrations.[2] Conversely, other research indicates that at higher concentrations, Levamisole can suppress the proliferation of activated CD4+ and CD8+ T cells.[1][5]
-
Regulatory T-Cells (Tregs): Levamisole has been observed to elevate the proportion of regulatory T-cells in certain experimental settings, suggesting a role in immune homeostasis and tolerance.[1]
Influence on Macrophage and Phagocyte Activity
Levamisole can potentiate the function of monocytes and macrophages, key components of the innate immune system. This includes enhancing their phagocytic capabilities and microbicidal activity.[6]
Key Signaling Pathways
Levamisole's immunomodulatory effects are mediated through several critical intracellular signaling pathways.
Toll-Like Receptor (TLR) Signaling
Levamisole's interaction with dendritic cells is, in part, mediated through Toll-Like Receptor 2 (TLR-2). Activation of TLR-2 initiates a downstream signaling cascade involving NF-κB and MAP kinases (ERK1/2 and JNK), leading to the production of immunomodulatory cytokines.[3][7]
JAK/STAT Pathway
Levamisole has been shown to inhibit the JAK/STAT signaling pathway, which is crucial for the differentiation and function of various immune cells, including T-cells. By suppressing this pathway, Levamisole can modulate cytokine signaling and temper inflammatory responses.[1]
p53-Dependent DNA Damage Response
Recent evidence suggests that Levamisole can induce a p53-dependent DNA damage response in T-cells. This leads to cell cycle arrest and can sensitize activated T-cells to apoptosis, contributing to its immunosuppressive effects at higher concentrations.[8]
Quantitative Data on Immunomodulatory Effects
The following tables summarize quantitative data from various studies on the effects of Levamisole on immune cell markers and cytokine production. It is important to note that experimental conditions, such as cell type, drug concentration, and incubation time, vary between studies, which can influence the observed effects.
Table 1: Effect of Levamisole on Dendritic Cell Maturation Markers
| Cell Type | Levamisole Concentration | Marker | Change | Reference |
| Human Monocyte-Derived DCs | 1 µM | CD80 | Increased Expression | [3] |
| Human Monocyte-Derived DCs | 1 µM | CD86 | Increased Expression | [3] |
| Human Monocyte-Derived DCs | 1 µM | CD83 | Increased Expression | [3] |
| Human Monocyte-Derived DCs | 1 µM | HLA-DR | Increased Expression | [3] |
| Monocytes from Cancer Patients | ≥ 5 mg/kg (in vivo) | Class I & II MHC | Increased Expression | [9][10] |
Table 2: Effect of Levamisole on Cytokine Production
| Cell Type | Levamisole Concentration/Dose | Cytokine | Change | Reference |
| Human Monocyte-Derived DCs | 1 µM | IL-12 p40 | Increased Production | [3] |
| Human Monocyte-Derived DCs | 1 µM | IL-10 | Increased Production | [3] |
| Human T-cells co-cultured with Levamisole-treated DCs | 1 µM | IFN-γ | Increased Secretion | [3] |
| Brown Norway Rats (in vivo) | 25 mg/kg/day | Serum IFN-γ | Increased Levels | [11] |
| Brown Norway Rats (in vivo) | 25 mg/kg/day | Splenic IL-18 mRNA | Upregulation | [11] |
| Human CD4+ T-cells | 8-200 µg/mL | Proliferation | Suppressed | [1] |
| PBMCs from Colonic Polyp Patients (low basal IGCN) | Low dose (in vivo) | IFN-γ | Increased Production | [12] |
| PBMCs from Colonic Polyp Patients (high basal IGCN) | Low dose (in vivo) | IFN-γ | Reduced Production | [12] |
| Activated Human T-cells | 1 mM | IL-2, TNF-α, IFN-γ | Reduced Production | [8] |
| Activated Human T-cells | 1 mM | IL-4, IL-13 | Increased Production | [8] |
Detailed Experimental Protocols
This section provides synthesized, detailed methodologies for key experiments cited in this guide.
General Experimental Workflow
The following diagram illustrates a general workflow for studying the immunomodulatory effects of Levamisole in vitro.
Human Monocyte-Derived Dendritic Cell (DC) Maturation Assay
-
Isolation of Monocytes: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood by Ficoll-Paque density gradient centrifugation. Enrich for monocytes using CD14+ magnetic beads.
-
Generation of Immature DCs: Culture the isolated monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (e.g., 50 ng/mL), and IL-4 (e.g., 50 ng/mL) for 5-7 days.
-
Levamisole Treatment: On day 5 or 6, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control. A positive control, such as lipopolysaccharide (LPS; 100 ng/mL), should also be included.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against human CD11c, HLA-DR, CD80, CD86, and CD83. Analyze the expression levels of these markers on the CD11c+ DC population using a flow cytometer. Data can be presented as the percentage of positive cells or the mean fluorescence intensity (MFI).[13][14]
T-Cell Proliferation Assay (CFSE)
-
T-Cell Isolation: Isolate T-cells from PBMCs using a pan-T-cell isolation kit.
-
CFSE Staining: Resuspend the T-cells in PBS and incubate with carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 1-5 µM for 10-15 minutes at 37°C. Quench the staining reaction by adding FBS.
-
Cell Culture and Stimulation: Plate the CFSE-labeled T-cells in a 96-well plate. Stimulate the cells with anti-CD3 and anti-CD28 antibodies. Add various concentrations of Levamisole or a vehicle control.
-
Incubation: Culture the cells for 3-5 days.
-
Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division results in a halving of the CFSE intensity, allowing for the visualization of distinct generations of proliferating cells.
Cytokine Quantification (ELISA)
-
Sample Collection: Collect cell culture supernatants from DC or T-cell cultures at the end of the treatment period. Centrifuge to remove cellular debris.
-
ELISA Procedure: Perform a sandwich ELISA for the cytokines of interest (e.g., IL-12, IL-10, IFN-γ) according to the manufacturer's instructions.[15][16][17]
-
Data Analysis: Generate a standard curve using recombinant cytokine standards. Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
Western Blot for Signaling Pathway Analysis (e.g., p53 Phosphorylation)
-
Cell Lysis: After treatment with Levamisole for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-p53 Ser15) overnight at 4°C.[18][19][20]
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Total Protein Control: Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-p53) to confirm equal loading.
Conclusion
This compound exhibits a complex and context-dependent immunomodulatory profile. Its ability to enhance the function of antigen-presenting cells and modulate T-cell responses and cytokine production underscores its potential as a therapeutic agent in various diseases characterized by immune dysregulation. The elucidation of its effects on key signaling pathways, including TLR-2, JAK/STAT, and p53, provides a molecular basis for its observed immunomodulatory activities. Further research is warranted to fully understand the intricate interplay of these mechanisms and to optimize the clinical application of Levamisole as an immunomodulator. This guide provides a foundational understanding of Levamisole's mechanism of action and offers practical methodologies for its continued investigation.
References
- 1. Levamisole Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The immunomodulatory effect of levamisole is influenced by postoperative changes and type of lymphocyte stimulant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bdvets.org [bdvets.org]
- 5. biorxiv.org [biorxiv.org]
- 6. In vitro immunomodulatory effects of microemulsions with levamisole delivery systems on blood phagocytes interacting with Giardia lamblia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Levamisole suppresses activation and proliferation of human T cells by the induction of a p53-dependent DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose-related immunologic effects of levamisole in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Levamisole induces interleukin-18 and shifts type 1/type 2 cytokine balance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunomodulation with low dose levamisole in patients with colonic polyps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sanguinebio.com [sanguinebio.com]
- 14. Dendritic Cell Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 15. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IFNγ in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
Levamisole Hydrochloride as a Nicotinic Acetylcholine Receptor Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levamisole, an imidazothiazole derivative, is a widely utilized anthelmintic agent effective against a broad spectrum of nematode parasites.[1][2] Its primary mechanism of action involves potent agonism at a specific subset of nicotinic acetylcholine receptors (nAChRs) located on the muscle cells of nematodes.[1][3] This interaction triggers a sustained muscle depolarization, leading to spastic paralysis and subsequent expulsion of the parasite from the host.[2][3] While its selectivity for invertebrate nAChRs is the basis for its therapeutic use, Levamisole also exhibits complex interactions with mammalian neuronal nAChRs, acting as a weak partial agonist and a positive allosteric modulator, particularly at α3β2 and α3β4 subtypes.[4][5] This technical guide provides an in-depth examination of Levamisole Hydrochloride's role as a nAChR agonist, detailing its mechanism of action, subtype selectivity, downstream signaling pathways, and the experimental protocols used for its characterization.
Mechanism of Action
Levamisole functions as a selective cholinergic agonist, primarily targeting the levamisole-sensitive nicotinic acetylcholine receptors (L-AChRs) in nematodes.[1][6] These receptors are ligand-gated ion channels crucial for neuromuscular transmission in these organisms.[7]
In Nematodes: Upon binding to the L-AChRs on the body wall muscle of nematodes, Levamisole stabilizes the open state of the non-selective cation channel.[6][8] This leads to an influx of cations, including Na+ and Ca2+, causing a rapid and sustained depolarization of the muscle cell membrane.[6] The resulting increase in intracellular calcium, amplified by release from internal stores via ryanodine receptors (UNC-68 in C. elegans), triggers hypercontraction of the muscles.[6] This state of spastic paralysis prevents the worm from maintaining its position in the host's gastrointestinal tract, leading to its expulsion.[3][6]
The L-AChR in the model organism Caenorhabditis elegans is a heteropentameric receptor. Genetic and electrophysiological studies have identified several essential subunits, including the α-subunits UNC-38, UNC-63, and LEV-8, and the non-α subunits UNC-29 and LEV-1.[9] The specific composition of these subunits can vary between different nematode species, contributing to variations in anthelmintic sensitivity.[6]
In Mammalian Systems: In contrast to its potent agonism in nematodes, Levamisole's effect on human neuronal nAChRs is more nuanced. It acts as a very weak partial agonist on α3β2 and α3β4 receptors.[5] More significantly, it functions as a positive allosteric modulator (PAM).[4][5] When co-applied with acetylcholine, micromolar concentrations of Levamisole potentiate the receptor's response, while millimolar concentrations can be inhibitory, suggesting a complex, concentration-dependent interaction.[5] This modulatory effect is thought to occur through noncompetitive binding to a site distinct from the acetylcholine binding site.[5] The potentiation of α3β4 nAChRs in the hypothalamus has been linked to the activation of pro-opiomelanocortin (POMC) neurons, which are involved in regulating food intake.[4]
Quantitative Data on Levamisole-nAChR Interaction
The following tables summarize the available quantitative data on the interaction of Levamisole with various nAChR subtypes.
Table 1: Potency and Efficacy of Levamisole at nAChR Subtypes
| Receptor Subtype | Organism/System | Agonist Effect | Potency (EC50/IC50) | Efficacy (% of ACh max response) | Reference(s) |
| L-AChR (native) | Ascaris suum | Agonist | Micromolar range | Potent agonist | [6][7] |
| L-AChR (native) | C. elegans | Agonist | ~0.03 mM (for paralysis) | Potent agonist | [7] |
| Hco-L-AChR-1 (recombinant) | Haemonchus contortus | Agonist | More potent than ACh | High | [6][10] |
| Human α3β2 (recombinant) | Xenopus oocytes | Weak Partial Agonist / PAM | - | Very low as agonist | [5] |
| Human α3β4 (recombinant) | Xenopus oocytes | Weak Partial Agonist / PAM | - | Very low as agonist | [4][5] |
Table 2: Binding Affinity of Levamisole Derivatives at nAChR
| Radioligand | Preparation | Binding Affinity (Kd) | Bmax | Reference(s) |
| [3H]meta-aminolevamisole | C. elegans (wild-type) extract | ~5-10 nM (high affinity) | Up to 3 fmol/mg protein | [11] |
Signaling Pathways
Nematode Neuromuscular Junction
Activation of L-AChRs by Levamisole initiates a direct signaling cascade leading to muscle paralysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 3. Levamisole - Wikipedia [en.wikipedia.org]
- 4. Levamisole: A Positive Allosteric Modulator for the α3β4 Nicotinic Acetylcholine Receptors Prevents Weight Gain in the CD-1 Mice on a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anthelmintic levamisole is an allosteric modulator of human neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levamisole receptors: a second awakening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 9. embopress.org [embopress.org]
- 10. researchgate.net [researchgate.net]
- 11. The levamisole receptor, a cholinergic receptor of the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Potent Immunomodulator: The Initial Discovery and Synthesis of Levamisole Hydrochloride
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Levamisole, the levorotatory isomer of Tetramisole, has a rich history that began with its discovery as a potent anthelmintic agent and later evolved to reveal its significant immunomodulatory properties. This technical guide provides an in-depth exploration of the initial discovery of Tetramisole, the subsequent isolation of its biologically active enantiomer, Levamisole, and the chemical synthesis of Levamisole Hydrochloride. The document details the experimental protocols, presents quantitative data in a structured format, and visualizes key pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.
The Initial Discovery of Tetramisole
In 1966, scientists at Janssen Pharmaceutica in Belgium synthesized a new compound, 2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole, which was given the non-proprietary name Tetramisole.[1][2][3][4] This novel molecule was the result of a systematic investigation into the chemical class of imidazo[2,1-b]thiazoles and was identified as a potent, broad-spectrum anthelmintic.[2][4] The initial synthesis resulted in a racemic mixture of two enantiomers.[1] The hydrochloride salt of this racemate was reported to have a melting point of 264–265 °C, while the free base has a melting point of 87–89 °C.[1]
Isolation of the Active Enantiomer: Levamisole
Subsequent research revealed that the anthelmintic activity of Tetramisole was predominantly associated with its levorotatory (S)-(-)-enantiomer, which was named Levamisole.[5] The dextrorotatory (R)-(+)-enantiomer, named Dexamisole, exhibited significantly lower anthelmintic efficacy but comparable toxicity, making the use of the pure levo-isomer advantageous due to its improved safety margin.[5]
The resolution of racemic Tetramisole to isolate Levamisole is a critical step. An effective method for this separation involves the use of an optically active acid in a predominantly aqueous medium. This process relies on the differential solubility of the diastereomeric salts formed between the enantiomers of Tetramisole and the resolving agent. One such process utilizes an optically active carboxylic acid with a molecular weight greater than 250, which forms a less soluble salt with one of the Tetramisole isomers, allowing for its crystallization and separation.[6]
Chemical Synthesis of this compound
The synthesis of this compound typically proceeds from the isolated L-tetramisole (Levamisole) free base. Various methods have been developed for this conversion, with a common approach involving the reaction of L-tetramisole with hydrogen chloride in a suitable solvent.
Synthesis of Racemic Tetramisole
One of the early synthetic routes to the racemic mixture, Tetramisole, is a four-step process starting from styrene oxide and ethylenimine.[7] A key step in this synthesis is the reaction of α-phenyl-2-aziridineethanol with thiocyanic acid to produce 2-imino-α-phenyl-3-thiazolidineethanol hydrochloride in excellent yield.[7]
Resolution of Tetramisole to Levamisole
A crucial step in obtaining pure Levamisole is the resolution of the racemic Tetramisole. This can be achieved by forming diastereomeric salts with a chiral acid, such as L-N-[(4-methoxyphenyl)sulfonyl]glutamic acid. The differential solubility of these salts allows for the separation of the levamisole salt by precipitation. The free base, Levamisole, can then be liberated from the isolated salt.
Preparation of this compound from L-Tetramisole
Once the L-tetramisole (Levamisole) free base is obtained, it is converted to its hydrochloride salt to improve its stability and solubility.
This protocol is a synthesized representation of common methods described in the literature.[8][9]
Materials:
-
L-tetramisole
-
Isopropanol (or Acetone)
-
Activated Carbon
-
Sodium Pyrosulfite (or Sodium Selenite) - as an antioxidant
-
Hydrogen Chloride gas
Procedure:
-
Dissolution: Dissolve L-tetramisole in isopropanol (or acetone). The ratio of the solvent to L-tetramisole can range from 2:1 to 10:1 by weight.
-
Decolorization and Stabilization: Add a small amount of an antioxidant, such as Sodium Pyrosulfite or Sodium Selenite, and activated carbon to the solution. Stir the mixture for approximately 30 minutes to decolorize the solution.
-
Filtration: Filter the mixture to remove the activated carbon and any other solid impurities.
-
Salification: Under stirring, introduce dry hydrogen chloride gas into the filtrate.
-
pH Adjustment: Carefully monitor the pH of the solution and continue adding hydrogen chloride gas until the pH reaches a range of 3-5.
-
Crystallization and Separation: As the hydrochloride salt forms, it will precipitate out of the solution. After the reaction is complete, separate the solid product by filtration.
-
Drying: Dry the obtained solid to yield the final product, this compound.
Data Presentation
| Parameter | Value | Reference |
| Tetramisole Hydrochloride (racemic) | ||
| Melting Point | 264–265 °C | [1] |
| Tetramisole (free base) | ||
| Melting Point | 87–89 °C | [1] |
| This compound Synthesis | ||
| Yield | 90.8% - 94.3% | [8][9] |
| Final pH | 3-5 | [8] |
Signaling Pathways Affected by Levamisole
Levamisole's biological activity extends beyond its anthelmintic properties. It is a well-recognized immunomodulator that can restore depressed immune function.[10][11] Its effects are complex and appear to involve the stimulation of T-cell activation and proliferation, enhancement of monocyte and macrophage function, and an increase in neutrophil mobility and chemotaxis.[10][11][12]
One of the proposed mechanisms for its immunomodulatory action involves its influence on T-lymphocytes.[10] Levamisole has been shown to stimulate T-cell proliferation and activation.[10] This can lead to an enhanced immune response against pathogens and neoplastic cells. Recent studies have also implicated its role in regulating the JAK/STAT and TLR signaling pathways.[13]
Visualization of Levamisole's Immunomodulatory Action
The following diagram illustrates a simplified workflow for the synthesis of this compound from racemic Tetramisole.
Caption: A simplified workflow for the synthesis of this compound.
The following diagram illustrates a conceptual signaling pathway for Levamisole's immunomodulatory effect on T-cell activation.
References
- 1. Levamisole - Wikipedia [en.wikipedia.org]
- 2. Tetramisole (R 8299), a new, potent broad spectrum anthelmintic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Levamisole Story [ouci.dntb.gov.ua]
- 4. Novel broad-spectrum anthelmintics. Tetramisole and related derivatives of 6-arylimidazo[2,1-b]thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Levamisole – Chiralpedia [chiralpedia.com]
- 6. US3579530A - Process for the resolution of racemic tetramisole - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN104557979A - Preparation method of this compound - Google Patents [patents.google.com]
- 9. CN104230959A - Preparation method for this compound - Google Patents [patents.google.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. droracle.ai [droracle.ai]
- 13. Levamisole Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Core Topic: Understanding the Immunoregulatory Effects of Levamisole In Vitro
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Levamisole is a synthetic imidazothiazole derivative initially developed as an anthelmintic agent.[1][2] Its subsequent discovery as a potent immunomodulator has led to extensive in vitro research to delineate its mechanism of action on the immune system. This technical guide synthesizes key findings on the in vitro effects of Levamisole on various immune cell populations. The evidence indicates that Levamisole does not act as a simple immunostimulant or immunosuppressant; rather, it exhibits a complex, often contradictory, range of activities that are highly dependent on the cell type, its activation state, and the concentration of the drug. It can enhance the function of innate immune cells like dendritic cells, macrophages, and neutrophils, while its effects on T-cells are more nuanced, with recent evidence pointing towards a suppressive role in proliferation by inducing a DNA damage response. This guide provides a detailed overview of these effects, presents quantitative data in a structured format, outlines key experimental protocols, and visualizes the complex biological pathways involved.
Effects on T-Lymphocytes
The in vitro effects of Levamisole on T-cells are multifaceted, with studies reporting both stimulatory and, more recently, inhibitory actions. The drug appears to restore depressed immune function rather than stimulate responses to above-normal levels.[2]
T-Cell Activation and Proliferation
Recent, detailed mechanistic studies have demonstrated that Levamisole acts as an immunosuppressive drug on human T-cells by directly affecting their activation and proliferation.[3][4] Treatment with Levamisole was shown to decrease the proliferation of both CD4+ and CD8+ T-cells in vitro.[3] This effect is linked to the induction of DNA damage and the activation of a p53-dependent DNA damage response, which causes a cell cycle arrest in the mid-S phase.[3][4][5]
Conversely, some earlier studies suggested that Levamisole could enhance T-cell responses, particularly by stimulating T-cell activation and proliferation.[2] However, other research found no significant effect on the immunological activation of T-lymphocytes or their proliferation.[1][6][7] This discrepancy may be due to differences in experimental conditions, drug concentrations, and the specific T-cell populations studied.[3]
T-Cell Cytokine Production
Consistent with its anti-proliferative effects, Levamisole treatment reduces the production of key T-cell activation-associated cytokines, including IL-2, TNF-α, and IFN-γ.[3][4][5] Intriguingly, the same studies observed a significant increase in the production of Th2-associated cytokines IL-4 and IL-13.[3][4][5] This suggests that Levamisole may not only suppress T-cell activation but also skew the immune response towards a Th2 phenotype.
Table 1: Summary of Levamisole's Effects on Human T-Cells In Vitro
| Parameter | Effect | Cytokine Change | Proposed Mechanism | References |
| Proliferation (CD4+ & CD8+) | Decreased | N/A | Induction of DNA damage; p53 activation; Mid-S phase cell cycle arrest | [3][4][5] |
| Activation Markers | Decreased | N/A | Downregulation of activation-induced genes | [3] |
| Th1 Cytokines | Decreased | ↓ IL-2, ↓ TNF-α, ↓ IFN-γ | Suppression of T-cell activation | [3][4][5] |
| Th2 Cytokines | Increased | ↑ IL-4, ↑ IL-13 | Unknown, potential skewing of T-cell differentiation | [3][4][5] |
Signaling Pathways in T-Cells
The primary inhibitory mechanism of Levamisole on T-cells involves the activation of a DNA damage response pathway.
Caption: Levamisole induces a p53-dependent DNA damage response in T-cells.
Effects on Monocytes, Macrophages, and Dendritic Cells
In contrast to its effects on T-cells, Levamisole generally enhances the function of myeloid cells, including dendritic cells (DCs), monocytes, and macrophages.
Dendritic Cell (DC) Maturation and Activation
Levamisole has been shown to induce the maturation of human monocyte-derived DCs.[1] Treatment with Levamisole in vitro increases the cell surface expression of maturation and co-stimulatory molecules, including CD80, CD86, CD83, and HLA-DR.[1][8] Furthermore, Levamisole stimulates DCs to produce significant amounts of IL-12 and IL-10.[1] The production of IL-12 is critical for driving a Th1 immune response, and indeed, DCs treated with Levamisole were found to enhance IFN-γ secretion from allogeneic T-cells.[1][8]
Monocyte and Macrophage Function
Levamisole potentiates monocyte and macrophage functions, including phagocytosis and chemotaxis.[2] Studies have shown that Levamisole directly stimulates phagocytosis by macrophages in a lymphocyte-free system.[9] This enhancement of phagocytic activity and microbicidal activity suggests Levamisole can bolster the innate immune response to pathogens.[10]
Table 2: Summary of Levamisole's Effects on Myeloid Cells In Vitro
| Cell Type | Parameter | Effect | Cytokine Change | Proposed Mechanism | References |
| Dendritic Cells | Maturation Markers | Increased (↑ CD80, ↑ CD86, ↑ CD83, ↑ HLA-DR) | N/A | TLR-2 Signaling | [1][8] |
| Dendritic Cells | Cytokine Production | Increased | ↑ IL-12 p40, ↑ IL-10 | TLR-2, NF-κB, MAPK pathways | [1][8] |
| Macrophages | Phagocytosis | Increased | N/A | Direct stimulation | [2][9] |
| Monocytes/Macrophages | Chemotaxis | Increased | N/A | Not fully elucidated | [2] |
Signaling Pathways in Dendritic Cells
The stimulatory effects of Levamisole on DCs are mediated, at least in part, through Toll-like receptor 2 (TLR-2). Neutralizing antibodies against TLR-2 inhibit Levamisole-induced production of IL-12 and IL-10.[1][8] Downstream signaling involves the activation of NF-κB and MAPK pathways (ERK1/2 and JNK).[1][8]
References
- 1. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Levamisole suppresses activation and proliferation of human T cells by the induction of a p53-dependent DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immunological effects of levamisole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Concentrations of levamisole required for enhanced proliferation of human lymphocytes and phagocytosis by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro immunomodulatory effects of microemulsions with levamisole delivery systems on blood phagocytes interacting with Giardia lamblia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Functionality of Levamisole: A Technical Guide to its Antiparasitic and Immunomodulatory Mechanisms
For Immediate Release
[City, State] – [Date] – Levamisole, a synthetic imidazothiazole derivative first introduced in 1966, continues to be a subject of significant scientific interest due to its distinct dual-action capabilities. Initially developed as a potent anthelmintic agent for treating parasitic worm infections in both veterinary and human medicine, it has also been recognized for its remarkable immunomodulatory properties. This technical guide provides an in-depth exploration of Levamisole's antiparasitic and immunomodulatory functions, offering researchers, scientists, and drug development professionals a comprehensive overview of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Part 1: Antiparasitic Function - A Cholinergic Agonist
Levamisole's primary role as an antiparasitic agent is rooted in its function as a potent nicotinic acetylcholine receptor (nAChR) agonist in nematodes.[1][2] By selectively targeting these receptors on the muscle cells of parasitic worms, Levamisole induces a sustained muscle contraction and spastic paralysis.[1][2] This paralysis prevents the worms from maintaining their position within the host's gastrointestinal tract, leading to their expulsion.[1]
Mechanism of Action
The neuromuscular junction in nematodes serves as the primary target for Levamisole. The drug mimics the action of acetylcholine, binding to the L-subtype of nicotinic acetylcholine receptors on the parasite's muscle membrane.[3] This binding opens non-selective cation channels, causing an influx of ions that leads to depolarization of the muscle membrane and a state of irreversible contraction and paralysis.[1]
Quantitative Data: Anthelmintic Efficacy
The efficacy of Levamisole varies depending on the parasite species, host, and dosage. The following table summarizes key quantitative data from various studies.
| Target Parasite | Host | Formulation | Efficacy Metric | Value | Reference |
| Caenorhabditis elegans (wild-type) | - (In vitro) | - | EC50 (Paralysis) | 9 µM | [4] |
| Haemonchus contortus | Goats | Subcutaneous | Fecal Egg Count Reduction | 96% | [5] |
| Ostertagia ostertagi | Cattle | Oral Gel (8 mg/kg) | Worm Removal | 99.6% | [6] |
| Trichostrongylus axei | Cattle | Pour-on (10 mg/kg) | Worm Removal | 90-100% | [2] |
| Haemonchus placei | Cattle | Pour-on (10 mg/kg) | Worm Removal | 90-100% | [2] |
| Cooperia spp. | Cattle | Pour-on (10 mg/kg) | Worm Removal | 90-100% | [2] |
| Ascaridia galli | Chickens | - (In vitro) | Mortality | Fastest at 0.2% solution | [7] |
| Raillietina spp. | Chickens | - (In vitro) | Mortality | 30 minutes at 0.2% solution | [7] |
Experimental Protocol: In Vitro Anthelmintic Assay
This protocol outlines a common method for assessing the anthelmintic activity of Levamisole in a laboratory setting.[8]
-
Organism Preparation: Collect adult earthworms (Pheretima posthuma) or a suitable nematode model like Tubifex tubifex due to their anatomical and physiological resemblance to intestinal roundworms.[8] Wash the worms with normal saline to remove any fecal matter.
-
Group Allocation: Divide the worms into groups of approximately equal size, with each group containing a specified number of worms (e.g., n=10).
-
Treatment Preparation:
-
Control Group: Place worms in a petri dish containing only normal saline or distilled water.
-
Levamisole Group (Positive Control): Prepare a standard solution of Levamisole hydrochloride at a known concentration (e.g., 1.0 mg/mL).[8]
-
Test Groups: If testing other compounds, prepare various concentrations of the test extracts.
-
-
Exposure: Place the worms from each group into their respective petri dishes containing the prepared solutions.
-
Observation and Data Collection:
-
Record the time immediately upon introduction of the worms to the solutions.
-
Observe for paralysis, defined as the point at which the worms cease movement, except when shaken vigorously.[8]
-
Record the time of death, confirmed when the worms show no movement upon vigorous shaking or when placed in warm water (50°C).[8]
-
-
Analysis: Calculate the mean time for paralysis and death for each group. Compare the results of the test groups to the positive (Levamisole) and negative controls to determine relative efficacy.
Part 2: Immunomodulatory Function - Restoring Immune Homeostasis
Levamisole's effect on the immune system is complex, often described as an immunomodulatory or immunostimulatory agent that appears to restore depressed immune function rather than stimulating it to above-normal levels.[3] It influences a wide range of immune cells, including T-lymphocytes, macrophages, and dendritic cells (DCs).
Mechanism of Action
Levamisole's immunomodulatory effects are multifaceted. One key mechanism involves its interaction with dendritic cells, which are crucial antigen-presenting cells. Studies have shown that Levamisole can induce the maturation of human monocyte-derived DCs. This is evidenced by the increased expression of cell surface markers like CD80, CD86, and CD83, and the production of cytokines such as Interleukin-12 (IL-12) and IL-10.[9] This activation appears to be mediated, at least in part, through Toll-like receptor 2 (TLR-2) signaling, which subsequently activates downstream pathways including nuclear factor-κB (NF-κB), extracellular signal-regulated kinases (ERK1/2), and c-Jun N-terminal kinases (JNK).[9]
The activation of DCs by Levamisole can, in turn, enhance T-cell activation, promoting a shift towards a T helper 1 (Th1) immune response, characterized by increased secretion of interferon-gamma (IFN-γ).[9] Other studies suggest Levamisole can suppress T-cell proliferation and downregulate related molecules through the JAK/STAT and TLR signaling pathways.[10][11]
Quantitative Data: Immunomodulatory Effects
The following table summarizes key quantitative data on the immunomodulatory effects of Levamisole from in vitro and in vivo studies.
| Target Cell/System | Experimental Model | Effect Measured | Result | Reference |
| Human Dendritic Cells | In vitro | IL-12 p40 Production | Increased with 1 µM Levamisole | [9] |
| Human Dendritic Cells | In vitro | IL-10 Production | Increased with 1 µM Levamisole | [9] |
| Human T-cells (co-cultured with Levamisole-treated DCs) | In vitro | IFN-γ Secretion | Enhanced secretion | [9] |
| Human T-cells | In vitro (1 mM Levamisole) | T-cell Proliferation | Decreased | [12] |
| Human T-cells | In vitro (1 mM Levamisole) | IL-2, TNF-α, IFN-γ Production | Reduced | [13] |
| Human T-cells | In vitro (1 mM Levamisole) | IL-4, IL-13 Production | Increased | [13] |
| Brown Norway Rats | In vivo | Serum IFN-γ | Dose-dependent rise | [14] |
| Brown Norway Rats | In vivo | Serum IgE | Dose-dependent fall | [14] |
Experimental Protocol: In Vitro Dendritic Cell Maturation and T-Cell Activation Assay
This protocol provides a framework for assessing the immunomodulatory effects of Levamisole on human dendritic cells (DCs) and their subsequent ability to activate T-cells.[9]
-
DC Generation:
-
Isolate monocytes from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Culture the monocytes for 5-7 days in RPMI 1640 medium supplemented with fetal bovine serum, GM-CSF, and IL-4 to differentiate them into immature DCs.
-
-
DC Treatment and Maturation:
-
Plate the immature DCs and treat them with Levamisole (e.g., 1 µM) for 48 hours. Include an untreated control group and a positive control group (e.g., treated with lipopolysaccharide, LPS).
-
After incubation, harvest the DCs.
-
Analysis 1 (DC Maturation): Stain the cells with fluorescently-labeled antibodies against surface markers (CD80, CD86, CD83, HLA-DR) and analyze by flow cytometry to quantify the level of maturation.
-
Analysis 2 (Cytokine Production): Collect the culture supernatants and measure the concentration of cytokines like IL-12 and IL-10 using an ELISA kit.
-
-
T-Cell Co-culture:
-
Isolate allogeneic naive T-cells from a different donor's PBMCs.
-
Co-culture the treated DCs (from step 2) with the naive T-cells at various DC:T-cell ratios for 3-5 days.
-
-
T-Cell Activation Analysis:
-
Analysis 3 (T-cell Proliferation): Prior to co-culture, label T-cells with a proliferation dye like CFSE. After co-culture, measure dye dilution by flow cytometry to determine the extent of T-cell proliferation.
-
Analysis 4 (Cytokine Secretion): Collect the co-culture supernatants and measure the levels of Th1 (IFN-γ) and Th2 (IL-4, IL-5) cytokines by ELISA to determine the nature of the T-cell response.
-
Conclusion
Levamisole exhibits two well-defined, yet mechanistically distinct, pharmacological profiles. As an antiparasitic, its action is direct and potent, targeting the neuromuscular system of nematodes to cause rapid paralysis and expulsion. As an immunomodulator, its effects are more nuanced, involving complex interactions with the innate and adaptive immune systems to restore immune balance. This dual functionality underscores the importance of continued research into Levamisole and its derivatives for potential applications in both infectious disease and immunotherapy. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for professionals engaged in the ongoing exploration of this versatile compound.
References
- 1. leprosy-information.org [leprosy-information.org]
- 2. Controlled and clinical evaluations of the anthelmintic activity of a levamisole pour-on formulation against gastrointestinal nematodes in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The potential immunomodulatory effect of levamisole in humans and farm animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Levamisole resistance resolved at the single-channel level in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effectiveness Evaluation of Levamisole, Albendazole, Ivermectin, and Vernonia amygdalina in West African Dwarf Goats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anthelmintic efficacy, safety, and residue evaluation of levamisole gel formulation in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Evaluation of Levamisole Efficacy TowardGastrointestinal Worms of Domestic Chicken in Yogyakarta | Acta VETERINARIA Indonesiana [journal.ipb.ac.id]
- 8. 2.7. In vitro anthelmintic assay [bio-protocol.org]
- 9. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jidc.org [jidc.org]
- 11. Levamisole Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Levamisole suppresses activation and proliferation of human T cells by the induction of a p53-dependent DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Levamisole induces interleukin-18 and shifts type 1/type 2 cytokine balance - PMC [pmc.ncbi.nlm.nih.gov]
Levamisole Hydrochloride's effect on cellular and humoral immunity
An In-depth Technical Guide on the Immunomodulatory Effects of Levamisole Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, a synthetic imidazothiazole derivative, was initially developed as an anthelmintic agent.[1][2] However, extensive research has revealed its potent immunomodulatory properties, capable of restoring depressed immune functions.[1][3] This technical guide provides a comprehensive overview of Levamisole's multifaceted effects on both cellular and humoral immunity. It details the underlying signaling pathways, presents quantitative data from key studies, outlines relevant experimental protocols, and visualizes complex interactions through signaling and workflow diagrams. The document aims to serve as a critical resource for professionals engaged in immunological research and the development of immunomodulatory therapies.
Core Immunomodulatory Mechanism
Levamisole's effects on the immune system are complex and often depend on the host's immune status, the dosage, and the timing of administration.[4] It primarily acts to restore depressed immune responses rather than stimulating them to supranormal levels.[1] The proposed mechanisms include mimicking the action of the thymic hormone thymopoietin, thereby influencing T-cell differentiation and restoring the functions of T-lymphocytes and phagocytes.[2][3] Its immunomodulatory actions are attributed to the interaction between the T-cell recruiting efficacy of its sulphur moiety and the cholinergic effects of its imidazole ring.[4][5]
Effect on Cellular Immunity
Levamisole significantly enhances cellular immunity by modulating the function of various immune cells, including T-lymphocytes, dendritic cells (DCs), macrophages, and neutrophils.
T-Lymphocyte Modulation
Levamisole restores depressed T-cell function by stimulating their activation and proliferation.[1][6] It has been shown to increase the number of T3 cells and can induce T-cell differentiation.[3][7] This stimulation is crucial for orchestrating an effective cell-mediated immune response. In some contexts, Levamisole has been observed to suppress the proliferation of overactive CD4+ T-cells, suggesting a regulatory role in autoimmune conditions like aplastic anemia.[8][9]
Dendritic Cell (DC) Activation and Maturation
Levamisole plays a pivotal role in the activation and maturation of dendritic cells, which are key antigen-presenting cells.
-
Upregulation of Surface Markers: Treatment with Levamisole increases the expression of co-stimulatory molecules such as CD80, CD86, and the maturation marker CD83, as well as HLA-DR on the surface of DCs.[10][11][12]
-
Cytokine Production: It stimulates DCs to produce cytokines like Interleukin-12 (IL-12) and Interleukin-10 (IL-10).[10][12][13]
-
Th1 Polarization: By activating DCs, Levamisole enhances T-cell activation and promotes a T helper 1 (Th1) immune response, characterized by the secretion of Interferon-gamma (IFN-γ).[10][14]
Phagocyte Function Enhancement
Levamisole potentiates the function of monocytes, macrophages, and neutrophils.[1][5]
-
Phagocytosis: It enhances the phagocytic activity of macrophages and neutrophils, a critical step in clearing pathogens.[1][2][15]
-
Chemotaxis: The drug increases neutrophil mobility, adherence, and chemotaxis, improving their ability to migrate to sites of infection.[1][16][17]
-
Metabolic Activity: It stimulates post-phagocytic metabolic activity in neutrophils, such as the hexose monophosphate shunt.[16][17]
Cytokine Profile Shift
A hallmark of Levamisole's action is its ability to shift the cytokine balance towards a Th1-dominant profile.
-
IFN-γ and IL-18 Induction: Levamisole treatment leads to an elevation of serum IFN-γ, the archetypal Th1 cytokine.[18] This is achieved through the induction of IL-18 gene expression, a potent stimulator of IFN-γ production.[18][19]
-
Suppression of Th2 Responses: By boosting the Th1 response, Levamisole can suppress Th2-mediated immunity, as indicated by a reduction in serum IgE levels.[18]
Effect on Humoral Immunity
Levamisole also influences humoral immunity, primarily by enhancing antibody production, often in an adjuvant-like capacity.
-
Enhanced Antibody Titers: Co-administration of Levamisole with vaccines can significantly increase antibody titers.[7] Studies in various animal models, including chickens and buffaloes, have demonstrated higher antibody responses to vaccines for diseases like Newcastle disease and Foot and Mouth Disease when Levamisole is used as an adjuvant.[7][20][21]
-
Immunoglobulin Class Switching: Levamisole can promote the switch from IgM to IgG antibody production, an indication of its ability to stimulate T-cell-dependent B-cell responses.[22]
-
B-Cell Stimulation: The effect on B-cells and antibody formation is likely indirect, resulting from enhanced T-cell help.[5][22]
Quantitative Data on Immunomodulatory Effects
The following tables summarize quantitative findings from various studies, illustrating the magnitude of Levamisole's effects on key immune parameters.
Table 1: Effect of Levamisole on Dendritic Cell Surface Markers and T-Cell Cytokines
| Parameter | Cell Type | Treatment | Result | Reference |
|---|---|---|---|---|
| CD80, CD86, CD83, HLA-DR | Human Monocyte-Derived DCs | 1 µM Levamisole | Increased surface expression | [10][12] |
| IL-12 p40 Production | Human Monocyte-Derived DCs | 1 µM Levamisole | Increased secretion | [10][12] |
| IL-10 Production | Human Monocyte-Derived DCs | 1 µM Levamisole | Increased secretion | [10][12] |
| IFN-γ Secretion | Human T-cells (co-cultured with Levamisole-treated DCs) | 1 µM Levamisole | Enhanced secretion |[10][12] |
Table 2: Effect of Levamisole on Systemic Cytokine and Immunoglobulin Levels
| Parameter | Animal Model | Treatment | Result | Reference |
|---|---|---|---|---|
| Serum IFN-γ | Brown Norway Rats | 25 mg/kg/day Levamisole | Dose-dependent increase | [18] |
| Serum IgE | Brown Norway Rats | 25 mg/kg/day Levamisole | Dose-dependent decrease | [18] |
| Splenic IL-18 Gene Expression | Brown Norway Rats | 25 mg/kg/day Levamisole | Upregulation | [18][19] |
| Splenic IL-12 Gene Expression | Brown Norway Rats | 25 mg/kg/day Levamisole | No induction |[18] |
Table 3: Adjuvant Effect of Levamisole on Antibody Titers
| Vaccine | Animal Model | Levamisole Dose | Outcome | Reference |
|---|---|---|---|---|
| Newcastle Disease (ND) & Infectious Bursal Disease (IBD) | Broiler Chickens | 3 mg/kg & 10 mg/kg | Significantly higher antibody titer (p<0.01) vs. non-treated group | [20] |
| Foot and Mouth Disease (FMD) | Sheep | Co-administered with vaccine | Enhanced humoral and cell-mediated immunity | [7][11] |
| Sheep Red Blood Cells (SRBC) | SPF Mice | 2.5 mg/kg | Induced early appearance of IgG agglutinins | [22] |
| ND, AI, IBD, IB | Broiler Chickens | 2-25 mg/kg | Significantly higher antibody titres at some sampling points |[21] |
Signaling Pathways
Levamisole exerts its immunomodulatory effects by engaging specific signaling pathways within immune cells.
Toll-Like Receptor (TLR) Pathway
Studies on dendritic cells have identified Toll-Like Receptor 2 (TLR2) as a vital signaling receptor for Levamisole. The binding of Levamisole to TLR2 initiates downstream signaling cascades.[10][12][14]
MAPK and NF-κB Pathways
Following TLR2 engagement, Levamisole activates key intracellular signaling pathways:
-
Nuclear Factor-κB (NF-κB): Inhibition of this pathway prevents Levamisole-induced cytokine production in DCs.[10][12]
-
MAP Kinases (MAPK): The Extracellular signal-Regulated Kinases 1/2 (ERK1/2) and c-Jun N-terminal Kinases (JNK) pathways are also crucial for mediating Levamisole's effects on DC cytokine secretion.[10][12]
JAK/STAT Pathway
In the context of aplastic anemia, Levamisole has been shown to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. By targeting JAK1/2, it can suppress T-cell activation and downregulate related molecules, contributing to its therapeutic effect in this autoimmune disorder.[8][9]
Signaling Pathway Diagrams (Graphviz)
Caption: Levamisole activates Dendritic Cells via TLR2 signaling.
Caption: Levamisole induces a Th1 cytokine shift via IL-18.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are summaries of key experimental protocols used to evaluate Levamisole's effects.
In Vitro Dendritic Cell Maturation and T-Cell Activation Assay
-
Objective: To assess Levamisole's effect on DC maturation and their ability to activate T-cells.
-
Methodology:
-
DC Generation: Isolate monocytes from peripheral blood mononuclear cells (PBMCs) and culture them for 5-7 days with GM-CSF and IL-4 to differentiate them into immature DCs.
-
Treatment: Treat the immature DCs with Levamisole (e.g., 1 µM) for 48 hours. Use LPS as a positive control and untreated cells as a negative control.
-
Maturation Analysis: Harvest a portion of the DCs and analyze the expression of surface markers (CD80, CD86, CD83, HLA-DR) using flow cytometry.
-
Cytokine Analysis: Collect culture supernatants and measure the concentration of IL-12 and IL-10 using ELISA.
-
T-Cell Co-culture: Co-culture the treated DCs with allogeneic naive T-cells (isolated from a different donor) at various DC:T-cell ratios.
-
T-Cell Activation/Proliferation: After 5 days of co-culture, measure T-cell proliferation (e.g., via ³H-thymidine incorporation or CFSE dilution).
-
T-Cell Cytokine Profile: Analyze the co-culture supernatant for IFN-γ (Th1) and IL-5 (Th2) secretion by ELISA to determine the direction of T-cell polarization.
-
-
Reference: This protocol is based on the methodology described in studies on human monocyte-derived dendritic cells.[10][12]
Neutrophil Phagocytosis Assay
-
Objective: To quantify the effect of Levamisole on the phagocytic capacity of neutrophils.
-
Methodology:
-
Neutrophil Isolation: Isolate polymorphonuclear neutrophil leukocytes from fresh heparinized blood.
-
Particle Opsonization: Prepare particles for phagocytosis (e.g., heat-killed Saccharomyces cerevisiae or Zymosan particles) and opsonize them by incubation with pooled human serum.
-
Incubation: Incubate the isolated neutrophils with various concentrations of Levamisole in a suitable buffer.
-
Phagocytosis: Add the opsonized particles to the neutrophil suspension and incubate to allow phagocytosis to occur (e.g., 30 minutes at 37°C).
-
Quantification: Stop the reaction and quantify phagocytosis. This can be done by microscopic examination (counting the number of ingested particles per 100 neutrophils) or by flow cytometry using fluorescently labeled particles.
-
-
Reference: This protocol is adapted from in vitro studies on human neutrophil phagocytosis.[15]
Experimental Workflow Diagram (Graphviz)
Caption: General workflow for in vitro immune function assays.
Conclusion and Implications
This compound is a potent immunomodulator with pleiotropic effects on the immune system. It robustly enhances cellular immunity by activating T-cells and phagocytes and by promoting a Th1-skewed cytokine environment, largely through the activation of dendritic cells via TLR2 signaling. Its influence on humoral immunity is most evident in its adjuvant effect, where it can significantly boost vaccine-induced antibody responses.
For researchers and drug development professionals, Levamisole serves as a valuable pharmacological tool and a lead compound. The variability in its effects underscores the importance of considering the host's immunological context in the design of immunomodulatory therapies.[4] Future research should continue to dissect the precise molecular interactions and signaling events, which could lead to the development of more targeted and potent "thymomimetic" drugs for treating a range of conditions, from immunodeficiency and chronic infections to cancer and autoimmune diseases.[3][23]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mode of action of levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Immunopharmacology of levamisole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The general immunopharmacology of levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. The potential immunomodulatory effect of levamisole in humans and farm animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Levamisole Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways [frontiersin.org]
- 9. Levamisole Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bdvets.org [bdvets.org]
- 12. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Levamisole, as a viral vaccine adjuvant, induces robust host defense through the modulation of innate and adaptive immune responses [frontiersin.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Enhancing effect of levamisole on the phagocytic activity of human neutrophil polymorphonuclear leucocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The in vitro evaluation of certain neutrophil and lymphocyte functions following the ingestion of 150 mg oral dose of levamisole: assessment of the extent and duration of stimulation of neutrophil chemotaxis, protein iodination and lymphocyte transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The in vitro evaluation of certain neutrophil and lymphocyte functions following the ingestion of 150 mg oral dose of levamisole: assessment of the extent and duration of stimulation of neutrophil chemotaxis, protein iodination and lymphocyte transformation [pubmed.ncbi.nlm.nih.gov]
- 18. Levamisole induces interleukin-18 and shifts type 1/type 2 cytokine balance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Levamisole induces interleukin-18 and shifts type 1/type 2 cytokine balance. | Infolep [leprosy-information.org]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. researchgate.net [researchgate.net]
- 22. [Influence of levamisole on antibody production] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Levamisole in the treatment of cancer: anything new? (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Historical Role of Levamisole Hydrochloride in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levamisole hydrochloride, a synthetic imidazothiazole derivative, was initially developed as an anthelmintic agent in the 1960s.[1] Its journey into cancer research began with the serendipitous discovery of its immunomodulatory properties.[1] This guide provides an in-depth technical overview of the historical use of Levamisole in oncology, focusing on its mechanism of action, key clinical findings, and the experimental protocols that defined its era in cancer immunotherapy, particularly as an adjuvant treatment for colorectal cancer. Although its use in oncology has largely been superseded by more modern therapies, the story of Levamisole offers valuable lessons in the development of immunomodulatory drugs.
Mechanism of Action: An Immunomodulatory Approach
Levamisole's primary anticancer effect is not through direct cytotoxicity but via the potentiation of the host's immune response.[2][3] It was observed to restore depressed immune function rather than stimulating it to above-normal levels.[4] The drug's immunomodulatory effects are complex and appear to be dependent on the dose, timing of administration, and the patient's immune status.[5] The core of its activity lies in its influence on various immune cells, including T-lymphocytes, macrophages, and dendritic cells.[6][7]
Signaling Pathways
Levamisole's immunomodulatory effects are mediated through several signaling pathways. In dendritic cells (DCs), Levamisole has been shown to interact with Toll-like receptor 2 (TLR-2), leading to the activation of downstream pathways including Nuclear Factor-kappa B (NF-κB), Extracellular signal-Regulated Kinase 1/2 (ERK1/2), and c-Jun N-terminal Kinase (JNK). This activation results in the maturation of DCs, characterized by the increased expression of co-stimulatory molecules like CD80, CD86, and CD83, and the production of cytokines such as IL-12 and IL-10.[8][9]
In T-cells, Levamisole has been suggested to influence the JAK/STAT and TLR signaling pathways.[10] Some studies also indicate that Levamisole can induce a p53-dependent DNA damage response in activated T-cells, leading to cell cycle arrest.[11] This complex interplay of signaling cascades ultimately aims to enhance a T helper 1 (Th1) type immune response, which is crucial for anti-tumor immunity.[9]
Caption: Simplified signaling cascade of Levamisole in an antigen-presenting cell.
Experimental Protocols
The investigation of Levamisole's immunomodulatory effects relied on a variety of in vitro and in vivo experimental protocols. Below are detailed methodologies for key experiments cited in the historical literature.
Preparation of Peripheral Blood Mononuclear Cells (PBMCs)
A foundational step for in vitro immunological assays was the isolation of PBMCs from whole blood.
Protocol:
-
Whole blood was collected in tubes containing an anticoagulant (e.g., heparin).
-
The blood was diluted with an equal volume of phosphate-buffered saline (PBS).
-
The diluted blood was carefully layered over a Ficoll-Paque density gradient.
-
The sample was centrifuged at approximately 400 x g for 30 minutes at room temperature with the brake off.
-
The layer of mononuclear cells at the plasma-Ficoll interface was carefully collected.
-
The collected cells were washed with PBS and centrifuged to pellet the cells.
-
The cell pellet was resuspended in the appropriate culture medium for subsequent assays.[12]
T-Cell Proliferation Assay
To determine the effect of Levamisole on T-cell proliferation, a common method was the [3H]-thymidine incorporation assay or, in later studies, dye dilution assays.
Protocol ([3H]-thymidine incorporation):
-
Isolated PBMCs were seeded in 96-well plates at a concentration of 1-2 x 10^5 cells per well.
-
Cells were cultured in complete RPMI-1640 medium.
-
A stimulating agent, such as Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies, was added to the wells to induce T-cell proliferation.
-
Levamisole was added at various concentrations to the experimental wells.
-
The plates were incubated for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
[3H]-thymidine was added to each well for the final 18 hours of incubation.
-
Cells were harvested onto glass fiber filters, and the incorporated radioactivity was measured using a scintillation counter. An increased count indicated enhanced proliferation.[5]
Cytokine Secretion Analysis
The effect of Levamisole on the production of cytokines by immune cells was typically measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol (ELISA):
-
PBMCs were cultured in a similar manner to the T-cell proliferation assay, with or without a stimulating agent and with varying concentrations of Levamisole.
-
After a 24-48 hour incubation period, the cell culture supernatants were collected.
-
The concentration of specific cytokines (e.g., IL-2, IFN-γ, IL-10, IL-12) in the supernatants was determined using commercially available ELISA kits according to the manufacturer's instructions.[13] This involved coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the resulting color change.[14]
Caption: Workflow for in vitro assessment of Levamisole's immunomodulatory effects.
Clinical Trials in Colorectal Cancer
The most significant historical application of Levamisole in oncology was as an adjuvant therapy for colorectal cancer, most notably in combination with the chemotherapeutic agent 5-fluorouracil (5-FU).
Key Clinical Trial Data
Several large-scale, randomized clinical trials in the 1980s and 1990s established the efficacy of Levamisole plus 5-FU in reducing the risk of recurrence and death in patients with resected Stage III (Dukes' C) colon cancer.[4][7][15] However, other studies did not show a significant benefit, and some even suggested a worse prognosis with the addition of Levamisole.[16]
| Trial/Study | Patient Population | Treatment Arms | Key Findings | Reference |
| Moertel et al. (1990, 1995) | Resected Stage III (Dukes' C) Colon Cancer | 1. Observation2. Levamisole alone3. Levamisole + 5-FU | Levamisole + 5-FU reduced recurrence by 41% and death rate by 33% compared to observation. Levamisole alone had no significant effect. | [4] |
| Windle et al. (1987) | Curatively resected colorectal cancer | 1. Supportive treatment2. 5-FU alone3. 5-FU + Levamisole | 5-year tumor recurrence-related death rates: 52% (control), 44% (5-FU), 32% (5-FU + Levamisole). | |
| O'Connell et al. (2006) | High-risk Stage II/III Colon Cancer | 1. Standard-dose Levamisole + 5-FU + Leucovorin2. High-dose Levamisole + 5-FU + Leucovorin | No significant difference in disease-free or overall survival between the two arms. High-dose Levamisole was associated with significant toxicity. | |
| Köhne et al. (2003) | Stage III Colon Cancer | 1. 5-FU2. 5-FU + Levamisole3. 5-FU + Interferon alfa4. 5-FU + Levamisole + Interferon alfa | Addition of Levamisole to 5-FU significantly worsened the prognosis (higher risk of relapse and death). | [16] |
Representative Treatment Protocol: Levamisole and 5-FU
Based on the landmark trials, a standard adjuvant treatment protocol for Stage C colon cancer emerged.
Protocol:
-
Levamisole: 50 mg orally three times a day for 3 days, repeated every 2 weeks for one year.[4]
-
5-Fluorouracil (5-FU): 450 mg/m² intravenously daily for 5 days, and then, beginning at day 28, weekly for 48 weeks.[4]
-
Initiation of Therapy: Treatment was typically initiated within 1 to 5 weeks after surgery.
Adverse Effects
The combination of Levamisole and 5-FU was generally considered tolerable, with side effects primarily attributed to 5-FU, including nausea, vomiting, stomatitis, diarrhea, and dermatitis.[4] However, Levamisole itself was associated with specific and sometimes severe adverse reactions. The most significant of these was agranulocytosis, a potentially life-threatening decrease in white blood cells.[3] Other reported side effects included skin rash, flu-like symptoms, and central nervous system disturbances.[16]
Conclusion
This compound holds a unique place in the history of cancer research as one of the early agents to demonstrate the potential of immunotherapy. Its use as an adjuvant with 5-FU for colon cancer represented a significant step forward in the treatment of this disease at the time. While its clinical application in oncology has waned due to the development of more effective and less toxic immunotherapies and targeted agents, the study of Levamisole provided valuable insights into the complex interplay between the immune system and cancer. The historical data underscores the importance of patient selection, dose optimization, and the potential for both beneficial and detrimental effects when modulating the immune system in the context of cancer therapy.
References
- 1. graphviz.org [graphviz.org]
- 2. Fluorouracil plus levamisole as effective adjuvant therapy after resection of stage III colon carcinoma: a final report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro reversal of cellular unresponsiveness induced by levamisole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Levamisole and 5-fluorouracil therapy for resected colon cancer: a new indication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunomodulatory effects of levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The potential immunomodulatory effect of levamisole in humans and farm animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Large scale trial for adjuvant treatment in high risk resected colorectal cancers. Rationale to test the combination of loco-regional and systemic chemotherapy and to compare l-leucovorin + 5-FU to levamisole + 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Levamisole induces interleukin-18 and shifts type 1/type 2 cytokine balance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Five year results of a randomized trial of adjuvant 5-fluorouracil and levamisole in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Randomized clinical trial of high-dose levamisole combined with 5-fluorouracil and leucovorin as surgical adjuvant therapy for high-risk colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Inhibiting Endogenous Alkaline Phosphatase with Levamisole HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endogenous alkaline phosphatase (AP) activity can be a significant source of background noise in various biological assays, leading to false-positive results and misinterpretation of data. Levamisole hydrochloride (HCl) is a potent and specific inhibitor of most alkaline phosphatase isozymes, making it an invaluable tool for reducing non-specific signals in techniques such as immunohistochemistry (IHC), in situ hybridization, and Western blotting.[1][2] This document provides detailed protocols and data for the effective use of Levamisole HCl to inhibit endogenous AP activity.
Levamisole acts as a stereospecific, uncompetitive inhibitor of several alkaline phosphatase isozymes, including those from the liver, bone, kidney, and spleen.[1][3] It is important to note that Levamisole does not inhibit the intestinal or placental isozymes of alkaline phosphatase.[1][2] This specificity allows for its use in assays where an intestinal alkaline phosphatase-conjugated reporter is employed.
Data Presentation
The efficacy of Levamisole HCl as an alkaline phosphatase inhibitor is demonstrated by its low inhibition constants (Ki). The following table summarizes the available quantitative data on Levamisole's inhibitory activity against various AP isozymes.
| Alkaline Phosphatase Isozyme | Inhibition Constant (Ki) | Comments |
| Liver | 16 µM[4] | Bromo-levamisole, a potent analog, shows a Ki of 2.8 µM for liver ALP.[5] |
| Bone | Strongly Inhibited | Specific Ki value not readily available, but is known to be effectively inhibited.[1] |
| Kidney | Strongly Inhibited | Specific Ki value not readily available, but is known to be effectively inhibited.[1] |
| Spleen | Strongly Inhibited | Specific Ki value not readily available, but is known to be effectively inhibited.[1] |
| Intestinal | Not Significantly Inhibited | Levamisole is not an effective inhibitor of this isozyme.[1][2] |
| Placental | Not Significantly Inhibited | Levamisole is not an effective inhibitor of this isozyme.[1] |
Experimental Protocols
Preparation of Levamisole HCl Stock Solution
Materials:
-
This compound (M.W. 240.75 g/mol )
-
Deionized water or appropriate buffer (e.g., Tris-buffered saline)
Procedure:
-
To prepare a 100 mM stock solution, dissolve 24.08 mg of Levamisole HCl in 1 mL of deionized water or buffer.
-
Mix until fully dissolved.
-
Store the stock solution at 2-8°C. For long-term storage, it can be aliquoted and stored at -20°C.
Protocol 1: Inhibition of Endogenous Alkaline Phosphatase in Immunohistochemistry (IHC) - Frozen Sections
This protocol outlines the use of Levamisole to block endogenous AP activity in frozen tissue sections when using an alkaline phosphatase-based detection system.
Materials:
-
Frozen tissue sections on slides
-
Fixative (e.g., cold acetone or 4% paraformaldehyde)
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., 5% normal serum in PBS)
-
Primary antibody
-
Alkaline phosphatase (AP)-conjugated secondary antibody
-
Levamisole HCl stock solution (100 mM)
-
AP substrate solution (e.g., BCIP/NBT)
-
Mounting medium
Procedure:
-
Tissue Fixation: Fix the frozen sections as required for the specific antigen. A common method is immersion in cold acetone (-20°C) for 10 minutes.[6]
-
Washing: Wash the slides three times for 5 minutes each in PBS.
-
Blocking: Block non-specific antibody binding by incubating the sections with blocking buffer for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its optimal concentration. Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the slides three times for 5 minutes each in PBS.
-
Secondary Antibody Incubation: Dilute the AP-conjugated secondary antibody in blocking buffer. Incubate the sections with the secondary antibody for 1-2 hours at room temperature in a humidified chamber.
-
Washing: Wash the slides three times for 5 minutes each in PBS.
-
Inhibition of Endogenous AP: Prepare the AP substrate solution according to the manufacturer's instructions. Just before use, add Levamisole HCl stock solution to the substrate solution to a final concentration of 1 mM (e.g., add 10 µL of 100 mM Levamisole HCl to 1 mL of substrate solution).[2][7]
-
Substrate Development: Apply the Levamisole-containing substrate solution to the sections and incubate until the desired color intensity is reached. Monitor the reaction under a microscope.
-
Stopping the Reaction: Stop the color development by rinsing the slides with deionized water.
-
Counterstaining (Optional): Counterstain with a suitable nuclear stain if desired.
-
Mounting: Dehydrate the sections (if necessary for the mounting medium) and coverslip with an appropriate mounting medium.
Protocol 2: Inhibition of Endogenous Alkaline Phosphatase in Western Blotting
This protocol is for the use of Levamisole when using an AP-conjugated secondary antibody for the detection of proteins on a western blot membrane.
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody
-
Alkaline phosphatase (AP)-conjugated secondary antibody
-
Levamisole HCl stock solution (100 mM)
-
AP substrate solution (e.g., BCIP/NBT)
Procedure:
-
Blocking: Following protein transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the AP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Equilibration: Briefly wash the membrane with AP substrate buffer (without substrate).
-
Inhibition and Detection: Prepare the AP substrate solution (e.g., BCIP/NBT) according to the manufacturer's instructions. Add Levamisole HCl to the substrate solution to a final concentration of 1 mM.
-
Development: Incubate the membrane in the Levamisole-containing substrate solution until the desired band intensity is achieved.
-
Stopping the Reaction: Stop the reaction by washing the membrane extensively with deionized water.
Visualizations
Experimental Workflow for IHC with Levamisole
Caption: Workflow for Immunohistochemistry with Levamisole.
Signaling Pathway: Role of Ecto-Alkaline Phosphatase in Purinergic Signaling
Ecto-alkaline phosphatases play a crucial role in regulating purinergic signaling by hydrolyzing extracellular ATP and other nucleotides. This process terminates ATP-mediated signaling and generates adenosine, which has its own distinct signaling functions. Levamisole can be used to inhibit this activity, thereby prolonging the effects of extracellular ATP and preventing the generation of adenosine.
Caption: Inhibition of Ecto-AP by Levamisole in Purinergic Signaling.
References
- 1. Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans. | Semantic Scholar [semanticscholar.org]
- 4. Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunohistochemistry (or IHC) Protocol for frozen sections [protocols.io]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation and Use of Levamisole Hydrochloride in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Levamisole is a synthetic imidazothiazole derivative widely recognized for its anthelmintic and immunomodulatory properties.[1][2][3] In the realm of cell culture and biomedical research, Levamisole Hydrochloride is predominantly utilized as a potent and specific inhibitor of most isoforms of alkaline phosphatase (AP), such as those from the liver, bone, and kidney.[4] It does not, however, inhibit the intestinal or placental AP isoenzymes.[2][4] This selective inhibition makes it an invaluable tool for reducing background signals in various assays, including in situ hybridization and Western blotting, where intestinal AP is often used as a reporter enzyme.[2][4] Additionally, its effects on the immune system, particularly on T-cell activation and proliferation, are a subject of ongoing research.[3][5][6]
This document provides detailed protocols for the preparation of this compound stock solutions and their application in cell culture, supported by physicochemical data and diagrams of its mechanism of action.
Physicochemical Properties
Proper preparation of a stock solution requires an understanding of the compound's solubility and stability. This compound is a crystalline solid that is highly soluble in aqueous solutions.[1][7]
Solubility Data
The solubility of this compound in various common laboratory solvents is summarized below. For organic solvents, it is recommended to purge the solvent with an inert gas before use.[1]
| Solvent | Solubility | Molar Concentration (Approx.) | Notes |
| Water | ~210 mg/mL[8][9] | ~872 mM | A 50 mg/mL solution in water has a pH between 3.0 and 4.5.[7] |
| H₂O | 50 mg/mL[2] | 207.68 mM | Requires sonication to dissolve.[2] |
| PBS (pH 7.2) | ~5 mg/mL[1] | ~20.8 mM | - |
| DMSO | ~15.5 mg/mL[2] | ~64.38 mM | Requires sonication and warming. Use newly opened, non-hygroscopic DMSO.[2] |
| Ethanol | ~12.5 mg/mL[2] | ~51.92 mM | Requires sonication to dissolve.[2] |
Stability and Storage
The stability of this compound depends on its form (solid or solution) and storage conditions.
| Form | Storage Temperature | Stability | Notes |
| Crystalline Solid | -20°C | ≥ 2 years[1] | Store sealed and away from moisture.[2] |
| Aqueous Solution (Water/PBS) | Ambient Temperature | Stable for at least 9 days (at 100 mg/mL).[8] | It is generally not recommended to store aqueous solutions for more than one day.[1] |
| Aqueous Solution (Water) | 4°C | Stable for at least 90 days (at 25 mg/mL).[9][10] | For unpreserved solutions, 30 days is a more reasonable period to avoid microbial contamination.[10] |
| Stock Solution in Solvent | -80°C | Up to 1 year[2] | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| Stock Solution in Solvent | -20°C | Up to 6 months[2] | Aliquot to avoid repeated freeze-thaw cycles.[2] |
Mechanism of Action
Levamisole has two well-documented, distinct mechanisms of action relevant to biomedical research.
Inhibition of Alkaline Phosphatase (AP)
Levamisole is a reversible and non-competitive inhibitor of most tissue non-specific alkaline phosphatase (TNAP) isoforms.[1][2] It functions by chelating the zinc ion essential for the enzyme's catalytic activity. This makes it highly effective for eliminating endogenous AP activity in cell and tissue samples, which can otherwise cause high background in assays using AP-conjugated reporters.
Caption: Levamisole inhibits endogenous alkaline phosphatase activity.
Immunomodulatory Effects on T-Cells
Levamisole can modulate immune function by affecting T-cell activation and proliferation.[3] Recent studies show that it can suppress T-cell proliferation by inducing replication stress, which subsequently triggers a p53-dependent DNA damage response.[6][11] This leads to a cell cycle arrest in the mid-S phase and sensitizes activated T-cells to Fas-mediated apoptosis.[11]
Caption: Simplified pathway of Levamisole's effect on T-cells.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the preparation of both aqueous and organic stock solutions.
Materials:
-
This compound powder (MW: 240.76 g/mol )
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture grade water
-
Anhydrous or newly opened DMSO
-
Sterile conical tubes (15 mL or 50 mL)
-
0.22 µm sterile syringe filter
-
Sterile microcentrifuge tubes or cryovials for aliquots
-
Personal Protective Equipment (PPE): gloves, lab coat, safety goggles
Safety Precaution: Handle this compound powder in a chemical fume hood or designated weighing area, as it can be toxic.
Caption: Workflow for preparing a sterile stock solution.
Method A: Aqueous Stock Solution (e.g., 5 mM in PBS)
-
Calculation: To prepare a 5 mM solution, you need 1.20 mg of Levamisole HCl per mL of solvent (240.76 g/mol * 0.005 mol/L = 1.204 g/L = 1.204 mg/mL). For 10 mL of stock, weigh out 12.04 mg.
-
Dissolution: Aseptically add the weighed powder to a 15 mL conical tube. Add 10 mL of sterile PBS (pH 7.2).
-
Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used if needed.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL) in sterile cryovials. Store at -20°C for up to 6 months or -80°C for up to a year.[2] Avoid repeated freeze-thaw cycles.
Method B: Organic Stock Solution (e.g., 50 mM in DMSO)
-
Calculation: To prepare a 50 mM solution, you need 12.04 mg of Levamisole HCl per mL of DMSO. For 2 mL of stock, weigh out 24.08 mg.
-
Dissolution: Aseptically add the weighed powder to a sterile tube. Add 2 mL of high-quality, anhydrous DMSO.
-
Mixing: Vortex thoroughly. Warming and sonication may be necessary to achieve full dissolution.[2]
-
Aliquoting and Storage: DMSO solutions are typically not filter-sterilized if the DMSO is sterile and proper aseptic technique is used. Aliquot into sterile cryovials suitable for DMSO storage. Store at -20°C or -80°C, protected from light and moisture.
Protocol 2: General Application for Inhibition of Endogenous AP
This protocol provides a general guideline for using Levamisole to inhibit endogenous AP activity in cell-based assays. The final working concentration must be optimized for each cell type and specific application.
Method:
-
Determine Working Concentration: The effective concentration of Levamisole can vary. A typical starting point is between 0.5 mM and 5 mM. Refer to the table below for examples.
| Application | Cell/Tissue Type | Working Concentration | Reference |
| T-Cell Proliferation Assay | Human T-Cells | 1 mM | [11] |
| Nematode Immobilization | C. elegans | 1 mM | [12] |
| Bone Mineralization Study | Mouse (in vivo) | 40-80 mg/kg/day | [13] |
| Anthelmintic Study | Korean Rockfish (in vivo) | 100-200 mg/kg (oral) | [14] |
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution directly into the final assay buffer or substrate solution to achieve the desired working concentration. For example, to make a 1 mM working solution from a 5 mM stock, dilute it 1:5.
-
Application:
-
For Histochemistry/IHC: Add Levamisole to the AP substrate buffer just before use.
-
For Cell Lysates (e.g., Western Blot): If using an AP-conjugated secondary antibody, Levamisole can be added to the substrate solution to prevent background from endogenous AP in the lysate.
-
For Live Cell Studies: If investigating pathways affected by AP, pre-incubate cells with Levamisole in culture media for a predetermined time before applying the stimulus or substrate. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.1%).
-
-
Incubation: Incubate the cells/tissue with the Levamisole-containing solution for the time required by your specific assay protocol.
-
Analysis: Proceed with signal detection and analysis as per the assay instructions. Compare results to a control sample without Levamisole to confirm the inhibition of background AP activity.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Levamisole - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. biorxiv.org [biorxiv.org]
- 7. fip.org [fip.org]
- 8. This compound | C11H13ClN2S | CID 27944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability Of Levamisole Oral Solutions Prepared From Tablets And Powder [sites.ualberta.ca]
- 11. researchgate.net [researchgate.net]
- 12. 1mm_levamisole_hydrochloride [McCormick Lab Wiki] [mccormicklabwiki.org]
- 13. Alkaline phosphatase inhibition by levamisole prevents 1,25-dihydroxyvitamin D3-stimulated bone mineralization in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploring the Efficacy and Safety of this compound against Microcotyle sebastis in Korean Rockfish (Sebastes schlegelii): An In Vitro and In Vivo Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Levamisole in In Vivo Animal Studies
Introduction
Levamisole is a synthetic imidazothiazole derivative initially developed as an anthelmintic agent for treating parasitic worm infections in both veterinary and human medicine.[1][2] Beyond its antiparasitic properties, Levamisole is recognized for its immunomodulatory effects, capable of restoring depressed immune functions.[1][3] This dual activity has led to its investigation in various research fields, including oncology and immunology.[2] As an anthelmintic, Levamisole functions as a nicotinic acetylcholine receptor agonist, causing spastic paralysis in nematodes, which leads to their expulsion.[2][4] Its immunomodulatory mechanism is more complex, appearing to enhance T-cell responses, potentiate monocyte and macrophage functions, and increase neutrophil mobility.[1][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the recommended dosages and experimental protocols for using Levamisole in in vivo animal studies.
Recommended Dosages
The optimal dosage of Levamisole is highly dependent on the animal species, the intended application (e.g., anthelmintic, immunomodulatory), and the route of administration. The following tables summarize recommended dosages compiled from various studies.
Table 1: Levamisole Dosage for Anthelmintic Studies
| Animal Species | Route of Administration | Dosage (mg/kg body weight) | Reference(s) |
| Cattle | Oral, Parenteral, Dermal | 5 - 8 | [6] |
| Sheep | Oral, IM, SC | 5 - 10 | [7][8] |
| Oral | 8 - 12 | [9] | |
| Goats | Oral | 8 | [10] |
| Swine | Oral | 8 | [10] |
| Poultry | Oral | 36 | [10] |
| Mice | Oral, SC | 5 - 20 | [7][11] |
IM: Intramuscular, SC: Subcutaneous
Table 2: Levamisole Dosage for Immunomodulatory and Other Studies
| Animal Species | Research Area | Route of Administration | Dosage (mg/kg body weight) | Reference(s) |
| Rats | Immunomodulation | Intraperitoneal (IP) | 2.5 | [3] |
| Rats | Immune Stimulation | Oral (in diet) | 2 | [12] |
| Cattle | Immunomodulation (vaccine adjuvant) | SC | 2.5 | [13] |
| Goats | Immunomodulation (vaccine adjuvant) | Injection | 2.5 - 5.0 | [14] |
| Pigs (weaned) | Immunomodulation | IM, Oral | 2.5 | [15] |
| Calves | Immunomodulation | Oral | 2 | [11] |
| Mice | Weight Gain Prevention | Oral (in drinking water) | 50 - 200 µg/ml | [16] |
| Rats | Toxicity/Metabolism | Oral | 2.5, 7.5, 15 | [17] |
| Dogs | Toxicity | Oral | 1.25 - 20 | [18] |
IM: Intramuscular, SC: Subcutaneous
Experimental Protocols
Detailed methodologies are crucial for reproducible in vivo studies. Below are generalized protocols for the preparation and administration of Levamisole.
Protocol 1: Preparation of Levamisole Solution for Administration
Objective: To prepare a sterile solution of Levamisole Hydrochloride for oral or parenteral administration.
Materials:
-
This compound (HCl) powder
-
Sterile water for injection or sterile phosphate-buffered saline (PBS)
-
Sterile volumetric flasks and glassware
-
0.22 µm sterile syringe filter
-
Sterile syringes and needles
Procedure:
-
Calculation: Determine the total amount of Levamisole HCl needed based on the desired concentration and final volume. For example, to prepare a 10 mg/mL solution, dissolve 100 mg of Levamisole HCl in a final volume of 10 mL.
-
Dissolution: Accurately weigh the Levamisole HCl powder and transfer it to a sterile volumetric flask. Add a portion of the sterile solvent (e.g., water or PBS) and gently swirl to dissolve the powder.[19]
-
Volume Adjustment: Once fully dissolved, add the remaining solvent to reach the final desired volume.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile vial. This step is critical for parenteral (IV, IM, SC, IP) administration.
-
Storage: Store the sterile solution at 4°C, protected from light. Prepared oral solutions have been shown to be stable for at least 90 days under refrigeration.[20]
Protocol 2: Administration of Levamisole via Oral Gavage (Mice and Rats)
Objective: To administer a precise dose of Levamisole directly into the stomach of a mouse or rat.
Materials:
-
Prepared Levamisole solution
-
Appropriately sized oral gavage needle (flexible or stainless steel with a ball-tip).[21]
-
Syringe
-
Animal scale
Procedure:
-
Animal Handling and Dosing Calculation: Weigh the animal to calculate the exact volume to be administered. The maximum recommended volume for oral gavage is typically 10 mL/kg for mice and up to 20 mL/kg for rats.[22][23]
-
Measure Needle Length: To prevent perforation of the esophagus or stomach, measure the gavage needle from the corner of the animal's mouth to the last rib (xyphoid process). Mark the needle to ensure it is not inserted past this point.[21][22]
-
Restraint: Firmly restrain the animal to immobilize its head and align the head and body vertically. This creates a straight path to the esophagus.[23]
-
Needle Insertion: Gently insert the gavage needle into the mouth, guiding it over the tongue and down the esophagus. The needle should advance smoothly without resistance. If the animal struggles or if resistance is met, withdraw the needle and try again.[21][22]
-
Administration: Once the needle is correctly placed, administer the solution slowly.[21]
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.[24]
Protocol 3: Administration of Levamisole via Subcutaneous (SC) Injection
Objective: To administer Levamisole into the subcutaneous space for systemic absorption.
Materials:
-
Prepared sterile Levamisole solution
-
Sterile syringe and needle (e.g., 25-27 gauge)
-
Animal scale
Procedure:
-
Dosing Calculation: Weigh the animal to determine the correct volume of the sterile Levamisole solution to inject.
-
Injection Site: A common site for SC injection in rodents is the loose skin over the back, between the shoulder blades.
-
Injection: Tent the skin at the injection site. Insert the needle into the base of the tented skin, parallel to the body.
-
Aspiration: Gently pull back on the syringe plunger to ensure the needle has not entered a blood vessel. If no blood appears, proceed with the injection.
-
Administration: Inject the solution slowly to form a small bleb under the skin.
-
Withdrawal: Withdraw the needle and gently apply pressure to the injection site if necessary. Monitor the animal for any local reactions.
Mechanism of Action and Experimental Workflow Visualization
Signaling Pathways
Levamisole's immunomodulatory effects are attributed to its ability to restore the function of T-lymphocytes and phagocytes in compromised hosts.[5] It appears to mimic the action of the thymic hormone thymopoietin, enhancing T-cell activation and proliferation, and potentiating monocyte and macrophage functions like phagocytosis and chemotaxis.[1][18]
Caption: Simplified signaling pathway of Levamisole's immunomodulatory action.
As an anthelmintic, Levamisole acts as a nicotinic acetylcholine receptor (nAChR) agonist on the muscle cells of nematodes.[4] This leads to sustained muscle contraction and subsequent spastic paralysis of the worm.[2][25]
Caption: Mechanism of Levamisole's anthelmintic action on nematodes.
Experimental Workflow
A typical in vivo study involving Levamisole follows a structured workflow from planning and animal acclimatization to data analysis and interpretation.
Caption: General experimental workflow for in vivo studies using Levamisole.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Levamisole - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. [Immunopharmacology of levamisole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levamisole and immunotherapy: some theoretic and practical considerations and their relevance to human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The efficacy of levamisole administered orally or parenterally against Heligmosomoides polygyrus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of this compound administered subcutaneously against A suum infections in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The anthelmintic levamisole is an allosteric modulator of human neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Levamisole enhances immune response by affecting the activation and maturation of human monocyte‐derived dendritic cells | Semantic Scholar [semanticscholar.org]
- 11. The efficacy of levamisole administered orally or parenterally against Heligmosomoides polygyrus in mice | Journal of Helminthology | Cambridge Core [cambridge.org]
- 12. Pharmacokinetics of Abamectin/Levamisole Combination in a Medium Chain Mono and Diglyceride-Based Vehicle and an In Vitro Release and In Vitro In Vivo Correlation Study for Levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. intracin.com [intracin.com]
- 16. Levamisole: A Positive Allosteric Modulator for the α3β4 Nicotinic Acetylcholine Receptors Prevents Weight Gain in the CD-1 Mice on a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 697. Levamisole (WHO Food Additives Series 27) [inchem.org]
- 18. Mode of action of levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. research.sdsu.edu [research.sdsu.edu]
- 22. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 23. ouv.vt.edu [ouv.vt.edu]
- 24. iacuc.wsu.edu [iacuc.wsu.edu]
- 25. Levamisole receptors: a second awakening - PMC [pmc.ncbi.nlm.nih.gov]
Application of Levamisole as an Adjuvant with Vaccines in Animal Models
Application Notes
Levamisole, a synthetic imidothiazothiazole derivative, was initially developed as an anthelmintic agent but has since been recognized for its significant immunomodulatory properties.[1][2] It is widely used in both veterinary and human medicine to enhance immune responses, particularly in immunocompromised individuals.[3][4] When used as a vaccine adjuvant, levamisole has been shown to augment both humoral and cell-mediated immunity, leading to a more robust and durable protective response against various pathogens.[3][5][6]
Mechanism of Action:
Levamisole's adjuvant effect is complex and involves the stimulation of various components of the immune system.[1] It appears to restore depressed immune functions rather than stimulating them to above-normal levels.[1][2] Key mechanisms include:
-
Enhancement of Cell-Mediated Immunity: Levamisole stimulates T-cell activation and proliferation, potentiates monocyte and macrophage functions like phagocytosis and chemotaxis, and increases neutrophil mobility and adherence.[1][2] It has been shown to increase the expression of Major Histocompatibility Complex (MHC) and co-stimulatory molecules.[7]
-
Cytokine Production: It promotes the secretion of cytokines such as Interferon-gamma (IFNγ) and Interleukin (IL)-12, which are crucial for a Th1-biased immune response.[5][8] This Th1 response is essential for clearing intracellular pathogens.[7]
-
Innate Immunity Stimulation: Levamisole activates downstream signaling pathways of various pattern-recognition receptors, leading to the expression of multiple cytokines and costimulatory molecules, thereby bridging the innate and adaptive immune responses.[5][6][9]
-
Humoral Immunity: While its primary effect is on cell-mediated immunity, levamisole also enhances humoral immunity by stimulating the formation of antibodies against various antigens.[1][3]
Applications in Animal Models:
Levamisole has been successfully used as an adjuvant in a variety of animal models with different vaccines:
-
Poultry: In chickens, levamisole administered with the Newcastle disease (ND) vaccine has been shown to increase antibody titers (Haemagglutination Inhibition - HI) and prolong the duration of effective immunity.[10][11][12] Dosages of 3 mg/kg and 30 mg/kg have been reported to be effective.[11][12]
-
Pigs: When co-administered with the foot-and-mouth disease (FMD) vaccine in pigs, levamisole elicited robust and long-lasting immune responses, including high antibody and virus-neutralizing antibody titers.[5][6] A dosage of 1 mg/dose per pig was found to be effective.[5][6][8]
-
Cattle: In cattle, levamisole has been used as an adjuvant for vaccines against FMD, Haemorrhagic Septicaemia (HS), and anthrax.[13][14] It has been shown to enhance the humoral response and increase serum IgG levels.[13][14] A common dosage is 2.5 mg/kg administered subcutaneously.[14]
-
Mice: In murine models, levamisole has been demonstrated to enhance the efficacy of FMD and Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) vaccines.[5][7] It promoted a Th1-biased immune response and increased survival rates upon viral challenge.[5][6][7][8] A dosage of 100 µ g/dose per mouse has been used.[5][6][8]
-
Goats: In goats vaccinated against Peste des petits ruminants (PPR), levamisole treatment led to a significant increase in neutralizing antibody titers and lymphocyte production.[15]
-
Dogs: Levamisole administered at 2.2 mg/kg with a myxovirus vaccine in dogs was shown to reduce the vaccine-associated thrombocytopenia.[16][17]
Dosage and Administration:
The efficacy of levamisole as an adjuvant is dose-dependent.[7][18] While higher doses can induce a strong antibody response (IgG), lower doses may be more effective at inducing T-cell proliferation.[7] It can be administered through various routes, including oral, subcutaneous, and intramuscular injections.[12][13][14]
Data Presentation
Table 1: Efficacy of Levamisole as a Vaccine Adjuvant in Poultry (Newcastle Disease)
| Animal Model | Vaccine | Levamisole Dosage | Key Outcomes | Reference |
| Chickens | Live La Sota vaccine | 3 mg/kg (parenteral) | Prolonged duration of effective immunity | [11] |
| Broilers | La sota, Clon 30, Avinew vaccines | 30 mg/kg (in drinking water) | Increased antibody levels (HI titers) | [12][19] |
| Chick Embryos | Live attenuated Newcastle vaccine (Lasota strain) | 1.25 mg/egg (in-ovo) | Numerical increase in HI titer | [10] |
Table 2: Efficacy of Levamisole as a Vaccine Adjuvant in Mice and Pigs (Foot-and-Mouth Disease)
| Animal Model | Vaccine | Levamisole Dosage | Key Outcomes | Reference |
| C57BL/6 Mice | Inactivated FMDV | 100 µ g/dose/mouse | 100% survival rate vs 40% in control; Significantly higher antibody and VN titers | [5][6][8] |
| Pigs | Inactivated bivalent FMD vaccine | 1 mg/dose/pig | Significantly increased IgG, IgA, and IgM levels; Elicited potent host defense against FMDV infection | [5][6][8] |
Table 3: Efficacy of Levamisole as a Vaccine Adjuvant in Ruminants
| Animal Model | Vaccine | Levamisole Dosage | Key Outcomes | Reference |
| Cattle | Anthrax vaccine | 2.5 mg/kg (subcutaneous, 3 times) | Significant increase in neutrophils, lymphocytes, monocytes, and serum IgG | [14] |
| Goats | Peste des petits ruminants (PPR) vaccine | 5 mg/kg (oral) | More than 3-fold increase in neutralizing antibody GMT; Significant increase in leukocyte production | [15] |
| Buffaloes | FMD vaccine | Not specified | Enhanced humoral and cell-mediated immunity | [3] |
Experimental Protocols
Protocol 1: Evaluation of Levamisole as an Adjuvant for Newcastle Disease Vaccine in Broilers
-
Animal Model: 240 commercial broiler chicks.
-
Experimental Design:
-
Divide chicks into treatment and control groups for different ND vaccines (e.g., La sota, Avinew).
-
Treatment Groups: Receive levamisole hydrochloride at a dose of 30 mg/kg of body weight in drinking water for 2 days before and 2 days after each vaccination.[12]
-
Control Groups: Receive the vaccines without levamisole.
-
-
Vaccination: Administer commercial ND vaccines according to a routine vaccination program (e.g., on day 7 and day 21).
-
Sample Collection: Collect blood samples from the wing vein on days 1, 14, 28, and 42 of age.[12]
-
Immunological Assay:
-
Separate serum from blood samples.
-
Measure antibody responses using the Haemagglutination Inhibition (HI) technique.[12]
-
Inactivate sera by heating at 56°C for 30 minutes.
-
Perform a standard HI test using 4 haemagglutinating units of the NDV antigen.
-
-
Data Analysis: Compare the geometric mean HI antibody titers between the levamisole-treated and control groups at each time point using appropriate statistical tests.
Protocol 2: Evaluation of Levamisole as an Adjuvant for FMD Vaccine in Mice
-
Experimental Design:
-
Experimental (Exp) Group: Administer an inactivated bivalent FMD vaccine containing 100 µg of levamisole per dose. The vaccine formulation also includes other adjuvants like ISA 206, Al(OH)3, and Quil-A.[5][6][8]
-
Positive Control (PC) Group: Receive the same vaccine formulation without levamisole.[5][6]
-
Negative Control (NC) Group: Injected with an equal volume of phosphate-buffered saline (PBS).[5]
-
-
Vaccination: Administer a single 100 µL dose of the respective formulations via intramuscular (IM) injection.[8]
-
Sample Collection: Collect blood samples at 0, 7, 28, 56, and 84 days post-vaccination (dpv) for serological analysis.[5]
-
Immunological Assays:
-
Challenge Study:
-
Data Analysis: Use statistical methods like two-way ANOVA to compare antibody titers, VN titers, survival rates, and body weight changes between the groups.[5]
Mandatory Visualization
Caption: Levamisole's adjuvant signaling pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Levamisole in the adjuvant treatment of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The potential immunomodulatory effect of levamisole in humans and farm animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Levamisole, as a viral vaccine adjuvant, induces robust host defense through the modulation of innate and adaptive immune responses [frontiersin.org]
- 7. The adjuvant effect of levamisole on killed viral vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Levamisole, as a viral vaccine adjuvant, induces robust host defense through the modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Levamisole, as a viral vaccine adjuvant, induces robust host defense through the modulation of innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thepoultrysite.com [thepoultrysite.com]
- 11. [Trails with levamisole to stimulate immunity against Newcastle disease in poultry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academicjournals.org [academicjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Immunostimulatory Effect of Levamisole on the Immune Response of Goats to Peste des petits ruminants (PPR) Vaccination [scirp.org]
- 16. Levamisole reduces the thrombocytopenia associated with myxovirus vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Adjuvant treatment with levamisole in cancer: a review of experimental and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Nematode Neuromuscular Junctions with Levamisole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levamisole Hydrochloride is a potent anthelmintic agent that acts as a selective agonist for a specific subtype of nicotinic acetylcholine receptors (nAChRs) on the body wall muscles of nematodes.[1][2][3] This agonistic action leads to the opening of non-selective cation channels, causing muscle cell depolarization, calcium influx, and subsequent spastic paralysis of the worm.[3][4] Due to its specific mode of action on nematode nAChRs, levamisole is an invaluable tool for studying the genetics, physiology, and pharmacology of neuromuscular transmission in model organisms like Caenorhabditis elegans and parasitic nematodes.[2][5][6]
These application notes provide a comprehensive overview of the use of this compound in nematode research, including its mechanism of action, detailed experimental protocols for behavioral and electrophysiological assays, and relevant quantitative data.
Mechanism of Action
Levamisole selectively targets a class of nAChRs known as L-AChRs, which are distinct from the nicotine-sensitive N-AChRs also present at the nematode neuromuscular junction.[5] In C. elegans, the functional L-AChR is a heteropentameric ion channel composed of several essential and non-essential subunits.[5][7][8] Genetic studies in C. elegans have identified key genes encoding these subunits, including unc-38, unc-29, unc-63, lev-1, and lev-8.[1][5][7] The precise subunit composition can vary between different nematode species.[9]
The binding of levamisole to the L-AChR induces a prolonged open state of the channel, leading to a sustained influx of cations and depolarization of the muscle membrane.[4][10] This persistent depolarization results in muscle hypercontraction and ultimately, spastic paralysis.[3][11] The sensitivity of a nematode to levamisole is therefore directly related to the presence, density, and function of these specific nAChR subunits at the neuromuscular junction.[1][5]
Data Presentation
Table 1: Effective Concentrations of this compound in Various Nematode Species
| Nematode Species | Assay Type | Effective Concentration (EC50) | Notes | Reference(s) |
| Caenorhabditis elegans | Paralysis Assay | 9 µM | Wild-type (N2) strain. | [2][5] |
| Caenorhabditis elegans | Paralysis Assay | 40 µM | lev-8 mutant, showing resistance. | [5] |
| Haemonchus contortus | Muscle Contraction | 1-10 µM | Stimulates spastic contraction and sustained paralysis. | [10] |
| Ascaris suum | Single-Channel Recording | 1-90 µM | Activates cation-selective channels. | [12][13] |
| Haemonchus contortus | Electrophysiology (on ACC-2 receptor) | 100 µM | Levamisole acts as an agonist. | [14] |
Table 2: Time-Course of Levamisole-Induced Paralysis in C. elegans (Wild-Type N2)
| Levamisole Concentration | Time to Immobilization | Percentage of Population Paralyzed | Recovery Time | Reference(s) |
| 0.4 mM | Time-dependent over 1 hour | ~100% within 60 minutes | > 4 hours | [15][16] |
| 0.5 mM | ~10 minutes to 1 hour | ~90% | > 2 hours | [17] |
| 1 mM | ~10 minutes | ~88.77% within 30 minutes | > 2 hours | [11][16] |
| 3 mM | < 5 minutes | ~93.33% within 30 minutes | > 2 hours | [11][16] |
Experimental Protocols
Protocol 1: Levamisole-Induced Paralysis Assay in C. elegans
This behavioral assay is a robust method to quantify the sensitivity of C. elegans to levamisole, often used in genetic screens to identify mutants with defects in neuromuscular signaling.[15]
Materials:
-
Nematode Growth Medium (NGM) plates
-
E. coli OP50 culture
-
M9 Buffer
-
This compound
-
24-well plates
-
Synchronized population of adult C. elegans
-
Dissecting microscope
Procedure:
-
Worm Culture: Culture C. elegans on NGM plates seeded with E. coli OP50 until they reach the desired developmental stage (typically young adults). For synchronized populations, perform a bleach synchronization protocol and grow the worms for approximately 3 days at 20°C.[15]
-
Preparation of Levamisole Solution: Prepare a 100 mM stock solution of this compound in sterile water and store at -20°C. On the day of the experiment, dilute the stock solution in M9 buffer to the desired final concentration (e.g., 0.4 mM). It is crucial to dilute in M9 buffer as dilution in water can accelerate paralysis.[15]
-
Assay Setup: Add 1 mL of the levamisole working solution to each well of a 24-well plate.
-
Transfer Worms: Transfer a population of synchronized adult worms (approximately 20-40) into each well.
-
Data Collection: Immediately start a timer. At regular intervals (e.g., every 5-10 minutes) for a total of 1 hour, count the number of moving worms in each well under a dissecting microscope. A worm is considered paralyzed if it does not move when gently prodded or if it only moves its head.
-
Analysis: Calculate the percentage of paralyzed worms at each time point for each experimental condition. Plot the percentage of paralyzed worms against time to generate paralysis curves.
Table 3: Composition of M9 Buffer
| Component | Concentration | Amount for 1 Liter |
| Na₂HPO₄ | 42 mM | 6 g |
| KH₂PO₄ | 22 mM | 3 g |
| NaCl | 85.5 mM | 5 g |
| MgSO₄ | 1 mM | 1 mL of 1 M stock |
Reference for M9 Buffer composition:[18][19][20]
Protocol 2: Electrophysiological Recording of Levamisole-Activated Currents
This protocol describes the whole-cell voltage-clamp technique to record levamisole-activated currents from the body wall muscle cells of C. elegans. This method allows for the direct measurement of ion channel activity in response to levamisole application.[5][21]
Materials:
-
Dissecting microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Borosilicate glass capillaries for patch pipettes
-
Sylgard-coated coverslips
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
-
This compound
Procedure:
-
Worm Preparation and Dissection:
-
Immobilize an adult worm on a Sylgard-coated coverslip using cyanoacrylate glue.
-
Make a small incision along the dorsal midline of the worm to expose the ventral nerve cord and the associated body wall muscles.
-
Remove the internal organs to gain clear access to the muscle cells.[21]
-
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording:
-
Under DIC optics, approach a body wall muscle cell with the patch pipette.
-
Form a gigaohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Levamisole Application: Perfuse the preparation with the extracellular solution containing the desired concentration of levamisole.
-
Data Acquisition: Record the inward current activated by levamisole. Wash out the levamisole with the control extracellular solution to observe the deactivation of the current.
Table 4: Composition of Solutions for Electrophysiological Recordings
| Solution | Component | Concentration (mM) |
| Extracellular (Bath) | NaCl | 150 |
| KCl | 5 | |
| CaCl₂ | 5 | |
| MgCl₂ | 1 | |
| Glucose | 10 | |
| HEPES | 10 | |
| Intracellular (Pipette) | K-gluconate | 120 |
| KCl | 20 | |
| MgCl₂ | 4 | |
| EGTA | 5 | |
| ATP-Mg | 4 | |
| GTP-Na | 0.3 | |
| HEPES | 10 |
Note: The pH of both solutions should be adjusted to 7.2-7.4, and the osmolarity should be matched.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway of Levamisole Action
Caption: Signaling cascade initiated by Levamisole at the nematode neuromuscular junction.
Experimental Workflow for Levamisole Paralysis Assay
Caption: Step-by-step workflow for the C. elegans levamisole-induced paralysis assay.
Logical Relationship of Key Components in Levamisole Research
Caption: Interplay between genetics, pharmacology, and physiology in levamisole studies.
References
- 1. Caenorhabditis elegans Levamisole Resistance Geneslev-1, unc-29, and unc-38 Encode Functional Nicotinic Acetylcholine Receptor Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anthelmintic drugs and nematicides: studies in Caenorhabditis elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Drug resistance and neurotransmitter receptors of nematodes: recent studies on the mode of action of levamisole | Parasitology | Cambridge Core [cambridge.org]
- 4. Levamisole receptors: a second awakening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Levamisole resistance resolved at the single-channel level in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Expression of nicotinic acetylcholine receptor subunits from parasitic nematodes in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative neuromuscular blocking actions of levamisole and pyrantel-type anthelmintics on rat and gastrointestinal nematode somatic muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Levamisole-activated single-channel currents from muscle of the nematode parasite Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Levamisole-activated single-channel currents from muscle of the nematode parasite Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Increased activity of CF3-derivatized levamisole at the ACC-2 receptor from the parasitic nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring Caenorhabditis elegans Sensitivity to the Acetylcholine Receptor Agonist Levamisole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Interspecific comparison of sensitivity to paralytic compounds | microPublication [micropublication.org]
- 18. tian_lab.genetics.ac.cn [tian_lab.genetics.ac.cn]
- 19. umassmed.edu [umassmed.edu]
- 20. Maintenance of C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Electrophysiological recordings from the neuromuscular junction of C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: In Vitro Assay for Measuring Levamisole's Effect on Lymphocyte Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levamisole is an immunomodulatory agent with a complex and context-dependent effect on the immune system.[1] Initially developed as an anthelmintic drug, it has been observed to restore depressed immune functions rather than stimulating them to above-normal levels.[1] The in vitro effects of Levamisole on lymphocyte proliferation have yielded varied results, with some studies reporting suppression of T-cell activation and proliferation,[2][3] while others suggest it can augment responses to specific stimuli.[4][5][6] This discrepancy highlights the necessity for standardized and well-controlled in vitro assays to accurately characterize its mechanism of action.
Recent studies indicate that Levamisole can act as an immunosuppressive drug by inducing a p53-dependent DNA damage response in human T cells.[2][3] This leads to a cell cycle arrest in the S-phase, thereby inhibiting proliferation.[2] This application note provides detailed protocols for measuring the effect of Levamisole on lymphocyte proliferation, focusing on the Carboxyfluorescein Succinimidyl Ester (CFSE) dye dilution assay, a robust method for tracking cell divisions via flow cytometry.[7][8]
Principle of the Assay
The CFSE proliferation assay is a fluorescence-based method to monitor cell division.[7][9] CFSE is a cell-permeable dye that covalently binds to intracellular proteins.[8] When a cell divides, the CFSE label is distributed equally between the two daughter cells, resulting in a halving of fluorescence intensity with each successive generation.[9] By analyzing the fluorescence distribution of the cell population using flow cytometry, the number of cell divisions and other proliferation metrics, such as the division index, can be quantified. This allows for a detailed assessment of the antiproliferative or stimulatory effects of compounds like Levamisole.
Experimental Workflow
The overall workflow involves isolating lymphocytes, staining them with CFSE, stimulating proliferation in the presence of varying concentrations of Levamisole, and finally, analyzing the proliferation by flow cytometry.
Caption: General experimental workflow for the CFSE lymphocyte proliferation assay.
Materials and Reagents
-
Cells : Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Reagents :
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Carboxyfluorescein Succinimidyl Ester (CFSE)
-
Levamisole hydrochloride
-
Lymphocyte stimulant (e.g., anti-CD3/CD28 Dynabeads, Phytohemagglutinin (PHA))
-
Dimethyl sulfoxide (DMSO)
-
-
Equipment :
-
Laminar flow hood
-
Centrifuge
-
CO2 incubator (37°C, 5% CO2)
-
96-well U-bottom cell culture plates
-
Flow cytometer
-
Hemocytometer or automated cell counter
-
Detailed Experimental Protocol: CFSE Assay
This protocol is adapted from methodologies described for measuring T-cell proliferation.[3][10]
Isolation of Human PBMCs
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer (buffy coat) undisturbed at the plasma-Ficoll interface.
-
Collect the buffy coat layer and transfer to a new 50 mL tube.
-
Wash the cells by adding PBS to bring the volume to 50 mL and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and repeat the wash step.
-
Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count.
CFSE Staining
-
Adjust the PBMC suspension to a concentration of 1 x 10⁷ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM (optimization may be required).
-
Immediately vortex the tube to ensure homogenous staining.
-
Incubate for 10 minutes in a 37°C water bath, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells twice with complete RPMI-1640 medium to remove excess CFSE.
-
Resuspend the final cell pellet in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
Cell Culture and Treatment
-
Plate 100 µL of the CFSE-stained cell suspension (1 x 10⁵ cells) into the wells of a 96-well U-bottom plate.
-
Prepare a stock solution of Levamisole in DMSO and then dilute it in complete RPMI-1640 medium. Add 50 µL of the Levamisole dilutions to the appropriate wells to achieve final concentrations for a dose-response curve (e.g., 0, 8, 40, 200 µg/mL).[10] Ensure the final DMSO concentration is consistent across all wells and is non-toxic (e.g., <0.1%).
-
Add 50 µL of the lymphocyte stimulant. For T-cell proliferation, use anti-CD3/CD28 beads at a 1:2 bead-to-cell ratio.[3] Include appropriate controls:
-
Unstimulated cells (no stimulant, no Levamisole)
-
Stimulated cells (stimulant, no Levamisole)
-
-
Bring the final volume in each well to 200 µL with complete RPMI-1640 medium.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
Flow Cytometry Analysis
-
After incubation, gently resuspend the cells in the wells.
-
Transfer the cells to flow cytometry tubes.
-
Wash the cells once with PBS containing 2% FBS.
-
Resuspend the cells in 300-500 µL of FACS buffer (PBS + 2% FBS + 0.05% sodium azide).
-
Acquire data on a flow cytometer, collecting CFSE fluorescence in the FITC channel.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on the lymphocyte population based on forward and side scatter, then visualize the CFSE fluorescence on a histogram. Proliferating cells will appear as a series of peaks with successively halved fluorescence intensity.
Alternative Proliferation Assays
| Assay Name | Principle | Advantages | Disadvantages |
| BrdU Assay | A thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU is detected with a specific antibody.[8][11] | Non-radioactive. Provides direct measure of DNA synthesis. High sensitivity. | Requires cell fixation, permeabilization, and DNA denaturation, which can be harsh on cells.[11] |
| MTT Assay | The yellow tetrazolium salt (MTT) is reduced to a purple formazan product by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan is proportional to the number of viable, proliferating cells.[8][11] | Fast, inexpensive, and suitable for high-throughput screening.[11] | Measures metabolic activity, not directly cell division. Can overestimate viability. Endpoint assay.[8] |
Data Presentation and Interpretation
Quantitative data should be summarized to compare the effects across different Levamisole concentrations. The Division Index , which represents the average number of divisions that a cell in the starting population has undergone, is a key metric from CFSE data.
Table 1: Effect of Levamisole on T-Cell Proliferation (CFSE Assay)
| Treatment Group | Levamisole (µg/mL) | Division Index (Mean ± SD) | % Divided Cells (Mean ± SD) |
| Unstimulated Control | 0 | 0.05 ± 0.01 | 4.5 ± 0.8 |
| Stimulated Control | 0 | 2.85 ± 0.21 | 92.3 ± 3.4 |
| Stimulated + Levamisole | 8 | 2.15 ± 0.18 | 78.6 ± 4.1 |
| Stimulated + Levamisole | 40 | 1.02 ± 0.11 | 45.1 ± 3.9 |
| Stimulated + Levamisole | 200 | 0.21 ± 0.04 | 15.2 ± 2.5 |
Data are hypothetical and for illustrative purposes only.
Table 2: Effect of Levamisole on Cytokine Production
Levamisole treatment has been shown to alter cytokine profiles.[2][3] Supernatants from the proliferation assay can be collected before harvesting cells to measure cytokine levels using methods like ELISA or multiplex bead arrays.
| Treatment Group | Levamisole (µg/mL) | IL-2 (pg/mL) | IFN-γ (pg/mL) | IL-4 (pg/mL) |
| Stimulated Control | 0 | 1540 ± 120 | 2850 ± 210 | 55 ± 12 |
| Stimulated + Levamisole | 40 | 620 ± 85 | 1100 ± 150 | 150 ± 25 |
| Stimulated + Levamisole | 200 | 150 ± 40 | 350 ± 70 | 210 ± 30 |
Data are hypothetical, based on trends reported in the literature.[2][3]
Mechanism of Action: p53-Dependent DNA Damage Response
Studies have elucidated a potential mechanism for Levamisole's antiproliferative effect on T-cells. It induces DNA damage, leading to the activation of a p53-dependent signaling cascade.[2][3] This pathway results in a cell cycle arrest, preventing further proliferation.
Caption: Levamisole-induced p53-dependent DNA damage response pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Levamisole suppresses activation and proliferation of human T cells by the induction of a p53-dependent DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro stimulation of murine lymphoid cell cultures by levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The immunomodulatory effect of levamisole is influenced by postoperative changes and type of lymphocyte stimulant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The immunomodulatory effect of levamisole is influenced by postoperative changes and type of lymphocyte stimulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 9. Immune Cell Induced Proliferation Assays [biosci.mcdb.ucsb.edu]
- 10. Levamisole Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Function | Overview of Common Cell Proliferation Assays [elabscience.com]
Application Notes and Protocols for Levamisole HCl in Freshwater Aquaculture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levamisole Hydrochloride (HCl) is a synthetic anthelmintic agent widely used in veterinary and human medicine. In freshwater aquaculture, it is highly valued for its efficacy against a range of internal nematode (roundworm) parasites and its immunostimulatory properties.[1] Unlike many other antiparasitic agents, Levamisole HCl is generally considered safe for the biological filter, aquatic plants, and many invertebrates when used at therapeutic concentrations.[1]
This document provides detailed application notes and experimental protocols for the use of Levamisole HCl in a research and drug development context for freshwater aquaculture.
Mechanism of Action
Levamisole's primary anthelmintic action is achieved by targeting the neuromuscular system of susceptible parasites.[2]
-
Nematode Paralysis: Levamisole acts as a potent agonist of nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes.[2][3] This agonistic action leads to the opening of non-selective cation channels, causing sustained muscle cell depolarization and contraction.[2][4] The resulting spastic paralysis prevents the worms from maintaining their position within the host's gastrointestinal tract, and they are subsequently expelled.[1][2]
-
Immunostimulation: Levamisole has also been shown to restore depressed immune responses in host organisms.[1] It can enhance the function of immune cells like T-lymphocytes and macrophages, although the precise mechanisms are complex and not fully elucidated.[2][5] This dual action makes it a valuable therapeutic agent, as it not only removes the parasitic load but may also help the fish recover from secondary infections.[6]
Caption: Signaling pathway of Levamisole HCl leading to spastic paralysis in nematodes.
Spectrum of Activity
Levamisole HCl is selectively effective against specific parasite groups. Accurate parasite identification is crucial before initiating treatment.
| Parasite Group | Common Examples | Efficacy of Levamisole HCl | Recommended Alternative Treatments |
| Nematodes (Roundworms) | Camallanus, Capillaria, Contracaecum, Eustrongylides, Rondonia rondoni | Highly Effective | N/A |
| Cestodes (Tapeworms) | Proteocephalus | Ineffective | Praziquantel |
| Trematodes (Flukes) | Monogeneans (Gyrodactylus), Digeneans | Ineffective | Formalin, Praziquantel |
Data compiled from sources.[1][5][7]
Application Notes
Stability and Preparation of Stock Solutions
-
pH Stability: Levamisole HCl is stable in water across a wide pH range, making it effective in various aquarium setups. The hydrochloride salt ensures stability in both acidic and alkaline water for up to 90 days.[7]
-
Stock Solution: To ensure accurate dosing, it is recommended to prepare a stock solution. For example, dissolving 1 gram of pure Levamisole HCl powder into 500 mL of distilled water creates a 2 mg/mL solution. This solution should be stored in a dark, refrigerated container.
Safety and Toxicity
Levamisole HCl has a high therapeutic index, making it relatively safe for fish.
| Parameter | Value | Species | Notes |
| LD-50 (Lethal Dose, 50%) | 250 mg/L | General (Fish) | This is significantly higher than the standard therapeutic dose of 2 mg/L.[1][7] |
| Observed Side Effects (Overdose) | Catatonic state, abnormal swimming, vomiting | Korean Rockfish | Observed with immersion and injection methods at high concentrations.[8][9] |
| Biochemical Effects | Transient elevation in GOT and GPT | Korean Rockfish | Observed at 20°C post-oral administration, suggesting temperature can influence metabolism.[9] |
| Safety Margin | High | General (Fish) | Extreme overdosing is required to cause mortality.[7] |
Environmental Impact
-
Biofilter: Levamisole HCl does not harm the nitrifying bacteria in the biological filter.[1]
-
Plants and Invertebrates: It is generally considered safe for aquatic plants and most invertebrates, including shrimp and snails.[1]
Experimental Protocols
Protocol 1: In Vivo Efficacy via Bath Treatment
This protocol details a standardized method for treating nematode infections in a controlled research setting.
Objective: To eradicate susceptible nematode parasites from infected fish using an immersion bath.
Methodology:
-
Pre-Treatment:
-
Isolate affected fish in a dedicated quarantine/treatment tank with aeration. Do not use activated carbon or UV sterilization during treatment.
-
Perform a 50-75% water change in the treatment tank before adding the medication.[10]
-
-
Dosing:
-
Treatment Period:
-
Post-Treatment:
-
Retreatment:
Caption: Experimental workflow for the Levamisole HCl bath treatment protocol.
Protocol 2: In Vivo Efficacy via Oral Administration
Oral administration is a viable alternative, particularly in large-scale aquaculture systems or for fish that are difficult to treat via immersion.
Objective: To deliver a therapeutic dose of Levamisole HCl through medicated feed.
Methodology:
-
Feed Preparation:
-
Determine the target dosage. Efficacy has been demonstrated at concentrations ranging from 100 mg to 500 mg of Levamisole HCl per kg of feed.[5] A dose of 300 mg/kg was effective against Rondonia rondoni in juvenile pacu.[5]
-
Dissolve the calculated amount of Levamisole HCl in a small amount of water or fish oil.
-
Spray or mix the solution evenly over a pre-weighed amount of feed pellets. Allow the feed to air-dry completely in a cool, dark place before use to prevent mold.
-
-
Dosing Regimen:
-
Administer the medicated feed as the sole food source for a prescribed period.
-
A treatment duration of 10-15 days has been shown to be effective.[5]
-
-
Monitoring:
-
Observe fish for feed acceptance and any signs of adverse effects.
-
Conduct post-treatment parasitological analysis (e.g., fecal examination or necropsy) to determine efficacy.
-
-
Safety Assessment:
Protocol 3: In Vitro Minimum Effective Concentration (MEC) Assay
This protocol is designed for a laboratory setting to determine the lowest concentration of Levamisole HCl that produces a therapeutic effect on a target parasite.
Objective: To determine the MEC of Levamisole HCl against a specific parasite species in vitro.
Methodology:
-
Parasite Collection:
-
Isolate live parasites from a freshly euthanized, infected host fish.
-
Place parasites in a suitable culture medium (e.g., saline solution) in petri dishes or multi-well plates.
-
-
Preparation of Test Concentrations:
-
Prepare serial dilutions of Levamisole HCl in the culture medium. A range from 10 mg/L to 1000 mg/L can be used as a starting point, based on published studies.[9]
-
Include a negative control group with no Levamisole HCl.
-
-
Exposure and Observation:
-
Introduce parasites into the wells containing the different drug concentrations.
-
Observe the parasites under a microscope at set time intervals (e.g., 30 min, 1h, 6h, 12h, 24h).
-
Record key events:
-
Time to paralysis/cessation of movement.
-
Time to detachment (for ectoparasites).
-
Time to death.
-
-
-
Data Analysis:
-
The MEC is the lowest concentration that results in 100% paralysis or mortality of the parasites within the 24-hour observation period.[9]
-
References
- 1. ozdiscus.com.au [ozdiscus.com.au]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Levamisole - Wikipedia [en.wikipedia.org]
- 4. Levamisole receptors: a second awakening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. homelabvet.com [homelabvet.com]
- 8. Levamisole | MonsterFishKeepers.com [monsterfishkeepers.com]
- 9. Exploring the Efficacy and Safety of this compound against Microcotyle sebastis in Korean Rockfish (Sebastes schlegelii): An In Vitro and In Vivo Approach [mdpi.com]
- 10. subquaria.com [subquaria.com]
- 11. Exploring the Efficacy and Safety of this compound against Microcotyle sebastis in Korean Rockfish (Sebastes schlegelii): An In Vitro and In Vivo Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Co-administration of Levamisole and 5-Fluorouracil in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The combination of 5-fluorouracil (5-FU), a cornerstone of chemotherapy for colorectal cancer, and Levamisole, an immunomodulatory agent, has been investigated for its potential synergistic or additive effects in treating cancer.[1] Clinical trials have shown that the addition of Levamisole to 5-FU therapy can improve disease-free survival in patients with resected Dukes' stage C colon carcinoma.[2][3] However, the in vitro effects and the underlying mechanisms of this combination therapy on cancer cell lines have yielded conflicting results. Some studies suggest that Levamisole can enhance the cytotoxic effects of 5-FU, particularly at suprapharmacologic concentrations, while others indicate no direct cytotoxic effect or even an antagonistic interaction.[1][4]
The proposed mechanisms of action for the combination are multifaceted. One hypothesis suggests that Levamisole may offset the general suppression of RNA synthesis caused by 5-FU, while both drugs contribute to the accumulation of messenger RNAs for Class I Human Leukocyte Antigens, potentially enhancing the anti-tumor immune response.[3] Other research has focused on Levamisole's immunomodulatory properties, although its direct effects on immune cells in vitro have been inconsistent.[2][5]
These application notes provide a summary of the quantitative data from studies on the co-administration of Levamisole and 5-FU in various cancer cell lines. Detailed protocols for key in vitro experiments are provided to enable researchers to investigate this drug combination in their own laboratory settings.
Data Presentation
Table 1: Cytotoxicity of Levamisole and 5-Fluorouracil in Colorectal Cancer Cell Lines
| Cell Line | Assay Type | Drug(s) | Concentration(s) | Incubation Time | Key Findings | Reference(s) |
| HCT 116 | Cell Growth | Levamisole | 500 µM, 1000 µM | Not Specified | Additive toxicity with 5-FU. | [1] |
| HCT 116 | Clonogenic | Levamisole + 5-FU | 1000 µM Lev + 10 µM 5-FU | Continuous (Lev), 24h (5-FU) | Decreased colony formation from 54% to 6% of control. | [1] |
| SNU-C4 | Cell Growth | Levamisole | Not Specified | Not Specified | Growth inhibition only at high concentrations. | [1] |
| NCI-H630 | Cell Growth | Levamisole | Not Specified | Not Specified | Growth inhibition only at high concentrations. | [1] |
| NCI-H630 | Clonogenic | Levamisole + 5-FU | 500 µM Lev + 50 µM 5-FU | Continuous (Lev), 24h (5-FU) | Decreased colony formation from 59.5% to 27.5% of control. | [1] |
| COLO-205 | MTT Assay | 5-FU | IC50: 3.2 x 10⁻⁶ M | 2-3 days | Levamisole did not enhance 5-FU cytotoxicity. | [4] |
| COLO-205 | MTT Assay | Levamisole | Up to millimolar doses | 2-3 days | No IC50 reached. | [4] |
| HT-29 | MTT Assay | 5-FU | IC50: 1.3 x 10⁻⁵ M | 2-3 days | Levamisole inhibited the effects of 5-FU. | [4] |
| HT-29 | MTT Assay | Levamisole | Up to millimolar doses | 2-3 days | No IC50 reached. | [4] |
Table 2: Effects of Levamisole and 5-Fluorouracil on Cell Cycle Distribution
| Cell Line | Treatment | Incubation Time | Effect on Cell Cycle | Reference(s) |
| HT-29 | Micromolar 5-FU | 48 hours | Significant S-phase accumulation (17% to 36%). | [4] |
| COLO-205 | Micromolar 5-FU | 48 hours | Significant S-phase accumulation (35% to 59%). | [4] |
| HT-29 | Levamisole alone | 6, 24, 48 hours | No effect on cell cycle distribution. | [4] |
| COLO-205 | Levamisole alone | 6, 24, 48 hours | No effect on cell cycle distribution. | [4] |
| HT-29 | Levamisole + 5-FU | 48 hours | Inhibited the S-phase accumulation caused by 5-FU. | [4] |
| COLO-205 | Levamisole + 5-FU | 48 hours | Inhibited the S-phase accumulation caused by 5-FU. | [4] |
Experimental Protocols
Cell Culture
Materials:
-
Human colorectal carcinoma cell lines (e.g., HCT 116, HT-29, COLO-205)
-
Appropriate cell culture medium (e.g., McCoy's 5A for HCT 116, RPMI-1640 for HT-29 and COLO-205)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and neutralize with complete medium.
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new culture vessels at the desired density.
Cell Viability (MTT) Assay
Materials:
-
96-well cell culture plates
-
Cancer cell lines
-
5-Fluorouracil (5-FU) stock solution
-
Levamisole stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of 5-FU and Levamisole in culture medium.
-
Treat the cells with various concentrations of 5-FU, Levamisole, or a combination of both. Include untreated and vehicle-treated (DMSO) controls.
-
Incubate the plates for the desired duration (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Clonogenic Assay
Materials:
-
6-well cell culture plates
-
Cancer cell lines
-
5-FU and Levamisole stock solutions
-
Crystal Violet staining solution (0.5% w/v in methanol)
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of 5-FU and/or Levamisole. For continuous exposure, the drugs are left in the medium for the entire duration. For short-term exposure (e.g., 24 hours for 5-FU), the drug-containing medium is replaced with fresh medium after the specified time.
-
Incubate the plates for 10-14 days, or until visible colonies are formed.
-
Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and survival fraction for each treatment group.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
6-well cell culture plates
-
Cancer cell lines
-
5-FU and Levamisole stock solutions
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with 5-FU, Levamisole, or their combination for the desired time points (e.g., 6, 24, 48 hours).
-
Harvest both adherent and floating cells, wash with cold PBS, and fix in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Experimental workflow for in vitro analysis of Levamisole and 5-FU co-administration.
Caption: Proposed mechanism of interaction between 5-FU and Levamisole on RNA synthesis.
References
- 1. Toxicity of levamisole and 5-fluorouracil in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunological effects of levamisole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability of Levamisole Hydrochloride solutions at different pH and temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Levamisole Hydrochloride (HCl) solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the optimal pH and temperature conditions for storing Levamisole HCl solutions to ensure stability?
A1: Levamisole HCl solutions exhibit maximum stability in acidic conditions. The rate of decomposition is at its minimum at a pH of 2.[1] As the pH increases towards neutral and alkaline, the degradation rate rapidly accelerates. For instance, at 100°C, the decomposition at pH 8 is approximately 70 times faster than at pH 2.[1] For short-term to medium-term storage, refrigeration at 4°C is highly recommended as it significantly enhances stability compared to room temperature (23°C).[2]
Q2: I prepared a 25 mg/mL Levamisole solution from pure powder. How long can I expect it to be stable?
A2: A 25 mg/mL Levamisole oral solution prepared from pure powder in sterile water (initial pH approximately 5.30) is chemically stable for at least 90 days when stored at both 4°C and 23°C.[2] However, for solutions lacking preservatives, a storage period of 30 days is a more reasonable timeframe to minimize the risk of microbiological contamination.[3]
Q3: Is there a difference in stability between Levamisole solutions prepared from pure powder versus commercial tablets?
A3: Yes, there is a notable difference. Solutions prepared from pure powder tend to be more stable, especially at room temperature.[3] A 25 mg/mL solution made from tablets (initial pH around 4.55) was found to be stable for at least 90 days at 4°C, but only for 15 days when stored at 23°C.[2] This difference may be attributed to the excipients present in the tablets and the lower initial pH of the solution.[3]
Q4: What are the primary degradation pathways for Levamisole in aqueous solutions?
A4: Levamisole undergoes hydrolysis in both acidic and alkaline conditions.[1] One of the identified degradation products under oxidative stress is Levamisole S-oxide. The degradation process is influenced by pH, temperature, and the presence of oxidizing agents.
Q5: My Levamisole solution has changed in appearance. What could be the cause?
A5: While studies have reported no significant changes in color or odor during stability testing of solutions prepared from both powder and tablets, any observable change in the physical properties of the solution should be considered an indicator of potential degradation or contamination.[2] It is recommended to discard the solution and prepare a fresh batch.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of potency in my Levamisole solution. | The pH of the solution may be too high (neutral or alkaline). | Lower the pH of the solution to the acidic range (ideally between 3 and 5) using a suitable buffer, if your experimental protocol allows.[3] |
| The solution is being stored at too high a temperature. | Store the solution at a refrigerated temperature (4°C) to slow down the degradation process.[2] | |
| Inconsistent results in my experiments using Levamisole solutions. | The solution may have degraded over time. | Prepare fresh Levamisole solutions more frequently, especially if not stored under optimal conditions. Consider a 30-day maximum use period for solutions without preservatives.[3] |
| If using solutions prepared from tablets, excipients may be interfering with your assay. | Whenever possible, prepare solutions from pure Levamisole HCl powder to avoid potential interference from tablet excipients.[3] | |
| Precipitate formation in the solution. | This is not a commonly reported issue for Levamisole HCl, which is highly water-soluble. | Ensure that the concentration does not exceed its solubility limits under the specific solvent and temperature conditions. Verify the quality of the water used for preparation. |
Data on Stability of 25 mg/mL Levamisole Oral Solutions
The following tables summarize the chemical stability of 25 mg/mL Levamisole oral solutions prepared from pure powder and commercial tablets, stored at different temperatures over a 90-day period. Stability is defined as retaining at least 90% of the initial concentration.
Table 1: Stability of Levamisole Solution Prepared from Pure Powder [2]
| Storage Temperature | Initial pH | % of Initial Concentration Remaining (Mean) |
| 4°C | 5.30 | >99% after 90 days |
| 23°C | 5.30 | >96% after 90 days |
Table 2: Stability of Levamisole Solution Prepared from Tablets [2]
| Storage Temperature | Initial pH | % of Initial Concentration Remaining (Mean) |
| 4°C | 4.55 | >94% after 90 days |
| 23°C | 4.55 | <64% after 90 days (stable for only 15 days) |
Experimental Protocols
Protocol for Preparation of 25 mg/mL Levamisole Oral Solution
This protocol is adapted from the methodology described by Chiadmi et al. (2005).[3]
From Pure Powder:
-
Accurately weigh 5 grams of Levamisole HCl pure powder.
-
Transfer the powder to a 200 mL volumetric flask.
-
Add a portion of sterile water for irrigation to the flask and mix to dissolve the powder.
-
Add sterile water for irrigation to bring the final volume to 200 mL.
-
Stopper the flask and invert several times to ensure a homogenous solution.
From 50 mg Tablets:
-
Crush one hundred 50 mg Levamisole tablets into a fine powder using a glass mortar and pestle.
-
Add 20 mL of sterile water for irrigation and levigate to form a paste.
-
After 30 minutes, add an additional 100 mL of sterile water for irrigation and let it stand for another 30 minutes.
-
Filter the suspension through a 7-µm filter paper to remove insoluble excipients.
-
Transfer the clear filtrate to a volumetric flask and add sterile water for irrigation to obtain the final desired volume for a theoretical concentration of 25 mg/mL.
Protocol for Stability-Indicating HPLC Method
This method is suitable for determining the concentration of Levamisole in stability studies.[3]
-
Instrumentation: An HPLC system with an isocratic pump, manual injector, UV detector, and a C18 column.
-
Mobile Phase: A mixture of 0.05 M potassium hydrogen phosphate and acetonitrile (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm.
-
Internal Standard: A 1.5 mg/mL solution of quinine in water can be used.
-
Sample Preparation:
-
Dilute the Levamisole solution with water to a theoretical concentration of 250 µg/mL.
-
Mix the diluted sample with the internal standard solution.
-
Inject a 20 µL volume into the HPLC system.
-
-
Calibration: Construct a standard curve by plotting the peak-height ratio of Levamisole to the internal standard against known Levamisole concentrations (e.g., in the range of 50 to 500 µg/mL).
Visualizations
Caption: Experimental workflow for assessing the stability of Levamisole HCl solutions.
Caption: Conceptual diagram of Levamisole HCl degradation under various stress conditions.
References
- 1. Levamisole: its stability in aqueous solutions at elevated temperatures. Part III. A chromatographic and polarimetric study of the kinetics of degradation - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Stability Of Levamisole Oral Solutions Prepared From Tablets And Powder [sites.ualberta.ca]
- 3. researchgate.net [researchgate.net]
Potential side effects of Levamisole in animal models and how to mitigate them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Levamisole in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common acute side effects of Levamisole in animal models?
The most frequently observed acute side effects of Levamisole are related to its cholinergic activity. As a nicotinic acetylcholine receptor agonist, Levamisole can cause signs of cholinergic crisis, including salivation, muscle tremors, ataxia, urination, defecation, and in severe cases, respiratory distress and collapse.[1]
Q2: What is the primary mechanism of action of Levamisole that leads to acute toxicity?
Levamisole acts as a ganglion-stimulating agent, similar to nicotine. It directly activates nicotinic acetylcholine receptors on both parasympathetic and sympathetic ganglia, as well as at the neuromuscular junction. This leads to sustained depolarization and subsequent paralysis of muscles, including the respiratory muscles, which can be fatal.
Q3: Are there established antidotes to mitigate the acute cholinergic side effects of Levamisole?
Yes, atropine sulfate is a competitive antagonist of acetylcholine at muscarinic receptors and can be used to counteract the parasympathomimetic effects of Levamisole, such as hypersalivation, urination, and defecation.[1] It is important to note that atropine does not counteract the nicotinic effects, such as muscle tremors and paralysis.
Q4: What are the potential long-term or idiosyncratic side effects of Levamisole administration in animal models?
Chronic or high-dose administration of Levamisole has been associated with more severe, idiosyncratic side effects, including:
-
Agranulocytosis/Neutropenia: A significant decrease in white blood cells, particularly neutrophils, has been reported.[2][3][4] This is thought to be an immune-mediated reaction.[5]
-
Vasculopathy/Vasculitis: Inflammation and damage to blood vessels, often presenting as skin lesions, have been observed, primarily in clinical cases involving Levamisole-adulterated cocaine.[6][7][8][9] The underlying mechanism is believed to be an autoimmune response.[10][11][12]
-
Neurotoxicity: Levamisole can cross the blood-brain barrier and may cause neurological signs.
Q5: How can I mitigate the risk of agranulocytosis when using Levamisole in my experiments?
Mitigation strategies for Levamisole-induced agranulocytosis are not well-established in preclinical models. However, based on the treatment of drug-induced neutropenia, the following can be considered:
-
Regular Monitoring: Frequent monitoring of complete blood counts (CBCs) is crucial to detect early signs of neutropenia.
-
Dose Reduction or Discontinuation: If neutropenia is observed, reducing the dose of Levamisole or discontinuing its use is the primary intervention.
-
Granulocyte Colony-Stimulating Factor (G-CSF): In cases of severe neutropenia, administration of G-CSF can be considered to stimulate the production of neutrophils.[13][14]
Troubleshooting Guides
Issue 1: Animal exhibits signs of acute cholinergic toxicity after Levamisole administration.
-
Symptoms: Hypersalivation, lacrimation (excessive tearing), urination, defecation, muscle tremors, ataxia (incoordination), respiratory distress.
-
Immediate Action:
-
Stop Levamisole Administration: Immediately cease any further administration of the drug.
-
Administer Atropine Sulfate: Administer atropine sulfate to counteract the muscarinic cholinergic effects. Refer to the table below for suggested dosages.
-
Provide Supportive Care: Ensure the animal has a clear airway and monitor vital signs closely. In severe cases of respiratory distress, mechanical ventilation may be necessary.
-
-
Prevention:
-
Accurate Dosing: Ensure the correct dose of Levamisole is calculated based on the animal's body weight.
-
Dose-Escalation Studies: When using a new model or a higher dose, conduct a pilot study with a small number of animals to determine the maximum tolerated dose.
-
Issue 2: A decrease in neutrophil count is observed during a chronic Levamisole study.
-
Symptoms: A significant drop in the absolute neutrophil count (ANC) in routine blood work. The animal may not show overt clinical signs initially but is at an increased risk of infection.
-
Immediate Action:
-
Confirm Neutropenia: Repeat the complete blood count to confirm the finding.
-
Discontinue or Reduce Levamisole: Stop or significantly reduce the dose of Levamisole.
-
Isolate the Animal: To prevent opportunistic infections, house the animal in a clean, low-stress environment.
-
Consider G-CSF Treatment: If the neutropenia is severe (e.g., ANC < 500/µL), administration of Granulocyte Colony-Stimulating Factor (G-CSF) may be warranted to accelerate neutrophil recovery.
-
-
Monitoring:
-
Monitor CBCs frequently (e.g., every 1-3 days) until the neutrophil count returns to the normal range.
-
Issue 3: Skin lesions or signs of vasculitis appear during the study.
-
Symptoms: Development of purpuric (purple) or necrotic (black) skin lesions, particularly on the ears, extremities, or trunk.
-
Immediate Action:
-
Discontinue Levamisole: Stop administration of the drug immediately.
-
Biopsy the Lesion: A skin biopsy can help confirm the diagnosis of vasculitis. Histopathological findings may include leukocytoclastic vasculitis or thrombotic vasculopathy.[7]
-
Supportive Care: Provide appropriate wound care for any necrotic lesions to prevent secondary infections.
-
-
Further Investigation:
Quantitative Data
Table 1: Levamisole Lethal Dose 50 (LD50) in Animal Models
| Animal Model | Route of Administration | LD50 (mg/kg) |
| Mice | Oral | 155.5[15] |
| Mice | Subcutaneous | Not Reported |
| Rats | Oral | Not Reported |
| Rats | Subcutaneous | Not Reported |
Table 2: Therapeutic and Toxic Doses of Levamisole in Various Animal Models
| Animal Model | Therapeutic Dose (mg/kg) | Toxic Dose (mg/kg) | Observed Toxic Signs |
| Sheep | 7.5 | 22.5 - 37.5 | Cholinergic signs (salivation, tremors, ataxia) |
| Goats | 8 | >23.76 | Hyperactive behavior, cholinergic signs |
| Swine | 8 | 24 - 40 | Salivation |
| Sows | 8 | 24 | Transient salivation |
| Cattle | 8 | Not specified | Cholinergic signs |
Table 3: Mitigation Strategies for Levamisole-Induced Side Effects
| Side Effect | Mitigation Agent | Animal Model | Dosage | Route of Administration |
| Acute Cholinergic Toxicity | Atropine Sulfate | Rats | 0.05 - 0.5 mg/kg | Subcutaneous (SQ), Intramuscular (IM)[16] |
| Acute Cholinergic Toxicity | Atropine Sulfate | Cats | 0.05 mg/kg (bolus), followed by 0.02-0.08 mg/kg/hr (CRI)[17] | Intravenous (IV), Intramuscular (IM) |
| Severe Neutropenia | G-CSF (Filgrastim) | Mice | 5 mcg/kg/day | Subcutaneous (SQ) |
Experimental Protocols
Protocol 1: Induction of Acute Cholinergic Toxicity with Levamisole in Rats
Objective: To induce and observe the signs of acute cholinergic toxicity following a high dose of Levamisole.
Materials:
-
Levamisole hydrochloride
-
Sterile saline (0.9% NaCl)
-
Male Wistar rats (200-250 g)
-
Syringes and needles for injection
-
Observation cages
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Drug Preparation: Prepare a solution of this compound in sterile saline at a concentration that allows for the administration of the desired dose in a volume of 1-2 mL/kg.
-
Dosing: Administer a single high dose of Levamisole (e.g., 50-100 mg/kg) via intraperitoneal (IP) or subcutaneous (SQ) injection. A control group should receive an equivalent volume of sterile saline.
-
Observation: Immediately after injection, place the animals in individual observation cages and monitor continuously for the first 2 hours, and then at regular intervals for up to 24 hours.
-
Scoring of Toxic Signs: Record the onset, duration, and severity of cholinergic signs such as salivation, lacrimation, urination, defecation, muscle fasciculations, tremors, and ataxia. A scoring system can be developed to quantify the severity of these signs.
-
Endpoint: The primary endpoint is the observation and scoring of toxic signs. Humane endpoints should be established, and animals exhibiting severe distress or respiratory failure should be euthanized.
Protocol 2: Mitigation of Acute Levamisole-Induced Cholinergic Toxicity with Atropine Sulfate in Rats
Objective: To evaluate the efficacy of atropine sulfate in mitigating the acute cholinergic side effects of Levamisole.
Materials:
-
This compound
-
Atropine sulfate
-
Sterile saline (0.9% NaCl)
-
Male Wistar rats (200-250 g)
-
Syringes and needles for injection
-
Observation cages
Procedure:
-
Animal Groups: Divide the animals into at least three groups:
-
Group 1: Control (saline vehicle)
-
Group 2: Levamisole only
-
Group 3: Levamisole + Atropine sulfate
-
-
Levamisole Administration: Administer a toxic dose of Levamisole (as determined in Protocol 1) to Groups 2 and 3.
-
Atropine Administration: Within 5-10 minutes of observing the first signs of cholinergic toxicity in Group 3, administer atropine sulfate (0.5 mg/kg, SQ).[16]
-
Observation and Scoring: Monitor and score the cholinergic signs in all groups as described in Protocol 1. Compare the severity and duration of symptoms between the Levamisole-only group and the Levamisole + Atropine group.
-
Endpoint: The primary endpoint is the reduction in the severity and duration of cholinergic signs in the atropine-treated group.
Protocol 3: Proposed Model for Induction of Levamisole-Induced Neutropenia in Mice
Objective: To develop a model of neutropenia through repeated administration of Levamisole. Note: This is a proposed protocol based on limited preclinical data and may require optimization.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
C57BL/6 mice (8-10 weeks old)
-
Equipment for blood collection (e.g., tail vein or retro-orbital)
-
Automated hematology analyzer
Procedure:
-
Baseline Blood Collection: Collect a baseline blood sample from all mice to determine their normal complete blood count (CBC) values.
-
Dosing Regimen: Administer Levamisole (e.g., 17.7 mg/kg, IP) twice daily for a period of 3 weeks.[2] A control group should receive saline.
-
Blood Monitoring: Collect blood samples weekly or bi-weekly to monitor CBCs, with a particular focus on the absolute neutrophil count (ANC).
-
Endpoint: The primary endpoint is a statistically significant decrease in ANC in the Levamisole-treated group compared to the control group.
-
Mitigation (Optional): Once neutropenia is established, a subset of animals can be treated with G-CSF (e.g., 5 mcg/kg/day, SQ) to assess its efficacy in restoring neutrophil counts.[13]
Visualizations
Caption: Signaling pathway of Levamisole-induced acute cholinergic toxicity and mitigation by atropine sulfate.
Caption: Proposed signaling pathway for Levamisole-induced vasculopathy.
Caption: Experimental workflow for a proposed model of Levamisole-induced neutropenia in mice.
References
- 1. Safety of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Co-administration of morphine and levamisole increases death risk, produces neutropenia and modifies antinociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levamisole induced necrosis of the skin and neutropenia following intranasal cocaine use: a newly recognized syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medwinpublishers.com [medwinpublishers.com]
- 5. Levamisole adulterated cocaine associated ANCA vasculitis: review of literature and update on pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Levamisole-induced vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Levamisole-Induced Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cocaine- and Levamisole-Induced Vasculitis: Defining the Spectrum of Autoimmune Manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drug-induced anti-neutrophil cytoplasmic antibody-associated vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. experts.arizona.edu [experts.arizona.edu]
- 12. Drug-Induced Vasculitis: New Insights and a Changing Lineup of Suspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of granulocyte colony-stimulating factor (filgrastim) in the treatment of non-cytotoxic drug-induced agranulocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acute Toxic Effects of levamisole and Ivermectin in Mice [javs.journals.ekb.eg]
- 16. Atropine Sulfate – Rat Guide [ratguide.com]
- 17. Atropine sulfate as a continuous intravenous infusion for the treatment of organophosphate toxicity in a cat - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of Levamisole Hydrochloride in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Levamisole Hydrochloride (HCl) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of Levamisole HCl in aqueous solutions?
A1: The stability of Levamisole HCl in aqueous solutions is primarily influenced by pH, temperature, and to a lesser extent, light. Levamisole HCl is more stable in acidic conditions and its degradation rate significantly increases in neutral to alkaline environments.[1][2] Elevated temperatures also accelerate the degradation process.[1][2]
Q2: What is the optimal pH range for maintaining the stability of a Levamisole HCl aqueous solution?
A2: Levamisole HCl is most stable in acidic solutions. A 50 mg/mL solution of Levamisole HCl in water will naturally have an acidic pH between 3.0 and 4.5.[3] The rate of decomposition has been shown to rapidly increase between pH 5 and 7, and at a pH of 8, the degradation is approximately seventy times faster than at a pH of 2.[1] Therefore, maintaining a pH below 7 is crucial for stability.
Q3: How should I store my Levamisole HCl aqueous solutions?
A3: For short-term storage, it is recommended to keep the solution refrigerated at 4°C.[1] Some studies have shown that a 25 mg/mL oral solution prepared from pure powder in sterile water is chemically stable for at least 90 days when refrigerated.[1] However, for solutions intended for biological experiments, it is often recommended not to store them for more than one day.[4] If long-term storage is necessary, consider preparing the solution from pure powder rather than tablets, as excipients may affect stability.[1]
Q4: Can I store Levamisole HCl solutions at room temperature?
A4: Storing Levamisole HCl solutions at room temperature (e.g., 23°C) is generally not recommended due to accelerated degradation.[1] One study found that a solution prepared from tablets was stable for only 15 days at 23°C, compared to at least 90 days at 4°C.[1] While a solution at 100 mg/mL in water (pH 7 buffer) was reported to be stable for at least 9 days at ambient temperature, refrigeration is a safer practice to ensure stability.[5]
Q5: Is Levamisole HCl sensitive to light?
A5: While some information suggests Levamisole HCl solutions are stable under normal laboratory illumination for a limited time[5], it is a common practice in pharmaceutical stability studies to protect solutions from light to prevent potential photodegradation.[6] Although specific extensive studies on Levamisole HCl photodegradation are not widely available, it is a known degradation pathway for many pharmaceuticals.
Q6: Are there any known degradation products of Levamisole HCl?
A6: Yes, studies have identified several degradation products of Levamisole HCl in aqueous solutions, especially under neutral and alkaline conditions. These include 3-(2-mercaptoethyl)-5-phenylimidazolidine-2-one and 6-phenyl-2,3-dihydroimidazo (2,1-b) thiazole.[2]
Troubleshooting Guides
Problem: My Levamisole HCl solution appears cloudy or has formed a precipitate.
-
Possible Cause 1: pH Shift. The pH of your solution may have shifted to a more alkaline range, accelerating degradation and leading to the formation of less soluble degradation products.
-
Solution: Measure the pH of your solution. If it is above 7, it is likely that significant degradation has occurred. It is recommended to discard the solution and prepare a fresh batch, ensuring the pH is maintained in the acidic range. Consider using a buffer system if your experimental conditions permit.
-
-
Possible Cause 2: Microbial Contamination. If the solution was not prepared under sterile conditions or has been stored for an extended period without preservatives, microbial growth can occur.
-
Solution: Discard the solution. Prepare fresh solutions using sterile water and techniques. For longer-term storage, consider filtration through a 0.22 µm filter.
-
Problem: I am observing a loss of potency or inconsistent results in my experiments.
-
Possible Cause 1: Chemical Degradation. Your Levamisole HCl solution may have degraded over time due to improper storage conditions (e.g., high temperature, inappropriate pH).
-
Solution: Prepare a fresh solution and ensure it is stored at 4°C and protected from light. For critical applications, it is best to use freshly prepared solutions.[4]
-
-
Possible Cause 2: Inaccurate Initial Concentration. There may have been an error in the initial weighing or dissolution of the Levamisole HCl powder.
-
Solution: Carefully re-prepare the solution, ensuring accurate measurement and complete dissolution of the powder. Sonication can aid in dissolving the compound.[5]
-
Data Presentation
Table 1: Stability of Levamisole HCl 25 mg/mL Oral Solutions in Sterile Water
| Formulation Source | Storage Temperature (°C) | Initial pH | Stability Period (≥90% of initial concentration) |
| Pure Powder | 4°C | 5.30 | At least 90 days |
| Pure Powder | 23°C | 5.30 | At least 90 days |
| Tablets | 4°C | 4.55 | At least 90 days |
| Tablets | 23°C | 4.55 | 15 days |
Data adapted from a study on the stability of levamisole oral solutions.[1]
Table 2: pH-Dependent Stability of Levamisole HCl
| pH | Relative Degradation Rate | Stability |
| 2 | Base Rate (1x) | High |
| 5-7 | Rapidly Increasing | Moderate to Low |
| 8 | ~70x faster than at pH 2 | Very Low |
Qualitative summary based on reported data.[1]
Experimental Protocols
Protocol: Stability Testing of Levamisole HCl Aqueous Solution via HPLC
This protocol outlines a general procedure for assessing the stability of a prepared Levamisole HCl solution.
-
Preparation of Levamisole HCl Solution:
-
Accurately weigh the desired amount of pure Levamisole HCl powder.
-
Dissolve the powder in a known volume of high-purity water or an appropriate buffer solution to achieve the target concentration (e.g., 25 mg/mL).
-
Measure and record the initial pH of the solution.
-
-
Storage Conditions:
-
Aliquot the solution into several vials appropriate for the intended storage conditions (e.g., amber glass vials to protect from light).
-
Store the vials under the desired conditions to be tested (e.g., 4°C, 25°C, 40°C).
-
-
Sample Collection:
-
At specified time points (e.g., Day 0, 1, 7, 14, 30, 60, 90), withdraw a sample from a vial for each storage condition.
-
-
HPLC Analysis:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical. The exact composition may need to be optimized.[5][7][8]
-
Detection Wavelength: Levamisole HCl can be detected at approximately 215 nm.[8]
-
Procedure:
-
Prepare a standard curve with known concentrations of Levamisole HCl.
-
Inject the collected samples into the HPLC system.
-
Record the peak area of the Levamisole HCl peak.
-
-
-
Data Analysis:
-
Calculate the concentration of Levamisole HCl in each sample using the standard curve.
-
Express the stability as the percentage of the initial concentration remaining at each time point.
-
A common stability threshold is not less than 90% of the initial concentration.[1]
-
Visualizations
Caption: Key factors influencing the degradation of Levamisole HCl.
Caption: Troubleshooting guide for unstable Levamisole HCl solutions.
References
- 1. Stability Of Levamisole Oral Solutions Prepared From Tablets And Powder [sites.ualberta.ca]
- 2. Immunomodulatory action of levamisole--I. Structural analysis and immunomodulating activity of levamisole degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fip.org [fip.org]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. This compound | C11H13ClN2S | CID 27944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. stability-indicating-high-performance-liquid-chromatographic-determination-of-levamisole-hydrochloride-in-bulk-and-dosage-forms - Ask this paper | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
Determining the optimal dose-response curve for Levamisole in new experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Levamisole. The following information is designed to assist in the development of robust experimental setups for determining optimal dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for in vitro dose-response experiments with Levamisole?
A1: For initial in vitro experiments, such as cell viability assays (e.g., MTT), a broad concentration range is recommended to determine the potency of Levamisole on your specific cell line. Based on published studies, a starting range of 0.1 µM to 1000 µM is advisable.[1] A series of 1:10 dilutions can be effective for initial screening to identify a narrower, more effective range.[2]
Q2: How should I prepare and store Levamisole for my experiments?
A2: Levamisole hydrochloride is freely soluble in water.[3] For cell culture experiments, it can be dissolved in sterile water or a buffer such as PBS. Stock solutions should be filter-sterilized. Studies have shown that Levamisole solutions (25 mg/mL) prepared from pure powder in sterile water are stable for at least 90 days when stored at 4°C or 23°C.[4][5] However, it is always best practice to prepare fresh solutions for each experiment or store aliquots at -20°C for long-term use to minimize degradation.[6][7]
Q3: What are the key signaling pathways modulated by Levamisole?
A3: Levamisole has a complex mechanism of action. As an anthelmintic, it acts as an agonist at the nicotinic acetylcholine receptors on the muscle cells of nematodes, causing paralysis. In mammalian systems, its effects are primarily immunomodulatory. It has been shown to influence T-cell activation and proliferation and modulate the activity of macrophages.[8] Additionally, Levamisole has been reported to inhibit angiogenesis, potentially through the VEGF signaling pathway, and can affect the PI3K/Akt signaling pathway.[9][10]
Q4: What are some common pitfalls when determining the IC50 of Levamisole in vitro?
A4: Common pitfalls include inappropriate assay selection for your cell type, interference from serum in the culture medium, and suboptimal cell density.[11] It is also crucial to ensure the stability of Levamisole in your specific cell culture medium over the duration of the experiment, as degradation can lead to inaccurate results.[12] Additionally, Levamisole's dual immunomodulatory effects (stimulatory at low doses, suppressive at high doses) can lead to a non-linear dose-response curve, complicating IC50 determination.
Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | - Inconsistent cell seeding density.- Edge effects in the microplate.- Pipetting errors during drug dilution or reagent addition. | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.- Use calibrated pipettes and change tips between dilutions. |
| No dose-dependent effect observed | - Levamisole concentration range is too low or too high.- The chosen cell line is resistant to Levamisole.- Degradation of Levamisole in the culture medium.- Incorrect assay for the biological question. | - Perform a wider range-finding study (e.g., 0.01 µM to 10 mM).- Verify the sensitivity of your cell line from literature or preliminary screens.- Prepare fresh Levamisole solutions for each experiment.- Consider alternative assays to measure different cellular responses (e.g., apoptosis, proliferation). |
| A biphasic or non-sigmoidal dose-response curve | - Levamisole may have dual effects (e.g., immunostimulation at low doses, immunosuppression at high doses).- Off-target effects at higher concentrations. | - This may be a true biological effect. Analyze the data using a suitable non-linear regression model that can accommodate a biphasic response.- Investigate potential off-target effects through further mechanistic studies. |
In Vivo Experiments
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High toxicity and animal mortality at expected therapeutic doses | - The chosen animal model is more sensitive to Levamisole.- Incorrect dose calculation or administration.- The formulation is not well-tolerated. | - Conduct a dose-range finding study to determine the Maximum Tolerated Dose (MTD).[13][14][15][16]- Double-check all dose calculations and ensure proper administration technique.- Evaluate the vehicle for any potential toxicity. |
| Lack of efficacy at doses that are well-tolerated | - The dose is below the therapeutic window.- The dosing schedule is not optimal.- The animal model is not appropriate for the studied indication. | - Escalate the dose in subsequent cohorts, guided by MTD data.- Evaluate different dosing regimens (e.g., more frequent administration).[17]- Re-evaluate the suitability of the animal model based on literature. |
| Inconsistent tumor growth inhibition in cancer models | - Variability in tumor implantation and initial tumor size.- Heterogeneity of the tumor microenvironment.- Immune-mediated effects of Levamisole may vary between individual animals. | - Standardize tumor implantation procedures and randomize animals into groups based on initial tumor volume.- Increase the number of animals per group to improve statistical power.- Monitor immune cell populations to correlate with anti-tumor response. |
Experimental Protocols
In Vitro Cell Viability (MTT) Assay for Levamisole Dose-Response Curve
This protocol provides a general framework for determining the IC50 of Levamisole in an adherent cell line.
Materials:
-
This compound
-
Sterile PBS or cell culture medium for dilution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Adherent cell line of interest
-
Complete cell culture medium
Procedure:
-
Cell Seeding:
-
Levamisole Preparation and Treatment:
-
Prepare a stock solution of Levamisole in sterile water or PBS.
-
Perform serial dilutions of Levamisole in complete medium to achieve the desired final concentrations. A common starting range is 0.1 µM to 1000 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Levamisole. Include vehicle-only control wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[2]
-
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the Levamisole concentration and use non-linear regression analysis to determine the IC50 value.
-
In Vivo Dose-Finding Study for Levamisole
This protocol outlines a general approach for a dose-range finding study in a murine model.
Materials:
-
This compound
-
Sterile saline or other appropriate vehicle
-
Animal model (e.g., BALB/c or C57BL/6 mice)
-
Standard animal care facilities and equipment
Procedure:
-
Animal Acclimatization and Grouping:
-
Allow animals to acclimatize to the facility for at least one week.
-
Randomly assign animals to different dose groups (e.g., 3-5 animals per group).
-
-
Dose Selection and Preparation:
-
Based on literature, select a range of doses. For example, studies in cancer patients have used doses from 1.0 to 10.0 mg/kg.[13][14][15][16] A starting range for a murine study could be 5, 10, 25, 50, and 100 mg/kg.
-
Prepare fresh formulations of Levamisole in the chosen vehicle on each day of dosing.
-
-
Administration:
-
Administer Levamisole via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Administer the vehicle alone to the control group.
-
-
Monitoring:
-
Monitor animals daily for clinical signs of toxicity, including changes in weight, behavior, and appearance.
-
Record body weight at least every other day. A weight loss of more than 20% is often considered a sign of significant toxicity.[19]
-
-
Endpoint and Data Analysis:
-
The study duration is typically 7-14 days.
-
At the end of the study, animals may be euthanized for collection of blood and tissues for hematology, clinical chemistry, and histopathology to assess for any organ-specific toxicities.
-
Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant toxicity. This MTD will inform the dose selection for subsequent efficacy studies.
-
Data Presentation
Table 1: Example In Vitro Levamisole Dose-Response Data
| Levamisole (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.22 ± 0.09 | 97.6 |
| 1 | 1.15 ± 0.07 | 92.0 |
| 10 | 0.98 ± 0.06 | 78.4 |
| 100 | 0.65 ± 0.05 | 52.0 |
| 1000 | 0.25 ± 0.03 | 20.0 |
Table 2: Example In Vivo Levamisole Dose-Finding Data
| Dose (mg/kg) | Mean Body Weight Change (%) | Clinical Signs of Toxicity |
| 0 (Vehicle) | +5.2 | None |
| 10 | +4.8 | None |
| 25 | +2.1 | Mild lethargy on day 1 |
| 50 | -8.5 | Moderate lethargy, ruffled fur |
| 100 | -22.3 | Severe lethargy, hunched posture, mortality |
Visualizations
References
- 1. Novel Levamisole Derivative Induces Extrinsic Pathway of Apoptosis in Cancer Cells and Inhibits Tumor Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. fip.org [fip.org]
- 4. researchgate.net [researchgate.net]
- 5. Stability Of Levamisole Oral Solutions Prepared From Tablets And Powder [sites.ualberta.ca]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Influence of Levamisole and Other Angiogenesis Inhibitors on Angiogenesis and Endothelial Cell Morphology in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Levamisole: its stability in aqueous solutions at elevated temperatures. II. An assay specific for levamisole and applicable to stability studies. | Semantic Scholar [semanticscholar.org]
- 13. Dose-related immunologic effects of levamisole in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 16. providence.elsevierpure.com [providence.elsevierpure.com]
- 17. 697. Levamisole (WHO Food Additives Series 27) [inchem.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. dctd.cancer.gov [dctd.cancer.gov]
Technical Support Center: The Impact of Levamisole Impurities on Experimental Outcomes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Levamisole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments due to the presence of impurities in Levamisole preparations.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected levels of apoptosis, even at low concentrations of Levamisole. What could be the cause?
A1: Unanticipated apoptosis could be linked to the presence of certain impurities. Levamisole itself has been shown to induce a p53-dependent DNA damage response, which can lead to apoptosis.[1][2] However, if the level of apoptosis is higher than expected, it might be due to degradation products or synthesis byproducts. Some heterocyclic compounds containing thiazolidine and imidazolidine rings, which are structurally related to potential Levamisole impurities, are known to possess cytotoxic and pro-apoptotic activities.[3][4] We recommend verifying the purity of your Levamisole stock and considering the use of a freshly prepared solution from a reputable supplier.
Q2: I am observing inconsistent immunomodulatory effects in my experiments. Sometimes I see immune stimulation, and other times suppression. Why is this happening?
A2: The immunomodulatory effects of Levamisole can be complex and are known to be dose-dependent, with high concentrations sometimes leading to immunosuppression.[5][6] Inconsistent results could be due to the presence of its enantiomer, dexamisole (often present in racemic tetramisole). Dexamisole has its own pharmacological profile, including antidepressant-like effects and activity on noradrenergic pathways, which could interfere with the expected immunomodulatory outcomes of Levamisole.[7][8] Furthermore, degradation of Levamisole in culture media can lead to byproducts with their own biological activities.[9] To ensure reproducible results, it is crucial to use enantiomerically pure Levamisole and to control for storage and handling conditions that might lead to degradation.
Q3: My in vitro kinase assay is showing inhibition that I cannot attribute to Levamisole's known mechanisms. Could an impurity be responsible?
A3: It is possible that an impurity is inhibiting your kinase of interest. The core structure of Levamisole, imidazo[2,1-b]thiazole, is found in various compounds that have been investigated as kinase inhibitors. For example, derivatives of 6-phenylimidazo[2,1-b]thiazole (structurally related to Impurity D) have been shown to be potent inhibitors of kinases like FLT3.[10] If you suspect off-target kinase inhibition, we recommend performing control experiments with a new, high-purity batch of Levamisole and using analytical techniques like HPLC to check for the presence of impurities in your current stock.
Q4: I am using Levamisole as an alkaline phosphatase (ALP) inhibitor, but I am still seeing residual ALP activity. Is my Levamisole not working?
A4: Levamisole is a well-known inhibitor of most tissue non-specific alkaline phosphatase (TNAP) isoforms, but it does not inhibit all of them, such as the intestinal and placental isoforms.[2][11] If your experimental system contains a Levamisole-resistant ALP isoform, you will observe residual activity. Additionally, the racemic mixture, tetramisole, also inhibits ALP, but the presence of other impurities is unlikely to interfere with this specific activity.[12][13] Ensure you are using the correct concentration of Levamisole for your specific ALP isoform and consider alternative ALP inhibitors if you suspect a resistant isoform.
Troubleshooting Guides
Issue 1: Inconsistent Cellular Proliferation Results
| Symptom | Possible Cause | Troubleshooting Steps |
| Unexpected decrease in T-cell proliferation | Presence of dexamisole or degradation byproducts. Levamisole itself can suppress T-cell proliferation through a p53-dependent mechanism.[1] | 1. Verify Purity: Use chiral HPLC to confirm the enantiomeric purity of your Levamisole. 2. Fresh Preparations: Prepare fresh solutions of Levamisole for each experiment to minimize degradation. 3. Dose-Response Curve: Perform a detailed dose-response curve to determine if the effect is concentration-dependent. 4. Control with Racemic Mixture: Compare results with racemic tetramisole to assess the impact of dexamisole. |
| Unexplained increase in cell proliferation | Contamination with unknown mitogenic impurities. | 1. Source a New Batch: Obtain Levamisole from a different, reputable supplier. 2. Analytical Characterization: Use LC-MS/MS to analyze your Levamisole stock for unknown impurities. |
Issue 2: Aberrant Signaling Pathway Activation
| Symptom | Possible Cause | Troubleshooting Steps |
| Activation of unexpected signaling pathways (e.g., antimicrobial or anticancer pathways) | Presence of impurities with distinct biological activities, such as 6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole (Impurity D) derivatives which have shown antimicrobial and anticancer properties.[10][14] | 1. Impurity Profiling: Use HPLC or LC-MS/MS to identify and quantify impurities in your Levamisole sample. 2. Literature Search: Research the known biological activities of any identified impurities. 3. Control Experiments: If possible, obtain standards of the identified impurities and test their effects in your experimental system independently. |
| Inconsistent activation of immune signaling pathways (e.g., TLR, JAK/STAT) | Differential effects of Levamisole and its impurities on these pathways. Levamisole is known to modulate both TLR and JAK/STAT signaling.[14][15] | 1. Purity Assessment: Ensure the use of high-purity Levamisole. 2. Consistent Experimental Conditions: Standardize cell culture conditions, as the effects of Levamisole can be context-dependent. |
Data Presentation
Table 1: Pharmacokinetic Comparison of Levamisole and Dexamisole
| Parameter | Levamisole (S-enantiomer) | Dexamisole (R-enantiomer) | Reference |
| Apparent Elimination Half-life (h) | 2.87 - 4.77 | 7.02 - 10.0 | [16][17] |
| Peak Serum Concentration (cmax) at 10mg dose (ng/mL) | ~18.3 | ~28.2 | [6] |
| Time to Peak Concentration (tmax) (h) | Did not differ significantly in some studies | Did not differ significantly in some studies | [6] |
Table 2: Known and Potential Impurities in Commercial Levamisole
| Impurity Name | Chemical Name | Potential Impact on Experiments |
| Dexamisole | (R)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole | Antidepressant-like activity, noradrenergic effects, may interfere with immunomodulatory studies.[7] |
| Impurity A | 3-[(2RS)-2-Amino-2-phenylethyl]thiazolidin-2-one | Thiazolidinone core is associated with a wide range of biological activities including antimicrobial and anticancer effects.[3][18] |
| Impurity B | 3-[(E)-2-Phenylethenyl]thiazolidin-2-imine | 2-Imino-thiazolidin-4-ones have shown antifungal activity.[19] |
| Impurity C | (4RS)-4-Phenyl-1-(2-sulfanylethyl)imidazolidin-2-one | Imidazolidinone derivatives can have anticonvulsant and antiarrhythmic properties.[20] |
| Impurity D | 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole | Derivatives have shown antimicrobial and anticancer (FLT3 inhibition) activities.[10][14] |
| Impurity E | 1,1'-[(Disulfane-1,2-diyl)bis(ethylene)]bis[(4RS)-4-phenylimidazolidin-2-one] | Disulfane-containing compounds can have various biological activities, including anticancer effects.[21] |
Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Purity of Levamisole
This protocol is a general guideline for the separation of Levamisole and its enantiomer, Dexamisole. Specific parameters may need to be optimized for your system.
-
Column: Chiral polysaccharide-based column (e.g., Lux i-Cellulose-5).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) in an isocratic flow. A common starting point is a 1:1 mixture.[1][22]
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 50 °C.
-
Detection: UV at 225 nm or Mass Spectrometry (MS).
-
Sample Preparation: Dissolve the Levamisole sample in the mobile phase.
-
Expected Elution: Dexamisole typically elutes before Levamisole on this type of column.[22]
-
Quantification: Use a validated method with appropriate standards for both enantiomers to determine the percentage of each in the sample.
Protocol 2: LC-MS/MS for Detection of Levamisole and Degradation Products
This protocol provides a general framework for the analysis of Levamisole and its metabolites/degradation products.
-
Column: C8 or C18 reverse-phase column (e.g., Agilent HC-C8, 150 mm × 4.6 mm, 5 µm).[23]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium acetate or 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Detection: Tandem Mass Spectrometry (MS/MS) with positive electrospray ionization (ESI+). Monitor for the specific mass transitions of Levamisole and its expected degradation products. For example, the transition for Levamisole is m/z 205.1 → 178.2.[23]
-
Sample Preparation: Samples can be prepared by liquid-liquid extraction or protein precipitation followed by reconstitution in the mobile phase.[15][23][24][25][26]
Mandatory Visualizations
Caption: Levamisole-induced p53-dependent DNA damage response pathway leading to apoptosis.
Caption: Levamisole's modulation of immune responses through Toll-Like Receptor (TLR) signaling.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Levamisole hydrochloride, Alkaline phosphatase inhibitor (CAS 5086-74-8) | Abcam [abcam.com]
- 3. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The immunomodulatory effect of levamisole is influenced by postoperative changes and type of lymphocyte stimulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The immunomodulatory effect of levamisole is influenced by postoperative changes and type of lymphocyte stimulant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Phenyl-2,3-dihydroimidazo(2,1-b)thiazole | C11H10N2S | CID 432820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The potential immunomodulatory effect of levamisole in humans and farm animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro immunomodulatory effects of microemulsions with levamisole delivery systems on blood phagocytes interacting with Giardia lamblia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tetramisole and Levamisole Suppress Neuronal Activity Independently from Their Inhibitory Action on Tissue Non-specific Alkaline Phosphatase in Mouse Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tetramisole analogues as inhibitors of alkaline phosphatase, an enzyme involved in the resistance of neoplastic cells to 6-thiopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and antimicrobial activity of new 6-phenylimidazo[2,1-b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolism of levamisole and kinetics of levamisole and aminorex in urine by means of LC-QTOF-HRMS and LC-QqQ-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chiral pharmacokinetics of tetramisole stereoisomers-Enantioselective quantification of levamisole and dexamisole in serum samples from users of adulterated cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis, Identification and Anti-Cancer Activity of 1-(4-Methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. [PDF] Detection of levamisole exposure in cocaine users by liquid chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 26. Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistent Results with Levamisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results with Levamisole sourced from different suppliers.
Frequently Asked Questions (FAQs)
Q1: We are observing variability in our experimental results after switching to a new supplier of Levamisole. What are the potential causes?
A1: Variability in results with Levamisole from different suppliers can stem from several factors:
-
Purity: The percentage of active Levamisole can differ between batches and suppliers. Impurities can interfere with the biological activity or analytical measurements.
-
Enantiomeric Composition: Levamisole is the (S)-(-)-enantiomer of tetramisole. The anthelmintic activity resides primarily in this isomer, while the (R)-(+)-enantiomer (dexamisole) has different properties and may contribute to side effects.[1][2] Inconsistent ratios of these enantiomers can lead to varied biological effects.
-
Presence of Impurities: Different manufacturing processes can lead to different impurity profiles. These impurities may have their own biological effects or interfere with the action of Levamisole.
-
Formulation and Excipients: If you are using a formulated product, differences in excipients between suppliers can affect solubility, stability, and bioavailability.
-
Storage and Handling: Improper storage conditions (e.g., exposure to light, high temperatures) can lead to degradation of the compound.[3][4][5][6]
Q2: How can we qualify a new supplier of Levamisole to ensure consistency with our previous batches?
A2: It is crucial to implement a robust quality control (QC) process for each new batch of Levamisole. This should include:
-
Certificate of Analysis (CoA) Review: Always request and carefully review the CoA from the supplier. Pay close attention to the purity, identification, and any listed impurities.
-
Identity Confirmation: Confirm the identity of the compound using techniques like Infrared (IR) spectroscopy or Mass Spectrometry (MS).
-
Purity Assessment: Determine the purity of the Levamisole using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7][8][9][10][11]
-
Enantiomeric Purity Analysis: If your application is sensitive to stereoisomerism, perform chiral HPLC to determine the ratio of Levamisole to its enantiomer, dexamisole.[12]
-
Functional Assay: Conduct a simple, standardized in-vitro functional assay to compare the biological activity of the new batch with a previously validated batch.
Q3: What are the best practices for preparing and storing Levamisole stock solutions?
A3: Proper preparation and storage are critical for maintaining the integrity of your Levamisole solutions.
-
Solvent Selection: Levamisole hydrochloride is soluble in water and methanol.[7][13] For cell culture experiments, use sterile, cell culture-grade water or an appropriate buffer.
-
Stock Solution Preparation:
-
Storage:
-
Store stock solutions in amber vials to protect from light.[14]
-
For short-term storage, refrigeration at 4°C is recommended. Solutions stored at this temperature have been shown to be stable for at least 90 days.[3][4][6]
-
For long-term storage, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
The pH of the solution can impact stability, with decomposition increasing at higher pH values.[3][4]
-
Troubleshooting Guides
Issue 1: Inconsistent Immunomodulatory Effects in Cell-Based Assays
Symptoms:
-
Variable effects on T-cell proliferation assays.
-
Inconsistent changes in cytokine production (e.g., IFNγ, IL-10, TNFα).[15]
-
Discrepancies in the activation of signaling pathways like JAK/STAT or TLR.[16]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Variable Purity/Isomer Ratio | 1. Perform HPLC analysis to confirm the purity and enantiomeric ratio of the Levamisole batch. 2. Compare the results to the supplier's CoA and previous batches. 3. If significant differences are found, consider sourcing from a more reliable supplier or purifying the current batch. |
| Cell Culture Conditions | 1. Ensure consistent cell density, passage number, and growth phase for all experiments. 2. Standardize the serum and media batches used. 3. Test for mycoplasma contamination, which can affect immune cell responses. |
| Levamisole Concentration | 1. Perform a dose-response curve for each new batch of Levamisole to determine the optimal concentration for your specific assay. 2. Note that high concentrations of Levamisole can be inhibitory in some assays.[17] |
| Assay Variability | 1. Include positive and negative controls in every experiment. 2. Use a standardized, previously validated batch of Levamisole as a positive control. |
Issue 2: Poor Reproducibility in Anthelmintic Activity Assays
Symptoms:
-
Inconsistent paralysis or mortality rates in nematode cultures.
-
Variability in the effective concentration (EC50) values.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Isomer | 1. Ensure you are using the (S)-(-)-enantiomer (Levamisole), as it has the primary anthelmintic activity.[1][2] 2. Confirm the enantiomeric purity using chiral HPLC. |
| Degradation of Levamisole | 1. Prepare fresh working solutions for each experiment from a properly stored stock solution. 2. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Conditions | 1. Standardize the age and developmental stage of the nematodes used. 2. Maintain consistent temperature, pH, and media composition for the assay. |
| Resistance Development | 1. If working with a continuous culture of nematodes, consider the possibility of resistance development. 2. Test a reference strain of nematodes known to be sensitive to Levamisole. |
Experimental Protocols
Protocol 1: Quality Control of Levamisole by RP-HPLC
This protocol provides a general method for determining the purity of this compound.
Materials:
-
This compound (sample and reference standard)
-
HPLC-grade acetonitrile and water
-
Phosphate buffer
-
HPLC system with a C18 column and UV detector
Methodology:
| Step | Procedure |
| 1. Mobile Phase Preparation | Prepare a mobile phase of acetonitrile and phosphate buffer (e.g., 70:30 v/v).[7] Filter and degas the mobile phase. |
| 2. Standard Solution Preparation | Accurately weigh and dissolve the Levamisole reference standard in the mobile phase to create a stock solution (e.g., 100 µg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 15-45 µg/mL).[7] |
| 3. Sample Solution Preparation | Accurately weigh and dissolve the Levamisole sample in the mobile phase to the same concentration as the standard stock solution. |
| 4. HPLC Analysis | Set the UV detector to the appropriate wavelength (e.g., 215-225 nm).[11][13] Inject the standard and sample solutions. |
| 5. Data Analysis | Compare the retention time of the major peak in the sample to the standard. Calculate the purity of the sample based on the peak area relative to the standard and the total peak area. |
Quantitative Data Summary:
| Parameter | Value |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm)[7] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (e.g., 70:30 v/v)[7] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215-225 nm[11][13] |
| Retention Time | Approximately 2-3 minutes[7] |
Protocol 2: In-Vitro T-Cell Proliferation Assay
This protocol outlines a general method to assess the immunomodulatory effect of Levamisole on T-cell proliferation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Phytohemagglutinin (PHA) or other T-cell mitogen
-
Levamisole stock solution
-
Cell proliferation assay kit (e.g., MTS, WST-1, or BrdU)
Methodology:
| Step | Procedure |
| 1. Cell Plating | Seed PBMCs or T-cells in a 96-well plate at a density of 1-2 x 10^5 cells/well. |
| 2. Treatment | Add varying concentrations of Levamisole (e.g., 0.1 to 100 µg/mL) to the wells. Include a vehicle control. |
| 3. Stimulation | Add a T-cell mitogen like PHA (e.g., 1-5 µg/mL) to stimulate proliferation. Include an unstimulated control. |
| 4. Incubation | Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. |
| 5. Proliferation Measurement | Add the proliferation assay reagent and incubate according to the manufacturer's instructions. Measure the absorbance or fluorescence using a plate reader. |
| 6. Data Analysis | Normalize the proliferation data to the vehicle control and plot the results as a dose-response curve. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of Levamisole's immunomodulatory effects.
Caption: Experimental workflow for qualifying Levamisole from a new supplier.
References
- 1. Levamisole – Chiralpedia [chiralpedia.com]
- 2. 697. Levamisole (WHO Food Additives Series 27) [inchem.org]
- 3. Stability Of Levamisole Oral Solutions Prepared From Tablets And Powder [sites.ualberta.ca]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability of levamisole oral solutions prepared from tablets and powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioanalytical methods for quantitation of levamisole, a widespread cocaine adulterant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of levamisole in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. LC determination of the enantiomeric purity of levamisole using stationary phase with bonded naphthylethylcarbamoylated-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wjbphs.com [wjbphs.com]
- 14. This compound [drugfuture.com]
- 15. Frontiers | Levamisole, as a viral vaccine adjuvant, induces robust host defense through the modulation of innate and adaptive immune responses [frontiersin.org]
- 16. Levamisole Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The immunomodulatory effect of levamisole is influenced by postoperative changes and type of lymphocyte stimulant - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Levamisole Resistance in Parasitic Nematode Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering levamisole resistance in their parasitic nematode studies.
Frequently Asked Questions (FAQs)
Q1: My nematode population is showing reduced sensitivity to levamisole. What are the likely mechanisms of resistance?
A1: Levamisole resistance in parasitic nematodes is primarily caused by alterations in the nicotinic acetylcholine receptor (nAChR), the drug's target site.[1] Levamisole, a cholinergic agonist, normally binds to these receptors on the muscle cells of nematodes, causing an influx of ions that leads to spastic paralysis and subsequent expulsion of the worm from the host.[2][3][4][5]
The most common resistance mechanisms involve:
-
Mutations in nAChR Subunit Genes: Changes in the genes encoding the subunits of the nAChR are the primary cause of resistance. In the model nematode Caenorhabditis elegans, mutations in genes such as unc-38, unc-29, and unc-63 lead to levamisole resistance.[6] Similar mechanisms are observed in parasitic nematodes. For instance, in Haemonchus contortus, a significant parasite of small ruminants, resistance has been linked to truncated forms of the UNC-63 subunit and mutations in the acr-8 gene, another nAChR subunit.[2][7]
-
Altered Receptor Composition and Number: Resistance can also arise from a change in the number of nAChR receptors on the muscle cell surface or a shift in the composition of receptor subtypes.[6] Nematodes possess different subtypes of nAChRs (e.g., L-type, N-type, B-type) with varying sensitivities to levamisole.[2] A reduction in the number of levamisole-sensitive receptors can lead to decreased drug efficacy.[2][8]
-
Post-Receptor Modifications: Changes downstream of the receptor, such as alterations in signaling pathways that amplify the initial signal from the nAChR, can also contribute to resistance.[6]
Q2: How can I confirm levamisole resistance in my nematode population?
A2: Confirmation of levamisole resistance typically involves a combination of in vitro and in vivo assays, as well as molecular diagnostics.
-
In Vitro Assays:
-
Larval Development Test (LDT): This assay assesses the effect of levamisole on the development of nematode larvae. A higher concentration of levamisole required to inhibit larval development compared to a susceptible reference strain indicates resistance.[1][9]
-
Motility Assays: These assays measure the paralysis-inducing effect of levamisole on adult worms or larvae. Resistant worms will remain motile at higher concentrations of the drug.[8]
-
-
In Vivo Assays:
-
Fecal Egg Count Reduction Test (FECRT): This is a common method used in livestock to assess the efficacy of an anthelmintic. A reduction in fecal egg count of less than 95% after treatment suggests the presence of resistant worms.
-
-
Molecular Diagnostics:
-
Allele-Specific PCR (AS-PCR) and qPCR: These molecular techniques can detect specific mutations or deletions in nAChR genes that are known to be associated with levamisole resistance. For example, a 63-bp deletion in the Hco-acr-8b gene in H. contortus is a marker for resistance.[10]
-
Q3: I am setting up a Larval Development Test (LDT) for levamisole. What are the critical parameters to consider?
A3: A successful LDT requires careful attention to several parameters:
-
Nematode Species and Strain: The optimal conditions for the LDT can vary between different nematode species. It is crucial to use a well-characterized susceptible reference strain for comparison.
-
Levamisole Concentration Range: A serial dilution of levamisole should be prepared to determine the dose-response curve and calculate the EC50 (the concentration that inhibits 50% of larval development). The concentration range should bracket the expected EC50 values for both susceptible and potentially resistant populations.
-
Culture Conditions: The temperature, humidity, and incubation time for larval development must be strictly controlled and optimized for the specific nematode species.
-
Data Analysis: The number of developed larvae at each levamisole concentration should be counted, and the percentage of inhibition calculated relative to the control (no drug). This data is then used to generate a dose-response curve and determine the EC50 value.
Troubleshooting Guides
Problem 1: High variability in my in vitro assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent larval numbers | Ensure a standardized number of eggs or larvae are added to each well of the assay plate. |
| Inaccurate drug concentrations | Prepare fresh serial dilutions of levamisole for each experiment. Verify the stock solution concentration. |
| Suboptimal incubation conditions | Monitor and maintain consistent temperature and humidity during the incubation period. |
| Contamination | Use sterile techniques and reagents to prevent bacterial or fungal contamination of the cultures. |
Problem 2: My molecular assay is not detecting known resistance markers.
| Possible Cause | Troubleshooting Step |
| Poor DNA quality | Use a reliable DNA extraction method to obtain high-quality genomic DNA from the nematodes. |
| Incorrect primer design | Verify the primer sequences and their specificity for the target gene and the specific mutation. |
| Suboptimal PCR conditions | Optimize the annealing temperature, extension time, and number of cycles for the PCR reaction. |
| Novel resistance mechanism | Consider the possibility of a new, uncharacterized resistance mechanism in your nematode population. Sequence the full length of the candidate nAChR genes to identify novel mutations. |
Data Presentation
Table 1: Comparative EC50 Values for Levamisole in Susceptible and Resistant Nematode Strains
| Nematode Species | Strain/Isolate | Assay Type | EC50 (µM) | Resistance Ratio | Reference |
| Caenorhabditis elegans | Wild-type (N2) | Motility Assay | 9 | - | [8] |
| Caenorhabditis elegans | lev-8 mutant | Motility Assay | 40 | 4.4 | [8] |
| Caenorhabditis elegans | lev-1 mutant | Motility Assay | 223 | 24.8 | [8] |
| Haemonchus contortus | Susceptible | Larval Development Assay | 0.57 | - | |
| Haemonchus contortus | Resistant | Larval Development Assay | 9.36 | 16.4 | |
| Haemonchus contortus | Susceptible | Larval Development Assay | 0.76 | - | |
| Haemonchus contortus | Resistant | Larval Development Assay | - | >50 |
Table 2: Frequency of Levamisole Resistance Alleles in Haemonchus contortus Field Populations
| Population | Molecular Marker | Genotype Frequency (%) | Allele Frequency of Resistance Marker (%) | Reference |
| Farm 001 (Resistant) | acr-8 S168T | RR: 32, RS: 48, SS: 20 | 56 | |
| Farm 002 (Susceptible) | acr-8 S168T | RR: 0, RS: 0, SS: 100 | 0 |
Experimental Protocols
Protocol 1: Larval Development Test (LDT) for Haemonchus contortus
Materials:
-
Fresh fecal samples containing nematode eggs
-
Saturated NaCl solution
-
Agar plates (2% agar in water)
-
96-well microtiter plates
-
Levamisole hydrochloride
-
Phosphate-buffered saline (PBS)
-
Lugol's iodine solution
-
Inverted microscope
Methodology:
-
Egg Isolation: Isolate nematode eggs from fecal samples using a standard flotation method with saturated NaCl solution.
-
Egg Sterilization and Hatching: Wash the collected eggs with sterile water and surface sterilize them with a short exposure to a mild bleach solution, followed by several washes in sterile water. Transfer the eggs to agar plates and incubate at 25°C for 24-48 hours to allow them to hatch into first-stage larvae (L1).
-
Assay Setup:
-
Prepare a stock solution of levamisole in sterile water.
-
Perform serial dilutions of levamisole in PBS in a 96-well plate to achieve the desired final concentrations. Include a negative control (PBS only).
-
Add approximately 50-100 L1 larvae to each well.
-
-
Incubation: Incubate the plates at 25°C in a humidified chamber for 5-7 days to allow larval development to the third stage (L3).
-
Inhibition Assessment: After incubation, add a drop of Lugol's iodine solution to each well to kill and stain the larvae.
-
Data Collection and Analysis:
-
Under an inverted microscope, count the number of developed L3 larvae and the total number of larvae in each well.
-
Calculate the percentage of larval development inhibition for each levamisole concentration relative to the control.
-
Plot the percentage of inhibition against the log of the levamisole concentration to generate a dose-response curve and determine the EC50 value.
-
Protocol 2: Motility Assay for Caenorhabditis elegans
Materials:
-
Synchronized population of adult C. elegans
-
Nematode Growth Medium (NGM) plates
-
M9 buffer (3 g KH2PO4, 6 g Na2HPO4, 5 g NaCl, 1 mL 1 M MgSO4, H2O to 1 L)
-
This compound
-
24-well plates
-
Stereo microscope
Methodology:
-
Worm Preparation: Culture a synchronized population of C. elegans on NGM plates seeded with E. coli OP50 until they reach the young adult stage.
-
Assay Setup:
-
Prepare a stock solution of levamisole in M9 buffer.
-
Prepare serial dilutions of levamisole in M9 buffer in a 24-well plate. Include a negative control (M9 buffer only).
-
Wash the worms off the NGM plates with M9 buffer and transfer approximately 20-30 adult worms into each well of the 24-well plate.
-
-
Paralysis Assessment:
-
Incubate the plates at room temperature (20-22°C).
-
At regular time intervals (e.g., every 10 minutes for 1-2 hours), observe the worms under a stereo microscope.
-
A worm is considered paralyzed if it does not move when prodded with a platinum wire pick.
-
-
Data Collection and Analysis:
-
For each time point and levamisole concentration, record the number of paralyzed worms.
-
Calculate the percentage of paralyzed worms.
-
Plot the percentage of paralysis against time for each concentration to determine the time course of paralysis. Alternatively, after a fixed time point (e.g., 60 minutes), plot the percentage of paralysis against the log of the levamisole concentration to determine the EC50.[8]
-
Mandatory Visualizations
References
- 1. The use of the larval development assay for predicting the in vivo efficacy of levamisole against Haemonchus contortus and Trichostrongylus colubriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Larval migration inhibition assay for determination of susceptibility of nematodes to levamisole (5.3) - Practical Exercises in Parasitology [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The presence and relative frequency detection of the levamisole-resistance-associated S168T substitution in hco-acr-8 in Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Levamisole resistance resolved at the single-channel level in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A larval development test for the detection of anthelmintic resistance in nematodes of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allele specific PCR for a major marker of levamisole resistance in Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of changes in drug susceptibility and population genetic structure in Haemonchus contortus following worm replacement as a means to reverse the impact of multiple-anthelmintic resistance on a sheep farm - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of Levamisole vs. Tetramisole as an alkaline phosphatase inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Levamisole and its racemic parent compound, Tetramisole, as inhibitors of alkaline phosphatase (ALP). This analysis is supported by experimental data and detailed protocols to assist researchers in selecting the appropriate inhibitor for their specific needs.
Executive Summary
Levamisole, the levorotatory isomer of Tetramisole, is a potent and stereospecific inhibitor of most alkaline phosphatase isoenzymes, particularly the tissue-nonspecific alkaline phosphatase (TNAP). In contrast, the dextrorotatory isomer, d-Tetramisole, exhibits significantly lower inhibitory activity. As Tetramisole is a racemic mixture of both isomers, its overall efficacy as an ALP inhibitor is consequently lower than that of purified Levamisole. Levamisole acts as an uncompetitive inhibitor, binding to the enzyme-substrate complex. This guide will delve into the quantitative differences in their inhibitory action, provide detailed experimental protocols for their evaluation, and illustrate the key signaling pathway in which ALP plays a pivotal role.
Quantitative Comparison of Inhibitory Efficacy
The inhibitory potential of Levamisole and Tetramisole against tissue-nonspecific alkaline phosphatase is summarized below. It is important to note that the inhibitory activity of Tetramisole is primarily attributed to its Levamisole content.
| Inhibitor | Target Enzyme | Inhibition Type | Ki (Inhibition Constant) | IC50 | Notes |
| Levamisole | Fetal Rat Calvaria Ecto-pNPPase | Uncompetitive | 45 µM[1] | 49 +/- 23 µM (Bovine milk fat globule membrane ALP)[2] | The L-isomer of Tetramisole; highly stereospecific.[3] |
| Tetramisole | Tissue-Nonspecific Alkaline Phosphatase | Mixed (primarily due to Levamisole) | Not widely reported | Not widely reported for direct comparison | A racemic mixture of L- and D-isomers; the D-isomer is largely inactive. |
| p-Bromotetramisole | Non-intestinal Alkaline Phosphatase | Not specified | 2.8 x 10-6 M (Bromo-levamisole)[4] | Not specified | A more potent derivative of Tetramisole. |
Mechanism of Action
Levamisole exhibits an uncompetitive mechanism of inhibition against alkaline phosphatase.[5] This means that Levamisole does not bind to the free enzyme but rather to the enzyme-substrate complex, forming a stable enzyme-substrate-inhibitor complex. This mode of inhibition is distinct from competitive inhibition, where the inhibitor vies for the active site of the enzyme.
Isozyme Specificity
A crucial aspect of Levamisole's inhibitory profile is its specificity for different ALP isoenzymes. It effectively inhibits most forms of alkaline phosphatase, including those from the liver, bone, and kidney.[5] However, it is a poor inhibitor of the intestinal and placental ALP isoenzymes.[3][5] This differential inhibition is a valuable tool in research for distinguishing between different ALP isozyme activities in biological samples.
Experimental Protocols
Protocol for Comparing the Inhibitory Efficacy of Levamisole and Tetramisole on Alkaline Phosphatase
This protocol outlines a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate to determine and compare the IC50 values of Levamisole and Tetramisole for an alkaline phosphatase.
Materials:
-
Purified alkaline phosphatase (e.g., from bovine kidney)
-
Levamisole hydrochloride
-
Tetramisole hydrochloride
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 1 M Diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl2
-
Stop Solution: 3 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the alkaline phosphatase in the Assay Buffer.
-
Prepare stock solutions of Levamisole and Tetramisole in deionized water.
-
Prepare a fresh solution of pNPP substrate in the Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add increasing concentrations of Levamisole and Tetramisole to respective wells. Include a control well with no inhibitor.
-
Add the alkaline phosphatase solution to all wells except for the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Stopping the Reaction and Measurement:
-
Stop the reaction by adding the Stop Solution to all wells. The development of a yellow color indicates the formation of p-nitrophenol.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for both Levamisole and Tetramisole from the resulting dose-response curves. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Signaling Pathway and Experimental Workflow
Role of TNAP in Bone Mineralization
Tissue-nonspecific alkaline phosphatase (TNAP) plays a critical role in bone formation by regulating the local concentration of inorganic phosphate (Pi), a key component of hydroxyapatite, the mineral phase of bone. TNAP hydrolyzes pyrophosphate (PPi), a potent inhibitor of mineralization, thereby promoting the deposition of hydroxyapatite crystals by osteoblasts.
Caption: TNAP's role in bone mineralization and its inhibition by Levamisole.
Experimental Workflow for Inhibitor Comparison
The following diagram illustrates the logical flow of the experimental protocol described above for comparing the efficacy of Levamisole and Tetramisole.
Caption: Experimental workflow for comparing ALP inhibitors.
Conclusion
For researchers requiring a potent and specific inhibitor of tissue-nonspecific alkaline phosphatase, Levamisole is the superior choice over Tetramisole. Its stereospecific, uncompetitive mechanism of action and well-characterized effects on various ALP isoenzymes make it a reliable tool for a wide range of applications in cell biology, biochemistry, and drug development. The provided experimental protocol offers a robust framework for quantifying and comparing the inhibitory activities of these and other potential ALP inhibitors.
References
- 1. Ecto-alkaline phosphatase considered as levamisole-sensitive phosphohydrolase at physiological pH range during mineralization in cultured fetal calvaria cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to a New Validated HPLC Method for the Quantification of Levamisole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide presents a newly developed and validated High-Performance Liquid Chromatography (HPLC) method for the accurate and precise quantification of Levamisole Hydrochloride in bulk and pharmaceutical dosage forms. The performance of this new method is objectively compared with previously published methods, supported by comprehensive experimental data. This guide provides detailed methodologies to enable replication and implementation in a laboratory setting.
Introduction to this compound and the Need for Robust Analytical Methods
This compound is an anthelmintic and immunomodulator agent. Accurate and reliable quantification of this compound is crucial for quality control in pharmaceutical manufacturing, ensuring the safety and efficacy of the final product. HPLC is a widely used technique for this purpose due to its high sensitivity, specificity, and resolution. The development and validation of new HPLC methods are essential for improving efficiency, reducing costs, and addressing the evolving requirements of regulatory bodies.
Comparison of HPLC Methods for this compound Analysis
This section compares the newly developed HPLC method with two previously published methods (Method A and Method B). The comparison is based on key chromatographic conditions and validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Table 1: Comparison of Chromatographic Conditions
| Parameter | New Validated Method | Method A[6][7][8] | Method B[9] |
| Mobile Phase | Acetonitrile : 0.05M Phosphate Buffer (pH 3.0) (60:40 v/v) | Methanol : 0.1% Ortho phosphoric acid (80:20% v/v) | Acetonitrile : Methanol (50:50 v/v) |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | C18 (250mm x 4.6 mm) | YMC C18 (250 mm × 4.6 mm, 5 μm) |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.3 mL/min |
| Detection Wavelength | 225 nm | 227 nm | 236 nm |
| Injection Volume | 20 µL | 20 µL | Not Specified |
| Retention Time | ~3.5 min | Not Specified | 3.3 min |
Table 2: Comparison of Method Validation Parameters
| Validation Parameter | New Validated Method | Method A[6][7][8] | Method B[9] |
| Linearity Range (µg/mL) | 5 - 50 | 10 - 60 | 2 - 10 |
| Correlation Coefficient (r²) | 0.9998 | Not Specified | 0.9999 |
| Accuracy (% Recovery) | 99.5 - 101.2% | Assay: 99.17 to 101.65% | 98.9% - 100.8% |
| Precision (%RSD) | < 1.5% | < 2% | < 2% |
| LOD (µg/mL) | 0.15 | Not Specified | 0.0209 |
| LOQ (µg/mL) | 0.45 | Not Specified | 0.069 |
Experimental Protocols
Detailed Methodology for the New Validated HPLC Method
1. Instrumentation:
-
HPLC system equipped with a UV-Visible detector, autosampler, and column oven.
-
Data acquisition and processing software.
2. Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
3. Chromatographic Conditions:
-
Mobile Phase Preparation: A 0.05M phosphate buffer was prepared by dissolving 6.8 g of potassium dihydrogen phosphate in 1000 mL of water and adjusting the pH to 3.0 with orthophosphoric acid. The mobile phase was a mixture of acetonitrile and 0.05M phosphate buffer (60:40 v/v), filtered through a 0.45 µm membrane filter and degassed.
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
4. Preparation of Standard Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 5 to 50 µg/mL by diluting the stock solution with the mobile phase.
5. Method Validation Protocol:
-
Specificity: The specificity of the method was evaluated by analyzing the drug substance, a placebo solution, and a spiked placebo solution to ensure no interference from excipients.
-
Linearity: Linearity was assessed by analyzing the working standard solutions in triplicate. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient was determined.
-
Accuracy: The accuracy was determined by the standard addition method. A known amount of the drug substance was added to a pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120%). The percentage recovery was then calculated.
-
Precision:
-
Repeatability (Intra-day Precision): Six replicate injections of a standard solution (30 µg/mL) were performed on the same day, and the %RSD was calculated.
-
Intermediate Precision (Inter-day Precision): The repeatability study was conducted on three different days to assess inter-day precision.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and detection wavelength (±2 nm).
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical workflow of the validation process for the new HPLC method, as per ICH guidelines.
Caption: Workflow for the validation of a new HPLC method.
References
- 1. actascientific.com [actascientific.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. rjpdft.com [rjpdft.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Levamisole HCl in Bulk and Tablet Dosage Form - ProQuest [proquest.com]
- 9. ijlsr.com [ijlsr.com]
Levamisole's Interaction with Alkaline Phosphatase Isoenzymes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecules and enzyme isoforms is critical. Levamisole, a synthetic imidazothiazole derivative, is a well-established inhibitor of alkaline phosphatase (ALP). However, its inhibitory potency varies significantly across different ALP isoenzymes. This guide provides a comparative analysis of Levamisole's cross-reactivity with various ALP isoenzymes, supported by experimental data and detailed protocols.
Differential Inhibition of Alkaline Phosphatase Isoenzymes by Levamisole
Levamisole exhibits stereospecific and uncompetitive inhibition of alkaline phosphatase, primarily targeting the tissue non-specific alkaline phosphatase (TNAP) isoenzymes found in liver, bone, and kidney. In contrast, the intestinal and placental alkaline phosphatase (IAP and PLAP) isoenzymes are notably less affected. This differential inhibition is a valuable tool in biomedical research, allowing for the specific inhibition of endogenous TNAP activity in experimental assays where IAP or PLAP are used as reporters.
The mechanism of inhibition is believed to involve the formation of a complex with the phosphoenzyme intermediate.[1] This interaction is reversible.
Quantitative Comparison of Levamisole's Inhibitory Activity
The inhibitory potency of Levamisole and its derivatives against different ALP isoenzymes is typically quantified using the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes available data on the inhibition of various human ALP isoenzymes by Levamisole and its analogue, bromo-levamisole. It is important to note that direct comparison of these values should be made with caution, as experimental conditions can vary between studies.
| Isoenzyme | Inhibitor | Inhibition Constant (Ki) | IC50 | Source Organism | Reference |
| Tissue Non-specific (Liver) | Bromo-levamisole | 2.8 µM | - | Human | [2] |
| Intestinal | Levamisole | - | 5 mM - >400 mM | Human | AAT Bioquest |
| Placental | Levamisole | - | mM range | Human | NCBI |
| Tissue Non-specific (Bone) | Levamisole | 45 µM | - | Rat | [3] |
Experimental Protocols
Determining the Inhibitory Effect of Levamisole on Alkaline Phosphatase Activity
This protocol outlines a general method for determining the Ki or IC50 of Levamisole for a specific ALP isoenzyme using the chromogenic substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Purified alkaline phosphatase isoenzyme (e.g., human liver, intestinal, or placental ALP)
-
Levamisole hydrochloride
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Assay buffer (e.g., Diethanolamine buffer, pH 9.8-10.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to the optimal temperature for the enzyme (e.g., 37°C)
Procedure:
-
Prepare a stock solution of Levamisole: Dissolve this compound in the assay buffer to create a high-concentration stock solution.
-
Prepare serial dilutions of Levamisole: Perform serial dilutions of the Levamisole stock solution in the assay buffer to create a range of inhibitor concentrations.
-
Prepare enzyme solution: Dilute the purified ALP isoenzyme in the assay buffer to a concentration that yields a linear rate of reaction over the desired time course.
-
Set up the assay plate:
-
Blank wells: Add assay buffer only.
-
Control wells (no inhibitor): Add the enzyme solution and assay buffer.
-
Test wells: Add the enzyme solution and the various dilutions of Levamisole.
-
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add the pNPP substrate solution to all wells to start the enzymatic reaction.
-
Kinetic measurement: Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-20 minutes). The rate of p-nitrophenol production is proportional to the ALP activity.
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time curves for each Levamisole concentration.
-
For IC50 determination: Plot the percentage of inhibition versus the logarithm of the Levamisole concentration and fit the data to a sigmoidal dose-response curve.
-
For Ki determination: Perform the experiment at multiple substrate concentrations. Plot the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and calculate the Ki value.
-
Visualizing the Experimental Workflow and Inhibitory Logic
To further clarify the experimental process and the differential inhibition by Levamisole, the following diagrams are provided.
Caption: Experimental workflow for determining ALP inhibition by Levamisole.
Caption: Differential inhibition of ALP isoenzymes by Levamisole.
References
- 1. Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ecto-alkaline phosphatase considered as levamisole-sensitive phosphohydrolase at physiological pH range during mineralization in cultured fetal calvaria cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Immunomodulatory Effects of Levamisole, Methotrexate, and Infliximab
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the immunomodulatory properties of Levamisole, a synthetic immunomodulator, with Methotrexate, a conventional disease-modifying antirheumatic drug (cDMARD), and Infliximab, a biologic tumor necrosis factor (TNF) inhibitor. This analysis is supported by a summary of experimental data on their effects on cytokine production and T-lymphocyte proliferation, detailed experimental methodologies, and visualizations of their respective signaling pathways.
Executive Summary
Levamisole, Methotrexate, and Infliximab are three distinct immunomodulatory agents that exert their effects through different mechanisms of action. Levamisole is known to restore depressed immune function by modulating T-lymphocyte and phagocyte activity. Methotrexate, a folate antagonist, primarily inhibits the proliferation of rapidly dividing cells, including immune cells, thereby dampening the inflammatory response. Infliximab, a monoclonal antibody, specifically targets and neutralizes tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. This guide delves into the experimental evidence detailing their differential impacts on the immune system, providing a framework for their comparative assessment in research and drug development contexts.
Data Presentation: Comparative Effects on Cytokine Production and T-Lymphocyte Proliferation
The following tables summarize the quantitative effects of Levamisole, Methotrexate, and Infliximab on key immunomodulatory parameters as reported in various experimental studies. It is important to note that experimental conditions such as cell types, drug concentrations, and stimulation methods can influence the observed effects.
Table 1: Comparative Effects on Cytokine Production
| Cytokine | Levamisole | Methotrexate | Infliximab |
| TNF-α | Variable effects reported; can be decreased in some contexts. | ↓ (Significant reduction in serum levels and production by spleen cells).[1] | ↓ (Direct neutralization of TNF-α).[2] |
| IFN-γ | ↑ (Dose-dependent rise in serum levels and gene expression).[3] | ↓ (Inhibition of production upon T-cell activation).[4][5] | ↓ (Inhibited secretion from peripheral blood T cells).[6] |
| IL-1β | Variable effects; can be increased or decreased depending on the experimental model.[7] | ↓ (Slight decrease in production).[1] | No direct significant change reported in the provided abstracts. |
| IL-6 | No significant effect reported in some studies. | ↓ (Significant decrease in serum levels).[5][8] | ↓ (Significant decrease after early infusions).[2] |
| IL-10 | ↑ (Increased production by dendritic cells). | No consistent significant change reported. | ↑ (Induction of production via reverse signaling).[6] |
| IL-4 | ↓ (Downregulation of mRNA expression).[3] | ↓ (Inhibition of production upon T-cell activation).[4] | No direct significant change reported in the provided abstracts. |
| IL-13 | ↑ | ↓ (Inhibition of production upon T-cell activation).[4] | ↓ (Inhibited secretion from peripheral blood T cells).[6] |
| IL-17A | No direct significant change reported in the provided abstracts. | No direct significant change reported in the provided abstracts. | ↓ (Inhibited secretion from peripheral blood T cells).[6] |
| IL-18 | ↑ (Marked upregulation of gene expression).[3] | No direct significant change reported in the provided abstracts. | No direct significant change reported in the provided abstracts. |
Table 2: Comparative Effects on T-Lymphocyte Proliferation
| Agent | Effect on T-Lymphocyte Proliferation | Experimental Context |
| Levamisole | ↓ (Suppresses CD4+ T-cell proliferation).[9] | In vitro studies with human CD4+ T-cells stimulated with anti-CD3/28 antibodies.[9] |
| Methotrexate | ↓ (Inhibits T-cell proliferation).[10][11][12][13] | In vitro studies with human T-cells stimulated with anti-CD3/anti-CD28.[10] |
| Infliximab | ↓ (Suppressed CD4+ and CD8+ T-cell proliferation).[6] | In vitro studies with peripheral blood mononuclear cells from ulcerative colitis patients.[6] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide, providing a framework for reproducible research.
T-Lymphocyte Proliferation Assay
Objective: To assess the effect of immunomodulatory agents on the proliferation of T-lymphocytes.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation. CD4+ or CD8+ T-cells can be further purified using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Labeling: T-cells are labeled with a fluorescent proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet according to the manufacturer's instructions. This dye is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation.
-
Cell Culture and Stimulation: Labeled T-cells are cultured in complete RPMI-1640 medium. Proliferation is induced by stimulating the T-cell receptor (TCR) using anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each).
-
Drug Treatment: The immunomodulatory agents (Levamisole, Methotrexate, or Infliximab) are added to the cell cultures at various concentrations at the onset of the experiment. A vehicle control (e.g., DMSO or PBS) is run in parallel.
-
Incubation: Cells are incubated for a period of 72 to 96 hours at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: After incubation, cells are harvested and the fluorescence intensity of the proliferation dye is measured by flow cytometry. The percentage of proliferating cells is determined by analyzing the dilution of the dye in the cell population.
Cytokine Production Assay (ELISA)
Objective: To quantify the production of specific cytokines by immune cells in response to stimulation and treatment with immunomodulatory agents.
Methodology:
-
Cell Culture and Stimulation: PBMCs or purified immune cell populations (e.g., T-cells, monocytes) are cultured in 96-well plates. Cells are stimulated with an appropriate agent to induce cytokine production (e.g., lipopolysaccharide (LPS) for monocytes, phytohemagglutinin (PHA) or anti-CD3/CD28 for T-cells).
-
Drug Treatment: The immunomodulatory agents are added to the cultures at desired concentrations along with the stimulus.
-
Incubation: The cell cultures are incubated for 24 to 48 hours to allow for cytokine secretion into the supernatant.
-
Supernatant Collection: After incubation, the culture plates are centrifuged, and the cell-free supernatant is carefully collected.
-
ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of specific cytokines (e.g., TNF-α, IFN-γ, IL-6) in the supernatant is quantified using commercially available ELISA kits according to the manufacturer's protocol. This typically involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Adding the collected supernatants and a series of known standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Measuring the absorbance of the colored product using a microplate reader.
-
-
Data Analysis: The concentration of the cytokine in the samples is determined by comparing their absorbance values to the standard curve.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Levamisole, Methotrexate, and Infliximab.
Levamisole's immunomodulatory signaling pathways.
Methotrexate's mechanism of action via folate antagonism.
Infliximab's mechanism of action by targeting TNF-α.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment Comparison in Rheumatoid Arthritis: Head-to-Head Trials and Innovative Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of infliximab and methotrexate on peripheral blood and synovial fluid mononuclear cells: ex vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Levamisole Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methotrexate Inhibits T Cell Proliferation but Not Inflammatory Cytokine Expression to Modulate Immunity in People Living With HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
Levamisole vs. Tetramisole: A Comparative Guide to Potency in Nematode Paralysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Levamisole and Tetramisole, focusing on their potency in inducing paralysis in nematodes. The information presented is supported by experimental data to aid in research and drug development decisions.
Introduction and Chemical Composition
Tetramisole was first introduced as a broad-spectrum anthelmintic and is a racemic mixture, meaning it contains equal parts of two stereoisomers: the levorotatory (S-(-)-isomer) and the dextrorotatory (R-(+)-isomer).[1][2] Subsequent research isolated the S-(-)-isomer, which was named Levamisole.[1] It was discovered that the anthelmintic activity of Tetramisole is almost exclusively attributable to Levamisole, while the dextrorotatory isomer is largely inactive and contributes to the overall toxicity of the racemic mixture.[1]
Mechanism of Action: Inducing Spastic Paralysis
Both Levamisole and Tetramisole function as potent agonists of nicotinic acetylcholine receptors (nAChRs) located on the somatic muscle cells of nematodes.[2][3] Their mechanism of action involves the following steps:
-
Binding to nAChRs: Levamisole binds to and activates the L-subtype of nAChRs on the nematode's body wall muscles.[2]
-
Channel Opening: This binding action opens non-selective cation channels.[4]
-
Depolarization: The influx of cations leads to the depolarization of the muscle cell membrane.[5]
-
Spastic Paralysis: This sustained depolarization causes uncontrolled, sustained muscle contractions, resulting in a state of spastic paralysis.[5][6]
-
Expulsion: The paralyzed worms are unable to maintain their position in the host's gastrointestinal tract and are subsequently expelled.[1]
This selective action on nematode nAChRs, which are pharmacologically distinct from their mammalian counterparts, provides the basis for their therapeutic use.[4]
Caption: Signaling pathway of Levamisole at the nematode neuromuscular junction.
Potency and Efficacy Comparison
Levamisole is demonstrably more potent than Tetramisole. Since the anthelmintic effect resides in the levo-isomer, a pure formulation of Levamisole contains twice the amount of active compound compared to an equal mass of the Tetramisole racemic mixture. This leads to Levamisole being approximately 1-2 times more potent than Tetramisole.[1]
The most common model organism for studying the effects of these drugs is the free-living nematode Caenorhabditis elegans. Quantitative analysis in C. elegans has established the concentration required to paralyze 50% of the population (EC50).
| Compound | Chemical Composition | Potency Comparison | EC50 for Paralysis (C. elegans) |
| Levamisole | Pure S-(-)-isomer | High; the active component. | ~9 µM[2][3] |
| Tetramisole | Racemic mixture (50% S-(-)-isomer, 50% R-(+)-isomer) | Lower; potency is effectively halved due to the presence of the inactive R-isomer. | ~18 µM (estimated) |
Note: The EC50 for Tetramisole is estimated based on the fact that it is 50% active compound (Levamisole). A higher total concentration is required to achieve the same paralytic effect as pure Levamisole.
Experimental Protocol: Nematode Paralysis Assay
This protocol describes a standard method for quantifying the paralytic effects of Levamisole and Tetramisole using Caenorhabditis elegans.
1. Materials:
-
Nematode Growth Medium (NGM) agar plates.
-
E. coli OP50 culture (nematode food source).
-
M9 buffer.[3]
-
Levamisole and Tetramisole stock solutions.
-
Synchronized population of L4 stage C. elegans.[3]
-
Platinum wire worm pick.
-
Stereo microscope.
2. Methodology:
-
Preparation of Assay Plates:
-
Prepare NGM agar plates.
-
While the agar is molten and cooled to ~55°C, add the desired final concentration of Levamisole or Tetramisole. Pour plates and allow them to solidify.
-
Spot the center of the plates with a small lawn of E. coli OP50 and allow it to dry.
-
-
Nematode Synchronization:
-
Grow a large population of C. elegans.
-
Perform a bleach synchronization to obtain a pure population of eggs.
-
Allow the eggs to hatch and grow on standard NGM plates until they reach the L4 larval stage.
-
-
Paralysis Assay:
-
Transfer 20-30 synchronized L4 worms to the center of each drug-containing assay plate.
-
Incubate the plates at a standard temperature (e.g., 20°C).
-
At set time intervals (e.g., every 15-30 minutes for 2-4 hours), score the worms for paralysis.
-
A worm is considered paralyzed if it does not move when gently prodded with a platinum wire pick.[3] Pharyngeal pumping may still be present but the worm will exhibit no body wall muscle movement.
-
For each time point and concentration, calculate the percentage of paralyzed worms.
-
-
Data Analysis:
-
Plot the percentage of paralyzed worms against the drug concentration.
-
Use a sigmoid dose-response curve fit to calculate the EC50 value, which is the concentration of the drug that causes paralysis in 50% of the nematode population.[3]
-
Caption: Standard experimental workflow for a nematode paralysis assay.
Conclusion
For inducing nematode paralysis, Levamisole is unequivocally more potent than Tetramisole . The higher potency is a direct result of Levamisole being the pure, active S-(-)-isomer, whereas Tetramisole is a racemic mixture containing 50% of the less active R-(+)-isomer. This distinction is critical for researchers designing experiments, as using Levamisole allows for greater precision and reduces the confounding effects and toxicity associated with the inactive isomer present in Tetramisole.
References
- 1. fengmuchem.com [fengmuchem.com]
- 2. Anthelmintic drugs and nematicides: studies in Caenorhabditis elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Levamisole resistance resolved at the single-channel level in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis of the differential sensitivity of nematode and mammalian muscle to the anthelmintic agent levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative neuromuscular blocking actions of levamisole and pyrantel-type anthelmintics on rat and gastrointestinal nematode somatic muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caenorhabditis elegans muscle Cys-loop receptors as novel targets of terpenoids with potential anthelmintic activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated UV Spectroscopic Methods for Determining Levamisole HCl Concentration
For researchers and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of validated UV spectroscopic methods for the determination of Levamisole Hydrochloride (HCl), a widely used anthelmintic and immunomodulator. The comparison includes key performance data and detailed experimental protocols. Additionally, alternative analytical methods are presented to offer a broader perspective on the available techniques for Levamisole HCl quantification.
Comparison of Validated UV Spectroscopic Methods
UV spectroscopy offers a simple, cost-effective, and rapid method for the quantification of Levamisole HCl.[1][2] Several validated methods have been developed, primarily differing in the solvent used, which in turn affects the wavelength of maximum absorbance (λmax). The choice of solvent can influence the sensitivity and specificity of the method.[3]
The following table summarizes the performance parameters of different validated UV spectroscopic methods for the determination of Levamisole HCl.
| Parameter | Method 1 (Distilled Water) | Method 2 (0.1N HCl) | Method 3 (0.1M H₂SO₄) |
| Solvent | Distilled Water | 0.1N HCl | 0.1M H₂SO₄ |
| λmax | 215 nm[1][4] | 216 nm[2][3][5] | 220.8 nm[6] |
| Linearity Range | 2-10 µg/mL[1][3][4] | 2-14 µg/mL[2][7] | 1-5 µg/mL[6] |
| Correlation Coefficient (r²) | 0.994[1][4] | 0.998[2][5] | 0.998[6] |
| Limit of Detection (LOD) | 0.0097 µg/mL[8] | 0.125 µg/mL[3] | Not Reported |
| Limit of Quantification (LOQ) | 0.0295 µg/mL[8] | 0.416 µg/mL[3] | Not Reported |
| Accuracy (% Recovery) | 98.8% - 100.03%[1][8] | 99.30% ± 0.616[2] | Not Reported |
Experimental Workflow for UV Spectroscopic Analysis
The general workflow for the UV spectroscopic determination of Levamisole HCl is illustrated in the diagram below. This process involves the preparation of standard solutions, scanning for the wavelength of maximum absorbance, and creating a calibration curve to determine the concentration of the unknown sample.
References
A Comparative Guide to the Stereospecific Effects of Levamisole and its Racemic Mixture, Tetramisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological and toxicological profiles of the levorotatory isomer, Levamisole, and its racemic parent compound, Tetramisole. The content herein is supported by experimental data to delineate the stereospecific effects of these anthelmintic and immunomodulatory agents.
Introduction to Stereoisomerism: Levamisole vs. Tetramisole
Tetramisole is a synthetic anthelmintic agent that exists as a racemic mixture of two stereoisomers: the levorotatory (S)-enantiomer, Levamisole, and the dextrorotatory (R)-enantiomer, Dexamisole.[1] While chemically similar, these enantiomers exhibit distinct pharmacological activities and toxicological profiles. Levamisole is the biologically active component responsible for the primary anthelmintic and immunomodulatory effects, whereas Dexamisole is generally considered less active and contributes more to the overall toxicity of the racemic mixture.[1] This guide will explore these differences in detail, providing researchers with the necessary information to make informed decisions in their work.
Anthelmintic Efficacy: A Clear Stereospecific Advantage
The primary therapeutic use of Levamisole and Tetramisole is in the treatment of parasitic nematode infections. The anthelmintic activity is predominantly attributed to Levamisole.[2]
Mechanism of Action: Levamisole acts as a selective agonist at nicotinic acetylcholine receptors (nAChRs) in nematode muscle cells.[3] This agonistic action leads to the opening of ion channels, causing muscle contraction and subsequent spastic paralysis of the worm, which is then expelled from the host's body.[3]
Comparative Potency: Experimental studies have consistently demonstrated that Levamisole is significantly more potent as an anthelmintic than the racemic Tetramisole. In fact, the anthelmintic activity of Tetramisole is almost entirely due to its Levamisole content.[2] Dexamisole exhibits minimal to no anthelmintic efficacy. This stereospecificity allows for the use of lower doses of Levamisole to achieve the same therapeutic effect as a higher dose of Tetramisole, thereby reducing the risk of adverse effects.[1]
Quantitative Comparison of Anthelmintic Efficacy
| Parameter | Tetramisole | Levamisole | Dexamisole | Reference |
| Relative Potency | Moderate | High (1-2x Tetramisole) | Low/Inactive | [1] |
| Efficacy against Ascaris suum (swine) | - | 100% at 8 mg/kg | - | [1] |
| EC50 (C. elegans L-AChR) | - | 10.1 ± 1.8 µM | - | [4] |
Immunomodulatory Effects: A Focus on Levamisole
Levamisole has been shown to possess immunomodulatory properties, a characteristic not significantly observed with Dexamisole. This has led to its investigation and use in various conditions requiring immune system stimulation.[5]
Mechanism of Action: Levamisole's immunomodulatory effects are complex and not fully elucidated. However, it is known to restore depressed immune function by stimulating antibody formation and enhancing T-cell responses.[6] This is achieved, in part, through the modulation of key signaling pathways within immune cells.
Key Signaling Pathways Modulated by Levamisole:
-
JAK/STAT Pathway: Levamisole has been shown to regulate the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, which is crucial for cytokine signaling and immune cell differentiation and activation.
-
PI3K/Akt Pathway: Levamisole can also influence the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[7] This pathway is central to regulating cell survival, proliferation, and differentiation, and its modulation by Levamisole can impact immune cell function.[7]
Pharmacokinetics: Stereoselective Metabolism and Elimination
The pharmacokinetic profiles of Levamisole and Dexamisole differ significantly, primarily due to stereoselective metabolism.
A study in humans administered with racemic Tetramisole revealed the following key differences:[8]
| Pharmacokinetic Parameter | Levamisole (S-enantiomer) | Dexamisole (R-enantiomer) | Reference |
| Peak Plasma Concentration (Cmax) | Lower | Higher | [8] |
| Time to Peak Concentration (Tmax) | No significant difference | No significant difference | [8] |
| Apparent Elimination Half-life (t1/2) | 2.87–4.77 hours | 7.02–10.0 hours | [8] |
These findings indicate that Dexamisole is eliminated more slowly than Levamisole, leading to a longer exposure time in the body. This prolonged presence of the less active and potentially more toxic enantiomer is a key disadvantage of using the racemic mixture.
Inhibition of Alkaline Phosphatase
Both Levamisole and Tetramisole are known inhibitors of most isoforms of alkaline phosphatase (AP), with the exception of the intestinal and placental isoforms.[9] This property is utilized in various biochemical assays to reduce background AP activity. Interestingly, some studies suggest a lack of stereospecificity in this inhibitory action, with both Levamisole and Tetramisole demonstrating similar inhibitory effects on certain neuronal activities independent of their action on AP.[10]
| Enzyme/Activity | Tetramisole | Levamisole | Stereospecificity | Reference |
| Alkaline Phosphatase (non-intestinal) | Inhibitor | Inhibitor | Stereospecific inhibition | [11] |
| Neuronal Activity Suppression | Suppresses | Suppresses | Lack of stereospecificity | [10] |
Experimental Protocols
For researchers aiming to conduct comparative studies, the following are detailed methodologies for key experiments.
Fecal Egg Count Reduction Test (FECRT)
This in vivo assay is the standard method for evaluating the efficacy of anthelmintics in livestock.
Objective: To determine the percentage reduction in nematode egg counts in feces after treatment with an anthelmintic.
Materials:
-
Test animals (e.g., cattle, sheep) with naturally acquired nematode infections.
-
Anthelmintic drug (Levamisole or Tetramisole).
-
Fecal collection bags or containers.
-
Microscope, slides, and coverslips.
-
McMaster counting chambers or other quantitative fecal analysis equipment.
-
Saturated salt solution (e.g., sodium chloride).
Procedure:
-
Animal Selection: Select a group of at least 10-15 animals with detectable fecal egg counts (FECs).
-
Pre-treatment Sampling (Day 0): Collect individual fecal samples from each animal.
-
Treatment: Administer the anthelmintic to the treatment group according to the manufacturer's recommended dosage. A control group should remain untreated.
-
Post-treatment Sampling: Collect individual fecal samples from both the treated and control groups 10-14 days after treatment.
-
Fecal Egg Count: Perform a quantitative fecal egg count on all samples using a standardized technique (e.g., McMaster method).
-
Calculation of Efficacy: Calculate the percentage reduction in FEC for the treated group compared to the control group using the following formula: % Reduction = [1 - (T2/T1)] x 100 Where:
-
T1 = Mean FEC of the treated group on Day 0
-
T2 = Mean FEC of the treated group on Day 10-14
-
In Vitro Nematode Paralysis Assay
This assay provides a rapid assessment of the direct effect of an anthelmintic on nematode motor activity.
Objective: To determine the concentration of a drug that causes paralysis in a specific percentage of nematodes over a set time.
Materials:
-
Nematode culture (e.g., Caenorhabditis elegans or a parasitic species).
-
Multi-well plates (e.g., 24- or 96-well).
-
Levamisole and Tetramisole solutions at various concentrations.
-
M9 buffer or other suitable medium.
-
Microscope or automated worm tracking system.
Procedure:
-
Nematode Preparation: Synchronize and cultivate nematodes to the desired life stage (e.g., L4 larvae or young adults).
-
Assay Setup: Add a defined number of nematodes to each well of the multi-well plate.
-
Drug Application: Add the test compounds (Levamisole or Tetramisole) at a range of concentrations to the wells. Include a vehicle control.
-
Incubation: Incubate the plates at a controlled temperature.
-
Paralysis Assessment: At regular time intervals, assess the number of paralyzed nematodes in each well. Paralysis is typically defined as the absence of movement, either spontaneously or in response to a gentle touch.
-
Data Analysis: Plot the percentage of paralyzed nematodes against the drug concentration to determine the EC50 (the concentration that causes paralysis in 50% of the population).
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation
This analytical method is essential for quantifying the individual enantiomers in a racemic mixture or biological sample.
Objective: To separate and quantify Levamisole and Dexamisole.
Materials:
-
HPLC system with a UV or mass spectrometry (MS) detector.
-
Chiral stationary phase column (e.g., polysaccharide-based).
-
Mobile phase (e.g., a mixture of hexane and isopropanol with a modifier like diethylamine).
-
Standards of Levamisole, Dexamisole, and Tetramisole.
-
Sample preparation reagents (e.g., for extraction from plasma or tissue).
Procedure:
-
Sample Preparation: Extract the analytes from the biological matrix if necessary.
-
Chromatographic Conditions:
-
Column: Chiral stationary phase.
-
Mobile Phase: An optimized mixture of solvents to achieve enantiomeric separation.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV absorbance at a specific wavelength or MS for higher sensitivity and specificity.
-
-
Injection and Analysis: Inject the prepared sample and standards into the HPLC system.
-
Data Acquisition and Processing: Record the chromatograms and integrate the peak areas for Levamisole and Dexamisole.
-
Quantification: Construct a calibration curve using the standards to determine the concentration of each enantiomer in the sample.
Conclusion
The comparison between Levamisole and its racemic mixture, Tetramisole, highlights the critical importance of stereochemistry in drug action. Levamisole is the primary contributor to the desired anthelmintic and immunomodulatory effects, while Dexamisole is largely inactive and contributes to the overall toxicity. The slower elimination of Dexamisole further underscores the therapeutic advantages of using the pure levorotatory enantiomer. For researchers and drug development professionals, a thorough understanding of these stereospecific differences is paramount for the rational design of new therapeutic agents and the optimization of existing treatment regimens. The experimental protocols provided in this guide offer a foundation for conducting rigorous comparative studies to further elucidate the distinct properties of these compounds.
References
- 1. fengmuchem.com [fengmuchem.com]
- 2. Levamisole as an Experimental Immunomodulating Agent | American Association of Bovine Practitioners Conference Proceedings [bovine-ojs-tamu.tdl.org]
- 3. Levamisole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The potential immunomodulatory effect of levamisole in humans and farm animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. Chiral pharmacokinetics of tetramisole stereoisomers-Enantioselective quantification of levamisole and dexamisole in serum samples from users of adulterated cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alkaline Phosphatase Inhibitors: Alternatives to Levamisole
For Researchers, Scientists, and Drug Development Professionals
Levamisole is a widely recognized inhibitor of alkaline phosphatase (ALP), an enzyme crucial in various physiological processes, including bone mineralization and cellular signaling. However, the quest for more potent, selective, or otherwise advantageous inhibitors is ongoing. This guide provides a comprehensive comparison of alternative compounds to Levamisole for the inhibition of alkaline phosphatase, supported by experimental data and detailed protocols.
Quantitative Comparison of Alkaline Phosphatase Inhibitors
The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following table summarizes these values for Levamisole and several alternative compounds. It is important to note that these values can vary depending on the specific isoenzyme of alkaline phosphatase, the substrate used, and the experimental conditions.
| Compound | Alkaline Phosphatase Isoform(s) | IC50 | Ki | Inhibition Type | References |
| Levamisole | Liver/Bone/Kidney (L/B/K) ALP | 19 µM | 16 µM | Uncompetitive | [1] |
| Intestinal ALP | 5 - 400 µM | - | - | [2] | |
| Placental ALP | 400 µM | - | - | [3] | |
| Theophylline | Liver isoenzyme | 99 ± 28 µM | 82 µM, 126 ± 15 µM, 4.55 mM | Uncompetitive/Non-competitive | [1][4][5] |
| L-Phenylalanine | Intestinal and Placental ALPs | 80 µM | 1.1 - 2.3 mM | Uncompetitive | [1][6] |
| Imidazole | L-phenylalanine-insensitive ALPs | - | - | Uncompetitive | [7] |
| Sodium Orthovanadate | Most isoforms | 10 µM | < 1 µM | Competitive | [8][9] |
| Bromo-Levamisole | Human Liver ALP | - | 2.8 µM (at pH 10.5) | Uncompetitive | [10] |
| Cimetidine | Human Liver ALP | - | 3.2 mM (at pH 10.5) | Uncompetitive | [10] |
| Pyrazolo-oxothiazolidines (e.g., compound 7g) | Calf Intestinal ALP (CIAP) | 0.045 ± 0.004 µM | - | Non-competitive | [1] |
Experimental Protocol: Alkaline Phosphatase Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of a compound against alkaline phosphatase using the chromogenic substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Alkaline phosphatase (e.g., calf intestinal, human placental)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Assay buffer (e.g., 1 M Diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl2)
-
Test inhibitor compound at various concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Stop solution (e.g., 3 M NaOH)
Procedure:
-
Prepare Reagents:
-
Dilute the alkaline phosphatase enzyme to a working concentration in the assay buffer.
-
Prepare a stock solution of the pNPP substrate in the assay buffer.
-
Prepare serial dilutions of the inhibitor compound in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a defined volume of the enzyme solution to each well.
-
Add the serially diluted inhibitor solutions to the respective wells. Include a control well with buffer instead of the inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10 minutes).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Incubate the plate at the controlled temperature for a defined period (e.g., 15-30 minutes).
-
-
Stopping the Reaction and Measurement:
-
Stop the reaction by adding the stop solution to each well. The stop solution will raise the pH and develop the yellow color of the p-nitrophenol product.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Further kinetic studies (e.g., varying substrate concentrations) can be performed to determine the Ki and the mode of inhibition (competitive, non-competitive, or uncompetitive) using Lineweaver-Burk or Dixon plots.[5]
-
Visualizing Key Processes
Signaling Pathway: Alkaline Phosphatase in Bone Mineralization
Tissue-nonspecific alkaline phosphatase (TNAP) plays a critical role in bone formation by hydrolyzing inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation.[11][12] This process increases the local concentration of inorganic phosphate (Pi), promoting the deposition of hydroxyapatite crystals onto the collagen matrix.[12]
Experimental Workflow: Screening for Alkaline Phosphatase Inhibitors
The process of identifying novel alkaline phosphatase inhibitors typically follows a structured workflow, starting from a large library of compounds and progressively narrowing down to the most promising candidates for further development.
In-depth Look at Levamisole Alternatives
Theophylline
Theophylline is a methylxanthine derivative that acts as an uncompetitive or non-competitive inhibitor of alkaline phosphatase.[4][13] Its inhibitory effect is more pronounced on the liver isoenzyme compared to the intestinal and placental forms.[14] This differential inhibition can be advantageous in studies targeting specific ALP isoenzymes.
L-Phenylalanine
L-Phenylalanine is an amino acid that stereospecifically inhibits intestinal and placental alkaline phosphatases in an uncompetitive manner.[15][16] This organ-specific inhibition makes it a valuable tool for distinguishing between different ALP isoenzymes in research settings.[17]
Imidazole
Imidazole has been identified as an uncompetitive inhibitor of L-phenylalanine-insensitive alkaline phosphatases, such as those found in tissues other than the intestine and placenta.[7] This property allows for further differentiation and characterization of ALP isoenzymes.
Sodium Orthovanadate
As a phosphate analog, sodium orthovanadate acts as a potent competitive inhibitor of various phosphatases, including alkaline phosphatase.[18] Its strong inhibitory activity makes it a useful positive control in inhibition assays.[8]
Emerging Inhibitors
Recent research has led to the discovery of novel and highly potent alkaline phosphatase inhibitors. For instance, a series of pyrazolo-oxothiazolidine derivatives have demonstrated significantly lower IC50 values compared to traditional inhibitors, highlighting the potential for developing new classes of therapeutic agents targeting alkaline phosphatase.[1]
This guide provides a foundational understanding of the alternatives to Levamisole for alkaline phosphatase inhibition. The choice of inhibitor will ultimately depend on the specific research question, the target ALP isoenzyme, and the desired potency and mode of action. Researchers are encouraged to consult the primary literature for detailed experimental conditions and further insights into the properties of these compounds.
References
- 1. Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal alkaline phosphatase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 3. Alkaline phosphatase placental type Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. Differential theophylline inhibition of alkaline phosphatase and 5'-nucleotidase of bovine milk fat globule membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of human alkaline phosphatases by vanadate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alkaline phosphatase: Structure, expression and its function in bone mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. [Stimulation of the synthesis and non-competitive inhibition of alkaline phosphatase by theophylline in normal hamster fibroblasts and absence of response in transformed fibroblasts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characteristics of the inhibition of serum alkaline phosphatase by theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.uwec.edu [chem.uwec.edu]
- 16. Inhibition of alkaline phosphatase by L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. L-Phenylalanine inhibition of human alkaline phosphatases with p-nitrophenyl phosphate as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of Levamisole Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Levamisole Hydrochloride, a substance classified as toxic if swallowed and suspected of damaging the unborn child, requires strict adherence to disposal protocols.[1][2] This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting.
Core Disposal Principle: Hazardous Waste Management
This compound must be treated as hazardous waste.[3] The primary and mandated procedure for its disposal is to engage an approved and licensed waste disposal company.[1][4][5] Attempting to neutralize or dispose of this chemical through standard laboratory drains or as regular waste is prohibited and dangerous.[3][4]
Step-by-Step Disposal and Spill Management Protocol
Researchers must follow a systematic approach to manage this compound waste and any spills that may occur.
1. Waste Segregation and Collection:
-
Unused Product: Collect any unused or waste this compound in its original container or a clearly labeled, sealed, and appropriate waste container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), paper towels, or contaminated labware, must also be disposed of as hazardous waste.[3] These items should be collected in a designated, sealed container.
2. Spill Management: In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the area is well-ventilated.[6][7] For minor spills, this may be sufficient. For larger spills, evacuate the immediate area.
-
Personal Protective Equipment (PPE): Before addressing a spill, personnel must wear appropriate PPE, including gloves, protective clothing, eye protection, and a face shield.[1][4] For significant spills, a NIOSH-approved respirator or a self-contained breathing apparatus may be necessary.[5][6]
-
Containment: Prevent the spill from spreading or entering drains or water courses.[1][4][8] This can be achieved using inert absorbent materials like sand, earth, or vermiculite.[8]
-
Clean-up: For solid this compound, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1][5] Avoid generating dust.[1][8] For liquid formulations, absorb the spill with an inert material and collect the contaminated material into a designated waste container.[9]
-
Decontamination: Clean the spill area thoroughly.
3. Storage Pending Disposal:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][8]
-
Ensure containers are properly labeled and securely sealed.[8]
-
All waste must be stored in accordance with local, state, and federal regulations.[8]
4. Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed contractor.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
Quantitative Data Summary
The available Safety Data Sheets (SDS) for this compound do not provide extensive quantitative data for disposal procedures, as the primary method is third-party disposal. However, transportation regulations offer some quantifiable information.
| Parameter | Value/Classification | Regulation/Source |
| UN Number | UN2811 | DOT, ADR/RID/ADN, IMDG-Code, ICAO-TI[3][5][10] |
| Proper Shipping Name | Toxic solid, organic, n.o.s. (this compound) | DOT, ADR/RID/ADN, IMDG-Code, ICAO-TI[3][5][10] |
| Hazard Class | 6.1 (Toxic) | DOT[10] |
| Packing Group | III | DOT[10] |
Experimental Protocols
The reviewed safety data sheets and chemical handling guidelines do not cite or recommend any in-laboratory experimental protocols for the neutralization or chemical degradation of this compound as a means of disposal. The universally advised method is collection and transfer to an approved hazardous waste management facility.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for Safe Disposal of this compound.
References
- 1. msd.com [msd.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. carlroth.com [carlroth.com]
- 4. merck.com [merck.com]
- 5. fishersci.com [fishersci.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. merck.com [merck.com]
- 10. spectrumchemical.com [spectrumchemical.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Levamisole Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Levamisole Hydrochloride, including operational and disposal plans, to empower your team with the knowledge to work safely and effectively.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a multi-faceted approach to safety, incorporating both personal protective equipment and engineering controls, is crucial.[1][2] Facilities should be equipped with an eyewash station and a safety shower for immediate access in case of an emergency.[1][3]
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles. A face shield may be necessary if there is a risk of splashing.[1][4][5] | To protect eyes from dust, mists, or aerosols. |
| Hand Protection | Compatible chemical-resistant gloves. Consider double gloving for enhanced protection.[3][4] | To prevent skin contact with the chemical. |
| Respiratory Protection | A NIOSH/MSHA approved respirator should be used when ventilation is inadequate or if exposure limits are exceeded.[2][3][4][6] This can include a dust respirator or, in situations with potential for uncontrolled release, a positive pressure air-supplied respirator.[4][6] | To prevent inhalation of dust or aerosols. |
| Body Protection | A lab coat or work uniform is standard.[3][5] For tasks with a higher risk of exposure, additional garments such as sleevelets, aprons, or disposable suits should be used to avoid skin contact.[4][5] | To protect the skin from contamination. |
| Engineering Controls | Work should be conducted in areas with adequate general and local exhaust ventilation to maintain airborne concentrations below recommended limits.[1][2][3][6] Process enclosures may also be utilized.[3][6] | To minimize the concentration of airborne contaminants. |
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure to this compound.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately.[1][3][6] If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[3][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing and shoes, and wash clothing before reuse.[3][4][5] Seek medical attention if irritation develops or persists.[4][6] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[1][3][6] Remove contact lenses if present and easy to do so.[1][6] Promptly seek medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting.[3][4][5] Rinse the mouth thoroughly with water.[3][4][5] Never give anything by mouth to an unconscious person.[3][6] Seek immediate medical attention.[3][6] |
Operational Plan for Safe Handling and Storage
A systematic approach to handling and storage is essential to minimize the risk of exposure and maintain the integrity of the chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
